Ethyl 5-methyl-3-oxohexanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69069. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-methyl-3-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-4-12-9(11)6-8(10)5-7(2)3/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVGQABNHXEIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00187643 | |
| Record name | Ethyl 5-methyl-3-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00187643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34036-16-3 | |
| Record name | Hexanoic acid, 5-methyl-3-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34036-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-3-oxohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034036163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 34036-16-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69069 | |
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| Record name | Ethyl 5-methyl-3-oxohexanoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-methyl-3-oxohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 5-METHYL-3-OXOHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PIJ0UO5N7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl 5-methyl-3-oxohexanoate chemical properties
This technical guide details the chemical properties, synthesis, and applications of Ethyl 5-methyl-3-oxohexanoate (CAS 34036-16-3), also known as Ethyl isovalerylacetate .
A Versatile -Keto Ester for Heterocyclic & Chiral Synthesis[1]
Executive Summary
This compound is a branched
Physicochemical Profile
Identity & Constants
This compound is a colorless to pale yellow liquid with a characteristic fruity, nutty aroma. It is structurally defined by an isovaleryl group attached to an ethyl acetate moiety.
| Property | Value | Note |
| CAS Number | 34036-16-3 | |
| IUPAC Name | This compound | |
| Common Name | Ethyl isovalerylacetate | |
| Molecular Formula | ||
| Molecular Weight | 172.22 g/mol | |
| Boiling Point | 213.2 ± 8.0 °C | @ 760 mmHg (Predicted) |
| Density | 0.97 – 1.00 g/cm³ | @ 25 °C |
| Refractive Index | 1.425 | @ 20 °C |
| Flash Point | ~82 °C | Closed Cup |
| Solubility | Soluble in EtOH, |
Tautomerism & Structural Dynamics
Like all
Significance: In non-polar solvents (e.g.,
Figure 1: The keto-enol tautomerism dictates the reactivity profile. The enol form (stabilized by intramolecular H-bonding) is critical for chelation, while the keto form is the target for nucleophilic attack at C3.
Synthetic Protocol: The Meldrum’s Acid Route[6][7][8]
While Claisen condensation is a classic route, the Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) acylation offers higher purity and operational simplicity for laboratory-scale synthesis of this compound.
Reaction Logic
-
Acylation: Isovaleryl chloride reacts with Meldrum's acid in the presence of a base (Pyridine) to form an acylated intermediate.
-
Alcoholysis: Thermal decomposition of the intermediate in ethanol results in decarboxylation and ester formation.
Step-by-Step Methodology
Reagents:
-
Isovaleryl Chloride (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM, anhydrous)
Protocol:
-
Preparation: In a flame-dried 3-neck round bottom flask equipped with a dropping funnel and nitrogen inlet, dissolve Meldrum’s acid (14.4 g, 100 mmol) in anhydrous DCM (50 mL). Cool to 0°C.
-
Base Addition: Add Pyridine (16.2 mL, 200 mmol) slowly. The solution may yellow slightly.
-
Acylation: Add Isovaleryl Chloride (13.3 g, 110 mmol) dropwise over 30 minutes, maintaining temperature < 5°C.
-
Causality: Slow addition prevents exotherms that could decompose the sensitive Meldrum’s acid anion.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Validation: Monitor by TLC (or disappearance of acid chloride). The mixture will turn orange/red.
-
-
Workup 1 (Intermediate): Wash the DCM layer with 1M HCl (2 x 50 mL) to remove pyridine salts. Dry over
and concentrate in vacuo to yield the crude acylated Meldrum’s acid (often an oil or low-melting solid). -
Alcoholysis: Dissolve the crude residue in Absolute Ethanol (100 mL). Heat to reflux for 4-6 hours.
-
Validation: Vigorous evolution of
gas indicates the decarboxylation is proceeding. Reaction is complete when gas evolution ceases.
-
-
Purification: Concentrate the ethanol. Purify the residue via vacuum distillation (approx. 90-100°C @ 5 mmHg) or flash chromatography (Hexane:EtOAc 9:1).
Yield: Typically 75-85%.
Applications in Drug Development[12]
Heterocycle Synthesis (Pyrazoles)
This compound is a prime scaffold for synthesizing 3-isobutyl-5-pyrazolones , which are core motifs in kinase inhibitors and NSAIDs.
Mechanism: The reaction proceeds via an initial nucleophilic attack of hydrazine on the ketone carbonyl (forming a hydrazone), followed by intramolecular cyclization with the ester group.
Figure 2: Synthesis pathway for pyrazolone derivatives. The isobutyl group at position 3 is retained, providing lipophilicity to the pharmacophore.
Chiral Building Blocks (Statin-like Side Chains)
Through Asymmetric Hydrogenation (using Ru-BINAP or similar catalysts) or Biocatalytic Reduction (using Ketoreductases), the C3 ketone can be reduced to a chiral hydroxyl group.
-
Product: Ethyl (3R)- or (3S)-3-hydroxy-5-methylhexanoate.
-
Utility: These are structural analogs of the statin side-chain and precursors to leucine mimetics used in peptide drugs.
Safety & Handling (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Beta-keto esters can hydrolyze or decarboxylate slowly if exposed to moisture and heat.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96344, this compound. Retrieved from [Link]
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[3][1][7][2][8] 2. A general and versatile synthesis of β-keto esters. Journal of Organic Chemistry, 43(10), 2087–2088. [Link]
-
ChemSrc. (2025).[9] this compound MSDS and Physical Properties. Retrieved from [Link]
- Google Patents. (2011). Process for the preparation of a pyrazole derivative (WO2011064798A1).
-
Organic Chemistry Portal. (2024). Synthesis of Pyrazoles. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. jmchemsci.com [jmchemsci.com]
- 6. This compound | C9H16O3 | CID 96344 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. nbinno.com [nbinno.com]
- 9. This compound | CAS#:34036-16-3 | Chemsrc [chemsrc.com]
Ethyl 5-methyl-3-oxohexanoate CAS number 34036-16-3
An In-depth Technical Guide to Ethyl 5-methyl-3-oxohexanoate (CAS 34036-16-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist
Abstract
This compound, a β-keto ester with the CAS registration number 34036-16-3, is a pivotal chemical intermediate with significant utility in organic synthesis. This guide provides a comprehensive technical overview of its physicochemical properties, detailed synthesis protocols with mechanistic insights, key applications in pharmaceutical and industrial chemistry, and rigorous safety and handling procedures. By elucidating the causality behind experimental choices and grounding all information in authoritative references, this document serves as a practical resource for professionals leveraging this versatile building block in their research and development endeavors.
Molecular Profile and Physicochemical Properties
This compound is an organic compound characterized by an ethyl ester group and a ketone functionality at the β-position relative to the ester.[1] This structure, formally named this compound according to IUPAC nomenclature, is the source of its unique reactivity, particularly the acidity of the α-protons situated between the two carbonyl groups.[2]
Typically appearing as a colorless to pale yellow liquid, it possesses a characteristic fruity odor common to many esters.[1][3][4] Its solubility is high in common organic solvents like ethanol and ether, but limited in water, a consequence of its hydrophobic alkyl chain.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 34036-16-3 | [5][6] |
| Molecular Formula | C₉H₁₆O₃ | [2][5] |
| Molecular Weight | 172.22 g/mol | [2][5] |
| Boiling Point | 213.2 ± 8.0 °C at 760 mmHg | [5] |
| 99.5 °C at 12.5 Torr | [7] | |
| Density | 1.0 ± 0.1 g/cm³ | [5] |
| Flash Point | 82.4 ± 18.5 °C | [5] |
| Refractive Index | 1.425 - 1.426 | [5][7] |
| Appearance | Colorless to pale yellow liquid | [1][4][6] |
| LogP | 2.13 | [5] |
| SMILES | CCOC(=O)CC(=O)CC(C)C | [2][5] |
| InChIKey | FNVGQABNHXEIBU-UHFFFAOYSA-N |[2][5] |
Synthesis Methodologies: A Mechanistic Perspective
The synthesis of β-keto esters like this compound is a cornerstone of synthetic organic chemistry. The choice of method depends on factors such as starting material availability, desired scale, and reaction efficiency. Below, we explore a field-proven protocol and discuss alternative mechanistic pathways.
Primary Synthesis Route: Alkylation of Ethyl Acetoacetate Dianion
This method leverages the exceptional reactivity of the dianion of ethyl acetoacetate, allowing for regioselective alkylation at the terminal methyl group (the γ-position). This approach is superior to direct alkylation of the monoanion, which occurs preferentially at the more acidic α-carbon.
The workflow involves the formation of an enamine, followed by deprotonation with a strong base like sodium amide in liquid ammonia, and subsequent alkylation.[8]
Caption: Workflow for the γ-alkylation of ethyl acetoacetate.
Detailed Experimental Protocol: [8]
-
Enamine Formation: In a flask equipped with a Dean-Stark apparatus, combine ethyl acetoacetate (26 g) and pyrrolidine (15 g) in toluene (70 ml). Heat the mixture to reflux until the theoretical amount of water is collected, signifying the completion of enamine formation.
-
Scientist's Insight: The formation of the enamine protects the α-position and directs the subsequent deprotonation to the less acidic, more nucleophilic γ-carbon. Toluene serves as an azeotropic agent to remove water and drive the equilibrium towards the product.
-
-
Dianion Generation: In a separate reaction vessel, prepare a suspension of sodium amide (8.6 g) in liquid ammonia (300 ml) and cool to -40°C.
-
Addition: Add the enamine solution from step 1 dropwise to the sodium amide suspension at -40°C.
-
Scientist's Insight: Sodium amide is a powerful, non-nucleophilic base ideal for generating the dianion. The low temperature is critical for maintaining the stability of the reagents and preventing side reactions.
-
-
Ammonia Removal: Allow the reaction to warm to room temperature to evaporate the liquid ammonia.
-
Alkylation: Cool the reaction mixture to 0°C. Add a solution of isopropyl iodide in toluene (100 ml) at a rate that maintains the temperature at 0°C. Allow the reaction to proceed for 3 hours.
-
Scientist's Insight: Isopropyl iodide is the electrophile that introduces the isobutyl group at the γ-position. Maintaining a low temperature controls the exothermic nature of the alkylation.
-
-
Workup and Purification: Pour the reaction mixture into water (200 ml) to quench any unreacted base. Separate the organic phase, remove the toluene under reduced pressure using a rotary evaporator, and purify the resulting crude product by distillation.
Alternative Pathway: Claisen Condensation
A classic alternative for constructing the β-keto ester framework is the Claisen condensation. This reaction involves the base-mediated condensation of two ester molecules. For the target compound, this would conceptually involve a crossed Claisen condensation between ethyl acetate and ethyl isovalerate.
Caption: Conceptual workflow for Claisen condensation synthesis.
-
Mechanistic Causality: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl isovalerate. The subsequent loss of an ethoxide leaving group yields the target β-keto ester. A key challenge in crossed Claisen condensations is preventing self-condensation of each ester, which can be mitigated by using one ester without α-hydrogens or by slowly adding the enolizable ester to a mixture of the base and the non-enolizable ester.
Applications in Research and Development
The unique bifunctional nature of this compound makes it a valuable synthon in diverse chemical industries.
-
Pharmaceutical Synthesis: It is widely employed as a versatile building block for more complex active pharmaceutical ingredients (APIs).[3][4][6] Its structure is a key precursor for various heterocyclic and carbocyclic frameworks. Notably, it is used in the preparation of (dichloropyridinyl)(isopropyldimethypyrazolopyridinylmethyl)cyanoguanidine analogs, which have been investigated as S1PR2 antagonists.[7] The core isobutyl-keto-ester moiety is also structurally related to key intermediates in the synthesis of γ-amino acids like Pregabalin, highlighting its relevance in medicinal chemistry.[9]
-
Flavor & Fragrance Industry: Due to its pleasant fruity and sweet aroma, the compound is used as a flavoring agent in the food and beverage sector and as a fragrance component in cosmetics and perfumes.[1][3]
-
Agrochemicals: The compound serves as a starting material for the synthesis of certain pesticides and herbicides, where the β-keto ester moiety can be elaborated into various active structures.[3]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. Adherence to established safety protocols is non-negotiable.
Hazard Identification & GHS Classification
The compound is classified as hazardous under the Globally Harmonized System (GHS).[2] All personnel must be familiar with its risks before handling.
Table 2: GHS Hazard and Precautionary Statements
| Code | Statement | Source(s) |
|---|---|---|
| H302 | Harmful if swallowed. | [2][7] |
| H315 | Causes skin irritation. | [2][7] |
| H319 | Causes serious eye irritation. | [2][7] |
| H335 | May cause respiratory irritation. | [2][7] |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][7] |
| P270 | Do not eat, drink or smoke when using this product. | [7] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [7] |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [7] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [7] |
| P405 | Store locked up. |[7] |
Protocol for Safe Handling and Emergency Response
-
Engineering Controls: All manipulations of this substance must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[5][7]
-
First Aid Measures: [5]
-
Ingestion: Wash out the mouth with copious amounts of water and seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.
-
Skin Contact: Immediately wash the affected area with large amounts of soap and water for at least 15 minutes while removing contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek immediate medical attention.
-
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area.[7][10] The product should be stored locked up.[7]
-
Stability: The compound is stable under recommended storage conditions.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[5]
-
Hazardous Decomposition: Combustion may produce carbon monoxide and other toxic fumes.[5]
References
- CymitQuimica. (n.d.). CAS 34036-16-3: Hexanoic acid, 5-methyl-3-oxo-, ethyl ester.
-
Chemsrc. (2025, August 27). This compound | CAS#:34036-16-3. Retrieved from [Link]
-
ChemBK. (2024, April 9). Ethyl 3-oxo-5-Methylhexanoate. Retrieved from [Link]
- Google Patents. (n.d.). CN114516796A - Method for preparing 5-oxohexanoate.
-
The Good Scents Company. (n.d.). ethyl 3-oxohexanoate, 3249-68-1. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-methyl-3-oxohexanoic acid ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s).
-
PubChem. (n.d.). This compound | C9H16O3 | CID 96344. Retrieved from [Link]
Sources
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- 5. This compound | CAS#:34036-16-3 | Chemsrc [chemsrc.com]
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- 8. prepchem.com [prepchem.com]
- 9. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 10. 34036-16-3|this compound|BLD Pharm [bldpharm.com]
Technical Deep Dive: Ethyl 5-methyl-3-oxohexanoate
Content Type: Technical Monograph / Synthetic Guide
Subject: CAS 34036-16-3 |
Executive Summary & Structural Identity
Ethyl 5-methyl-3-oxohexanoate (CAS: 34036-16-3) is a pivotal
Physicochemical Profile
The compound exists in a dynamic keto-enol equilibrium, a property that dictates its nucleophilicity and spectroscopic signature.[1]
| Property | Value | Note |
| IUPAC Name | This compound | Also: Ethyl isovalerylacetate |
| CAS Number | 34036-16-3 | |
| Molecular Formula | MW: 172.22 g/mol | |
| Boiling Point | 213.2 ± 8.0 °C | @ 760 mmHg |
| Density | 0.967 ± 0.06 g/cm³ | Liquid at RT |
| Flash Point | 82.4 ± 18.5 °C | Combustible |
| LogP | 2.13 | Moderate Lipophilicity |
| Refractive Index | 1.424 |
Synthetic Methodologies: The "Why" and "How"
While classical Claisen condensation (reaction of ethyl acetate enolate with isovalerate) is feasible, it often suffers from self-condensation side products and lower regioselectivity on a laboratory scale.[1]
For high-purity applications, the Meldrum's Acid Activation route is the superior, self-validating protocol.[1] This method utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a C3-synthon which prevents polymerization and ensures quantitative acylation.[1]
Pathway Logic: Meldrum's Acid Route[1]
-
Acylation: Isovaleryl chloride reacts with Meldrum's acid in the presence of a base (Pyridine) to form an acylated intermediate.[1]
-
Alcoholysis & Decarboxylation: Heating the intermediate with ethanol triggers a cascade: ring opening, decarboxylation (
loss), and ester formation.[1] -
Thermodynamic Drive: The release of
and acetone provides the entropic driving force, making the reaction irreversible and high-yielding.[1]
Synthesis Workflow Diagram
Figure 1: The Meldrum's Acid synthesis route offers superior regiocontrol compared to direct Claisen condensation.[1]
Reactivity & Pharmaceutical Utility
The utility of this compound lies in its active methylene group (C2) and the electrophilic ketone (C3) .[1]
Primary Reaction Classes
-
Hantzsch Dihydropyridine Synthesis:
-
Knoevenagel Condensation:
-
Asymmetric Hydrogenation:
Reactivity Flowchart
Figure 2: Divergent synthesis pathways utilizing the electrophilic and nucleophilic character of the
Detailed Experimental Protocol
Protocol: Synthesis via Meldrum's Acid Activation
Safety Note: This procedure generates carbon monoxide (CO) and carbon dioxide (
Reagents[1]
-
Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione): 1.0 eq[1]
-
Isovaleryl Chloride: 1.1 eq[1]
-
Pyridine (Dry): 2.0 eq[1]
-
Dichloromethane (DCM): Solvent (Anhydrous)[1]
-
Ethanol (Absolute): Reactant/Solvent[1]
Step-by-Step Methodology
-
Acylation Stage:
-
Dissolve Meldrum's acid (14.4 g, 100 mmol) in dry DCM (100 mL) and cool to 0°C under nitrogen atmosphere.
-
Add Pyridine (16.2 mL, 200 mmol) dropwise over 10 minutes.
-
Add Isovaleryl chloride (13.5 mL, 110 mmol) dropwise.[1] Observation: The solution will turn orange/red.[1]
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours.
-
Workup 1: Wash the organic layer with 1M HCl (2x 50 mL) to remove pyridine salts.[1] Dry over
and concentrate in vacuo to yield the acylated intermediate (solid).
-
-
Alcoholysis Stage:
-
Purification:
-
Concentrate the ethanolic solution under reduced pressure.
-
Perform vacuum distillation.[1]
-
Target Fraction: Collect the fraction boiling at ~99–102°C (12 Torr).
-
Analytical Validation (Self-Check)
-
1H NMR (400 MHz,
): -
Enol Tautomer: Small singlet at
~12.0 (OH) and olefinic proton at ~5.0 may be visible depending on solvent polarity.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96344, this compound.[1] Retrieved January 30, 2026 from [Link][1]
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1] 2. A general and versatile synthesis of
-keto esters.[1] Journal of Organic Chemistry, 43(10), 2087–2088.[1] (Foundational methodology for Meldrum's acid route). -
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Reference for Claisen and Knoevenagel mechanisms).
Sources
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- 2. Page loading... [guidechem.com]
- 3. This compound | 34036-16-3 [chemnet.com]
- 4. 5-METHYL-3-OXO-HEXANOIC ACID ETHYL ESTER | 34036-16-3 [amp.chemicalbook.com]
- 5. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s)- pregabalin - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Introduction: Understanding Ethyl 5-methyl-3-oxohexanoate
An In-depth Technical Guide to Ethyl 5-methyl-3-oxohexanoate
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth, field-proven insights into the compound's synthesis, characterization, handling, and application, ensuring both technical accuracy and practical utility.
This compound is a β-keto ester, a class of organic compounds renowned for their synthetic versatility. Its structure, featuring a ketone and an ester functional group separated by a methylene group, allows for a wide range of chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules. A notable application is its use in the preparation of (dichloropyridinyl)(isopropyldimethypyrazolopyridinylmethyl)cyanoguanidine analogs, which act as S1PR2 (Sphingosine-1-Phosphate Receptor 2) antagonists[1]. This guide provides the foundational knowledge required to confidently utilize this reagent in a research and development setting.
Physicochemical Properties and Core Identifiers
A precise understanding of a compound's physical and chemical properties is the bedrock of successful experimentation. This compound is a colorless to light yellow liquid under standard conditions[1]. The key quantitative data and identifiers have been consolidated below for ease of reference.
| Property | Value | Source |
| Molecular Weight | 172.22 g/mol | [1][2][3] |
| Molecular Formula | C₉H₁₆O₃ | [1][2][3] |
| CAS Number | 34036-16-3 | [2][3][4] |
| IUPAC Name | This compound | [3] |
| Density | 0.967 - 1.0 g/cm³ | [1][5] |
| Boiling Point | 99.5 °C @ 12.5 Torr; 213.2 °C @ 760 mmHg | [1][5] |
| Flash Point | 82.4 °C | [5] |
| Refractive Index | 1.425 - 1.426 | [1][5] |
| InChI Key | FNVGQABNHXEIBU-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CCOC(=O)CC(=O)CC(C)C | [3] |
Synthesis Protocol: A Mechanistic Approach
The synthesis of β-keto esters like this compound often involves the alkylation of an enolate or an enolate equivalent. The following protocol, adapted from established methods, provides a reliable pathway to this compound[6]. The causality behind each step is explained to provide a deeper understanding of the reaction mechanism.
Experimental Protocol: Synthesis
Objective: To synthesize this compound via enamine alkylation.
Reagents:
-
Ethyl acetoacetate (26 g)
-
Pyrrolidine (15 g)
-
Toluene (170 ml total)
-
Sodium amide (8.6 g)
-
Liquid ammonia (300 ml)
-
Isopropyl iodide
Methodology:
-
Enamine Formation:
-
Combine ethyl acetoacetate (26 g), pyrrolidine (15 g), and toluene (70 ml) in a flask equipped with a Dean-Stark apparatus.
-
Heat the mixture to reflux and boil until the theoretical amount of water is collected in the separator[6].
-
Rationale: This step forms the ethyl 3-(pyrrolidin-1-yl)but-2-enoate enamine. Enamines are neutral, stable enolate equivalents that are easier to handle and provide greater selectivity in subsequent alkylation steps compared to the direct formation of the enolate with a strong base.
-
-
Deprotonation:
-
In a separate, well-ventilated apparatus, create a suspension of sodium amide (8.6 g) in liquid ammonia (300 ml).
-
Cool the enamine solution from Step 1 and add it dropwise to the sodium amide suspension at -40°C[6].
-
Allow the mixture to warm to room temperature to evaporate the ammonia[6].
-
Rationale: Sodium amide is a powerful, non-nucleophilic base that deprotonates the α-carbon of the original ester group, forming a carbanion that is poised for alkylation. Performing this in liquid ammonia provides a low-temperature medium to control the reaction.
-
-
Alkylation:
-
Cool the reaction mixture to 0°C.
-
Add a solution of isopropyl iodide dissolved in toluene (100 ml) to the mixture at 0°C[6].
-
Maintain the reaction at 0°C for 3 hours[6].
-
Rationale: The carbanion generated in the previous step acts as a nucleophile, attacking the electrophilic carbon of isopropyl iodide in an Sₙ2 reaction. This forms the new carbon-carbon bond, introducing the isobutyl group at the desired position.
-
-
Hydrolysis and Workup:
-
Quench the reaction by pouring the mixture into 200 ml of water[6].
-
Separate the organic layer (toluene).
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to hydrolyze the enamine back to the ketone, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product via vacuum distillation to obtain pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Analytical Characterization and Quality Control
A multi-pronged analytical approach is essential to confirm the identity, purity, and stability of the synthesized compound. The combination of chromatography and spectroscopy provides a self-validating system for quality control. While specific methods for this exact molecule are not widely published, standard protocols for β-keto esters can be expertly adapted[7].
Analytical Workflow Diagram
Caption: Orthogonal analytical workflow for quality control.
Protocol 1: Purity by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the workhorse for determining the purity of non-volatile to semi-volatile organic compounds. A reversed-phase method is ideal for separating the moderately polar this compound from more polar or non-polar impurities[7].
-
Instrumentation: HPLC with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of Acetonitrile:Water (e.g., 60:40 v/v). Note: Gradient elution may be required to resolve all impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm[7].
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of the mobile phase.
-
Analysis: Inject the sample. Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks in the chromatogram[7].
Protocol 2: Identity Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful technique for identifying a compound by its mass fragmentation pattern and retention time. It is also highly effective for detecting and identifying volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).
-
Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a suitable starting point.
-
Injection: Splitless injection mode.
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Full scan mode (e.g., m/z 40-400).
-
Sample Prep: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Analysis: The identity is confirmed by matching the acquired mass spectrum with a reference spectrum. Purity can also be assessed by the peak area percentage[7].
Protocol 3: Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the definitive method for unambiguous structural elucidation. It provides detailed information about the carbon-hydrogen framework and can be used to quantify the keto-enol tautomerism inherent in β-keto esters[7].
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Sample Prep: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard[7].
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
¹H NMR: Confirm the presence of all expected proton signals (ethyl group, isobutyl group, and the various methylene and methine protons). Integration of the signals should correspond to the number of protons in each environment.
-
¹³C NMR: Confirm the number of unique carbon environments, including the characteristic signals for the ketone (~200-210 ppm) and ester (~170 ppm) carbonyls.
-
Keto-Enol Tautomerism: The presence of the enol form can be identified by a characteristic vinyl proton signal and a hydroxyl proton signal in the ¹H spectrum. The ratio of the two forms can be quantified by comparing the integration of unique signals for each tautomer[7].
-
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when working with any chemical reagent. This compound presents moderate hazards that must be properly managed.
GHS Hazard Identification: Based on notifications to the ECHA C&L Inventory, this compound is classified with the following hazards[1][3]:
Handling and Personal Protective Equipment (PPE):
-
Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors[5].
-
Wear appropriate PPE, including laboratory clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield[5].
-
Avoid breathing vapors or mist[1].
-
Do not eat, drink, or smoke when using this product[1].
-
Wash hands and any exposed skin thoroughly after handling[1].
Storage:
-
Store in a tightly closed container[5].
-
The recommended storage temperature is 2-8°C, sealed in a dry environment to prevent hydrolysis and degradation[1].
Disposal:
-
Dispose of waste material in accordance with local, state, and national environmental regulations. Do not allow the material to enter drains or water courses[5].
References
-
This compound | C9H16O3. PubChem, National Center for Biotechnology Information. [Link]
-
methyl 5-hydroxy-5-methyl-3-oxohexanoate - C8H14O4, density, melting point, boiling point, structural formula, synthesis. ChemSrc. [Link]
-
This compound | CAS#:34036-16-3. Chemsrc. [Link]
-
ethyl 3-oxohexanoate, 3249-68-1. The Good Scents Company. [Link]
-
Mthis compound | C8H14O3. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of 5-methyl-3-oxohexanoic acid ethyl ester. PrepChem.com. [Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]
Sources
- 1. 5-METHYL-3-OXO-HEXANOIC ACID ETHYL ESTER | 34036-16-3 [amp.chemicalbook.com]
- 2. 5-Methyl-3-Oxo-Hexanoic Acid Ethyl Ester | CymitQuimica [cymitquimica.com]
- 3. This compound | C9H16O3 | CID 96344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 34036-16-3|this compound|BLD Pharm [bldpharm.com]
- 5. This compound | CAS#:34036-16-3 | Chemsrc [chemsrc.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic data for Ethyl 5-methyl-3-oxohexanoate
Executive Summary & Chemical Identity[1][2][3]
Ethyl 5-methyl-3-oxohexanoate (CAS: 34036-16-3) serves as a critical intermediate in the synthesis of pharmaceutical actives (e.g., leucine analogs) and high-value flavor compounds.[1][2] As a
This guide provides a definitive spectroscopic profile, moving beyond static data to explain the behavior of the molecule under analytical conditions.
| Property | Data |
| IUPAC Name | This compound |
| Common Synonyms | Ethyl isovalerylacetate; 5-Methyl-3-oxohexanoic acid ethyl ester |
| Molecular Formula | |
| Molecular Weight | 172.22 g/mol |
| SMILES | CCOC(=O)CC(=O)CC(C)C |
| Appearance | Colorless to pale yellow liquid |
Synthesis & Purity Context
To understand the spectra, one must understand the origin. The most robust synthesis—avoiding the chaos of Claisen condensations—utilizes Meldrum’s Acid . This pathway minimizes side-products (like self-condensation impurities) that often plague commercial samples.[1][2]
Why this matters: Commercial samples often contain traces of isovaleric acid or ethanol from hydrolysis.[2] In the NMR spectrum, look for a broad singlet at ~10-12 ppm (carboxylic acid) to assess degradation.[1][2]
Synthesis Workflow (Graphviz)[1][2]
Figure 1: Meldrum's Acid pathway yields high-purity
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][6][7][8][9]
The NMR spectrum of this compound is defined by the Keto-Enol Equilibrium . In non-polar solvents like
Experimental Protocol: NMR Sample Preparation
-
Solvent: Chloroform-d (
) is standard.[1][2] Use DMSO- only if you wish to suppress the enol form (polar solvents favor the diketo form).[2] -
Concentration: 10-15 mg in 0.6 mL solvent. High concentrations can induce intermolecular hydrogen bonding, shifting the enol -OH peak.[1][2]
-
Acquisition: Standard 1H (16 scans) and 13C (512 scans).[1][2]
H NMR Data Assignment ( , 400 MHz)
| Position | Shift ( | Multiplicity | Integral | Assignment | Mechanistic Insight |
| Enol -OH | 12.10 | Singlet (Broad) | <0.15H | Enol Hydroxyl | Deshielded by intramolecular H-bond to ester carbonyl.[1][2] |
| Enol =CH- | 5.02 | Singlet | <0.15H | Vinyl Proton | Diagnostic peak for enol tautomer quantification.[1][2] |
| Ester -OCH2- | 4.19 | Quartet ( | 2H | Ethyl Methylene | Typical ethyl ester environment.[1][2] |
| Keto -CH2- | 3.42 | Singlet | ~1.8H | Alpha-Methylene | Most Critical Peak. Flanked by two carbonyls; highly acidic.[1][2] Disappears in |
| Isobutyl -CH2- | 2.41 | Doublet ( | 2H | Gamma-Methylene | Alpha to ketone; couples to methine.[1][2] |
| Methine -CH- | 2.18 | Multiplet | 1H | Isobutyl Methine | Splits the gamma-methylene and delta-methyls.[1][2] |
| Ester -CH3 | 1.28 | Triplet ( | 3H | Ethyl Methyl | Standard triplet.[1][2] |
| Isobutyl -CH3 | 0.94 | Doublet ( | 6H | Delta-Methyls | Characteristic isopropyl "doublet" (actually two equivalent methyls).[1][2] |
C NMR Data Assignment ( , 100 MHz)
| Carbon Type | Shift ( | Assignment |
| Ketone C=O | 202.5 | C3 (Keto form) |
| Ester C=O | 167.3 | C1 |
| Enol C-OH | ~178.0 | C3 (Enol form - weak) |
| Enol C=C | ~90.0 | C2 (Enol form - weak) |
| Ester -OCH2- | 61.3 | Ethyl methylene |
| Isobutyl -CH2- | 52.1 | C4 (Alpha to ketone) |
| Alpha -CH2- | 49.8 | C2 (Between carbonyls) |
| Methine -CH- | 24.5 | C5 |
| Isobutyl -CH3 | 22.6 | C6 (Methyls) |
| Ester -CH3 | 14.1 | Ethyl methyl |
Mass Spectrometry (MS)[1][2][5]
The fragmentation of this compound follows distinct pathways driven by the stability of the carbonyl radical cations.
-
Molecular Ion (
): m/z 172 (Often weak due to facile fragmentation).[1][2] -
Base Peak: Typically m/z 43 (Acetyl-like rearrangement) or m/z 85 (Isovaleryl cation).[1][2]
-
Key Diagnostic Fragment: m/z 130 (McLafferty Rearrangement).[1][2]
Fragmentation Logic (Graphviz)[1][2]
The McLafferty rearrangement is the primary diagnostic tool for confirming the ester chain length and the ketone position.
Figure 2: Primary fragmentation pathways.[1][2] The loss of propene (via McLafferty on the isobutyl chain) or alpha-cleavage dominates the spectrum.
Infrared (IR) Spectroscopy[1][2][10]
IR is the quickest method to verify the functional groups. The "double carbonyl" signature is unmistakable.[2]
| Wavenumber ( | Vibration Mode | Description |
| 1745 - 1735 | C=O[1][2] Stretch (Ester) | Sharp, strong band.[1][2] Higher frequency due to oxygen induction. |
| 1715 - 1705 | C=O[1][2] Stretch (Ketone) | Strong band.[1][2] Lower frequency than ester. |
| 1640 - 1620 | C=C Stretch (Enol) | Weak band, indicates tautomer presence.[1][2] |
| 2960 - 2870 | C-H Stretch (Alkane) | Strong absorptions from the isobutyl and ethyl groups.[1][2] |
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1][2] Meldrum's acid in organic synthesis.[2] 2. A general and versatile synthesis of beta-keto esters.[2] Journal of Organic Chemistry.[2] [Link][1][2]
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 96344, this compound.[1][2][Link][1][2][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds.[2] (7th Ed.).[1][2] John Wiley & Sons.[2][3] (Standard reference for McLafferty and alpha-cleavage rules).
Sources
Infrared spectroscopy of beta-keto esters
Topic: Tautomeric Dynamics and Spectral Fingerprinting: A Comprehensive Guide to the Infrared Spectroscopy of
Introduction: The Dynamic Spectrum
In the analysis of pharmaceutical intermediates,
For the researcher, this means the infrared (IR) spectrum is not merely a structural identifier but a snapshot of a thermodynamic environment. The spectrum you acquire is a superposition of two distinct chemical species: the diketo form and the enolic form.
This guide moves beyond basic peak assignment. It details the mechanistic drivers of these spectral shifts, provides a self-validating protocol for data acquisition, and establishes a framework for using IR to monitor reaction progress in drug synthesis.
Theoretical Framework: The Physics of Conjugate Chelation
To interpret the spectrum of a
-
The Keto Form: Thermodynamically favored in polar environments, this form presents two distinct, uncoupled carbonyl vibrations (ketone and ester).
-
The Enol Form: Stabilized by Conjugate Chelation . The formation of an intramolecular hydrogen bond creates a pseudo-six-membered ring. This has two profound spectral consequences:
-
Electronic Delocalization: The
-electron density is shared across the O-C=C-C=O system, lowering the bond order (and force constant) of the carbonyls. -
Vibrational Coupling: The modes become coupled, resulting in broad, intense bands significantly redshifted from their "free" counterparts.
-
Visualization: Tautomeric Equilibrium & Vibrational Modes
Figure 1: Mechanistic flow of tautomerism and resulting spectral shifts.[1] Note the dramatic redshift in the enol form due to pseudo-ring formation.
Spectral Deconvolution: The Carbonyl Region
The region between
Table 1: Band Assignments for -Keto Esters (e.g., Ethyl Acetoacetate)
| Frequency (cm | Intensity | Assignment | Mechanistic Origin |
| ~1735 - 1750 | Strong | Keto Ester C=O | Normal ester stretch. High frequency due to lack of conjugation. |
| ~1715 - 1725 | Strong | Keto Ketone C=O | Normal ketone stretch. Slightly lower than ester due to mass/induction. |
| ~1650 - 1655 | Strong | Enol Ester C=O | Critical Band. Lowered by ~85 cm |
| ~1620 - 1630 | Medium/Strong | Enol C=C | Alkene stretch. Enhanced intensity due to conjugation with the ester carbonyl. |
| ~3200 - 2500 | Broad/Weak | Enol O-H | Diffuse band often overlapping C-H stretches. Broadness indicates strong chelation. |
Critical Insight: Do not confuse the Enol Ester band (~1650 cm
) with an Amide I band. If your molecule contains nitrogen, verify with accurate mass or NMR. In pure-keto esters, this band is diagnostic of the H-bonded ring.
Experimental Variables: The Solvent Effect
The most common error in acquiring reference spectra for these compounds is ignoring solvent polarity. The solvent dictates the
-
Polar Solvents (e.g., Methanol, DMSO): Disrupt the intramolecular H-bond. The equilibrium shifts toward the Keto form.[1][2] The spectrum will be dominated by the 1735/1715 cm
doublet. -
Non-Polar Solvents (e.g., CCl
, Hexane): Promote intramolecular H-bonding (as the solute hides its dipole). The equilibrium shifts toward the Enol form.[1][3] The 1650/1630 cm bands increase significantly in intensity.
Workflow: Solvent Selection Strategy
Figure 2: Decision matrix for solvent selection based on analytical goals. Non-polar solvents reveal the unique "dual-personality" of the molecule.
Standard Operating Procedure (SOP)
To ensure data integrity and reproducibility (E-E-A-T), follow this self-validating protocol.
Equipment Prerequisites
-
Spectrometer: FTIR with resolution set to 2 cm
(to resolve the split carbonyls). -
Cell: NaCl or KBr windows (liquid cell) or ATR (Diamond/ZnSe).
-
Note: ZnSe is acceptable, but be cautious of pH sensitivity if the ester has hydrolyzed to acid.
-
Step-by-Step Protocol
-
Baseline Validation:
-
Run an open-beam background.
-
Validation Step: Verify that the background energy curve is smooth with no sharp absorptions (indicates clean purge of H
O/CO ).
-
-
Sample Preparation (Neat Liquid):
-
Place a single drop of the
-keto ester between two NaCl plates. -
Create a "capillary film" (do not use a spacer). The film must be thin enough to prevent detector saturation in the C-H region (
cm ).
-
-
Sample Preparation (Solution - Recommended for Research):
-
Prepare a 10 mg/mL solution in Carbon Tetrachloride (CCl
) or Toluene . -
Why? These solvents are transparent in the carbonyl region and stabilize the enol form, providing the richest structural information.
-
-
Acquisition:
-
Scan range: 4000 – 600 cm
. -
Scans: 32 (minimum) to reduce noise in the broad enol OH region.
-
-
Data Processing:
-
Apply baseline correction.
-
Self-Validation Check: Check the ratio of the 1735 cm
band to the 1650 cm band. If analyzing a known standard (like Ethyl Acetoacetate), this ratio should be consistent with literature values for that specific solvent [1].
-
Application in Drug Development
-keto esters are ubiquitous in the synthesis of heterocycles (e.g., Hantzsch dihydropyridine synthesis).-
Reaction Monitoring: As the reaction proceeds (e.g., condensation with an amine), the complex "quadruplet" carbonyl region of the starting material will collapse into the simpler amide/ester signature of the product.
-
Metal Chelation: In metallodrug research,
-keto esters often act as bidentate ligands. Upon chelation to a metal center (e.g., Cu, Zn), the Keto bands ( ) will disappear entirely, replaced by a shifted "enolate" spectrum dominated by vibrations around cm [2].
References
-
NIST Mass Spectrometry Data Center. (2023). Ethyl Acetoacetate - Infrared Spectrum. National Institute of Standards and Technology.[4] Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for enol-keto assignments).
-
BenchChem. (2025).[5] Application Notes and Protocols for the Spectroscopic Analysis of
-Keto Esters. Link -
Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups: Ketones and Esters. Link
Sources
An In-Depth Technical Guide to the Synthesis of Ethyl 5-methyl-3-oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 5-methyl-3-oxohexanoate, a β-keto ester, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its structure lends itself to a variety of chemical transformations, making it a key building block for more complex molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.
Retrosynthetic Analysis and Key Synthetic Strategies
A retrosynthetic analysis of this compound reveals several viable pathways for its construction. The core challenge lies in the formation of the carbon-carbon bond between the C2-C3 and C4-C5 fragments. The most common and industrially relevant strategies involve the formation of an enolate followed by acylation or alkylation.
Two predominant strategies will be discussed in detail:
-
Strategy A: Acetoacetic Ester Synthesis Route: This classic approach utilizes the acidic α-protons of ethyl acetoacetate. Deprotonation to form a stabilized enolate, followed by alkylation with an appropriate isopropyl halide, directly installs the desired carbon skeleton.
-
Strategy B: Crossed Claisen Condensation: This method involves the condensation of two different esters. To achieve selectivity and avoid a mixture of products, one ester should be readily enolizable (the nucleophile) while the other acts as the acylating agent (the electrophile).
Synthesis via Acetoacetic Ester Alkylation
The acetoacetic ester synthesis is a robust and well-established method for the preparation of ketones and substituted β-keto esters.[1][2] The key to this synthesis is the high acidity of the α-protons of ethyl acetoacetate, allowing for easy formation of a nucleophilic enolate.[2][3]
Mechanistic Rationale
The reaction proceeds in three main stages:
-
Enolate Formation: A suitable base, typically an alkoxide like sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetoacetate. This step is favorable due to the formation of a resonance-stabilized enolate.
-
Alkylation: The enolate anion acts as a nucleophile and attacks an alkyl halide, in this case, an isopropyl halide (e.g., isopropyl iodide or bromide), in an SN2 reaction to form the C-C bond.[2]
-
Work-up and Purification: The reaction mixture is neutralized, and the product is isolated and purified, typically by distillation.
Detailed Experimental Protocol
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a controlled environment with appropriate safety precautions.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | 130.14 | 26 g | ~0.2 |
| Pyrrolidine | 71.12 | 15 g | ~0.21 |
| Toluene | 92.14 | 70 mL | - |
| Sodium amide (NaNH₂) | 39.01 | 8.6 g | ~0.22 |
| Liquid Ammonia (NH₃) | 17.03 | 300 mL | - |
| Isopropyl iodide | 169.99 | 100 mL of toluene solution | - |
Procedure:
-
Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus and condenser, combine 26 g of ethyl acetoacetate and 15 g of pyrrolidine in 70 mL of toluene. Heat the mixture to reflux until the theoretical amount of water has been collected.[4]
-
Enolate Generation: In a separate, well-ventilated fume hood, prepare a suspension of 8.6 g of sodium amide in 300 mL of liquid ammonia in a three-necked flask equipped with a cold finger condenser and a mechanical stirrer. Cool the suspension to -40°C.[4]
-
Addition: Slowly add the toluene solution of the enamine dropwise to the sodium amide suspension while maintaining the temperature at -40°C.[4]
-
Ammonia Removal: After the addition is complete, allow the mixture to warm to room temperature to evaporate the liquid ammonia.[4]
-
Alkylation: Cool the reaction mixture to 0°C. Add a solution of isopropyl iodide in 100 mL of toluene dropwise at this temperature. Allow the reaction to proceed for 3 hours at 0°C.[4]
-
Quenching and Extraction: Pour the reaction mixture into 200 mL of water.[4] Separate the organic layer.
-
Purification: Remove the toluene from the organic phase using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure.[4]
Process Insights and Causality
-
Choice of Base: Sodium amide in liquid ammonia is a very strong base, ensuring complete deprotonation to form the enolate.[4]
-
Temperature Control: The low temperatures during enolate formation and alkylation are crucial to prevent side reactions, such as self-condensation or elimination.[4]
-
Purification: Fractional distillation is effective for separating the desired product from unreacted starting materials and any byproducts, such as the dialkylated product.[4]
Synthesis via Crossed Claisen Condensation
The Claisen condensation is a fundamental reaction for forming β-keto esters from two molecules of an ester.[5][6] The "crossed" variant involves two different esters.[5][6] To ensure a single product, one of the esters should not have α-hydrogens and thus cannot self-condense.
Mechanistic Rationale
-
Enolate Formation: A base, such as sodium ethoxide, deprotonates the α-carbon of an enolizable ester (e.g., ethyl acetate) to form a nucleophilic enolate.
-
Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the second ester (e.g., ethyl isovalerate).
-
Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide group to form the β-keto ester.
Conceptual Experimental Workflow
Conceptual Reactants:
| Reagent/Solvent | Role |
| Ethyl isovalerate | Ester with α-protons (enolate precursor) |
| Ethyl formate | Non-enolizable ester (acylating agent) |
| Sodium ethoxide | Base |
| Ethanol | Solvent |
| Dilute Acid | For work-up |
Workflow:
-
Reaction Setup: A solution of sodium ethoxide in ethanol is prepared in a reaction vessel.
-
Enolate Formation: Ethyl isovalerate is added to the basic solution to form the corresponding enolate.
-
Acylation: Ethyl formate is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred, and the progress is monitored by a suitable technique (e.g., TLC or GC).
-
Work-up: Once the reaction is complete, it is quenched with a dilute acid.
-
Isolation and Purification: The product is extracted with an organic solvent, and the solvent is removed. The crude product is then purified by distillation.
Alternative Synthetic Approaches
While the acetoacetic ester and Claisen routes are common, other methods for synthesizing β-keto esters exist. These include the acylation of ketone enolates with reagents like ethyl chloroformate or the reaction of ketones with carbonates in the presence of a strong base.[7] However, these methods can sometimes suffer from inconsistent yields and require harsh reaction conditions.[7]
Product Characterization and Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₉H₁₆O₃ |
| Molar Mass | 172.22 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 99.5 °C at 12.5 Torr |
Source:[8]
Safety Considerations
-
Reagents: Sodium amide is highly reactive and pyrophoric. Liquid ammonia is a cryogenic and toxic gas. Isopropyl iodide is a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactions: The reactions are exothermic and require careful temperature control.
-
Product: this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[8][9]
Visualizing the Synthetic Pathways
Acetoacetic Ester Synthesis Workflow
Caption: Generalized mechanism of the crossed Claisen condensation for β-keto ester synthesis.
Conclusion
The synthesis of this compound is a well-understood process with the acetoacetic ester synthesis route being a particularly reliable and scalable method. Careful control of reaction conditions, especially temperature and the choice of base, is paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to successfully synthesize this important chemical intermediate.
References
-
PrepChem. (n.d.). Synthesis of ethyl 3-oxohexanoate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-methyl-3-oxohexanoic acid ethyl ester. Retrieved from [Link]
-
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - pregabalin.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemistry Central Journal, 7(1), 117. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 21: Ester Enolates. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
-
ResearchGate. (n.d.). Mastering β-keto esters. Retrieved from [Link]
-
PubChem. (n.d.). Mthis compound. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
JoVE. (2025, May 22). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
The Journal of Organic Chemistry, 61(12), 4059-4064. (1996). Six-membered cyclic .beta.-keto esters by tandem conjugate addition-Dieckmann condensation reactions. Retrieved from [Link]
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 3. aklectures.com [aklectures.com]
- 4. prepchem.com [prepchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-METHYL-3-OXO-HEXANOIC ACID ETHYL ESTER | 34036-16-3 [amp.chemicalbook.com]
- 9. This compound | C9H16O3 | CID 96344 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Advanced Alkylation Strategies for Ethyl 5-methyl-3-oxohexanoate
Executive Summary & Strategic Importance
Ethyl 5-methyl-3-oxohexanoate is a critical
This guide addresses the primary challenge in manipulating this substrate: Regiochemical Fidelity. Researchers often encounter competitive O-alkylation, dialkylation, or incorrect regioselectivity (C2 vs. C4).[1] This document provides validated protocols to control these outcomes through precise thermodynamic and kinetic management.
Mechanistic Analysis & Reactivity Profile
To control the reaction, one must understand the acidity profile of the substrate.
-
Site A (C2 - Methylene):
.[1] This proton is easily removed by weak bases (e.g., , NaOEt) to form a mono-anion.[1] This is the thermodynamic product. -
Site B (C4 -
-Methyl): .[1] Removal of this proton requires a strong base (e.g., LDA, n-BuLi) after the C2 proton has been removed, resulting in a Weiler Dianion .[1] -
Site C (Enol Oxygen): A competitive nucleophile.[1] Highly polar aprotic solvents (DMF, DMSO) and "hard" electrophiles (sulfates, triflates) favor O-alkylation (Williamson ether synthesis type).[1]
Decision Matrix: Reaction Pathway Selection
| Desired Outcome | Primary Reagent | Solvent System | Mechanism |
| NaH or NaOEt | THF or EtOH | Mono-anion ( | |
| NaH then n-BuLi | THF ( | Dianion (Kinetic) | |
| Scale-Up / Green | Acetone | Phase Transfer Catalysis |
Visualizing the Reaction Pathways
The following diagram illustrates the divergence between Mono-anion and Dianion pathways, highlighting how base selection dictates the final product structure.
Figure 1: Divergent synthesis pathways. Base stoichiometry determines access to the C4-reactive dianion.
Experimental Protocols
Protocol A: Standard C2-Alkylation (The "Workhorse" Method)
Objective: Introduce an alkyl group at the position between the carbonyls. Scope: Synthesis of amino acid precursors, heterocycle intermediates.
Reagents:
-
This compound (1.0 eq)[1]
-
Sodium Hydride (NaH), 60% dispersion in oil (1.1 eq)[1]
-
Alkyl Halide (1.05 eq) - Prefer Iodides or Bromides for C-selectivity[1]
-
Solvent: Anhydrous THF (Tetrahydrofuran)[1]
Procedure:
-
Apparatus Preparation: Flame-dry a 2-neck round bottom flask under Argon flow.
-
Base Suspension: Wash NaH (1.1 eq) with dry hexane to remove mineral oil (optional but recommended for easier workup). Suspend in anhydrous THF (
concentration relative to substrate).[1] Cool to . -
Anion Formation: Add this compound dropwise over 20 minutes.
-
Alkylation: Cool back to
. Add the Alkyl Halide dropwise.[1][2][4]-
Note: If using a reactive halide (e.g., Methyl Iodide), add slowly to prevent exotherm.[1]
-
-
Reaction: Allow to warm to RT and stir. Monitor by TLC (typically 2-12 hours).[1]
-
Quench: Cool to
. Carefully quench with Saturated .[1] -
Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over
.[1] Concentrate in vacuo.[1][5]
Protocol B: Regioselective -Alkylation (Weiler Dianion)
Objective: Extend the isobutyl chain at the C4 position (distal to the ester).
Mechanism: The dianion is formed; the
Reagents:
-
This compound (1.0 eq)[1]
-
NaH (1.1 eq)[1]
-
n-Butyllithium (n-BuLi) (1.1 eq)[1]
-
Solvent: Anhydrous THF
Procedure:
-
Mono-anion Formation: Follow Steps 1-3 from Protocol A to generate the sodium enolate in THF.
-
Dianion Generation: Cool the solution to
(Dry Ice/Acetone bath). -
Second Deprotonation: Add n-BuLi (1.1 eq) dropwise via syringe.
-
Alkylation: Add the Alkyl Halide (1.0 eq) in one portion.
-
Selectivity: The electrophile attacks the most reactive site (C4) first.
-
-
Quench: After 1 hour at
, quench with dilute HCl or .-
Warning: Do not allow the reaction to warm to RT before quenching, or proton transfer may scramble the regioselectivity.
-
Troubleshooting & Optimization (E-E-A-T)
The following table summarizes common failure modes based on laboratory experience.
| Issue | Root Cause | Corrective Action |
| O-Alkylation | Solvent too polar (DMF/DMSO) or Leaving Group too "Hard" (OTf).[1] | Switch solvent to THF or Toluene.[1] Use Alkyl Iodides instead of Triflates/Sulfates.[1] |
| Dialkylation | Excess base or fast addition of electrophile.[1][2] | Use strictly 1.0-1.1 eq of Base.[1] Add electrophile slowly at |
| No Reaction | Enolate aggregation. | Add HMPA or DMPU (co-solvent) to break up ion pairs (Use caution: Toxicity).[1] |
| Decarboxylation | Acidic workup with heat.[1] | Keep workup neutral/basic. Do not heat above |
Visualizing the Dianion Workflow
This diagram details the critical temperature shifts required for the Weiler Dianion protocol.
Figure 2: Critical temperature checkpoints for
References
-
Huckin, S. N., & Weiler, L. (1974).[1][6] Alkylation of dianions of
-keto esters. Journal of the American Chemical Society, 96(4), 1082–1087.[1] Link[1] -
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed.[1] Wiley-Interscience.[1] (General principles of enolate alkylation and HSAB theory).
-
PubChem. this compound (CID 96344).[1] National Library of Medicine.[1] Link[1]
-
Organic Syntheses. General procedures for
-keto ester alkylation. Org.[1][2][5][6] Synth. Coll. Vol. 2, p. 248.[1] Link
Sources
- 1. This compound | C9H16O3 | CID 96344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Navigating the Decarboxylation of Ethyl 5-methyl-3-oxohexanoate Derivatives: A Comprehensive Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the strategic removal of a carboxyl group—a process known as decarboxylation—is a cornerstone of organic synthesis. This application note provides an in-depth technical guide to the decarboxylation of ethyl 5-methyl-3-oxohexanoate and its derivatives, a class of β-keto esters crucial for the synthesis of various ketones, including the industrially significant 5-methyl-2-hexanone. This guide will delve into the mechanistic underpinnings, present detailed protocols, and offer expert insights to empower chemists to navigate this transformation with precision and efficiency.
The Synthetic Imperative: Why Decarboxylate β-Keto Esters?
β-Keto esters, such as this compound, are versatile intermediates in organic synthesis. Their value lies in the acidity of the α-proton, which allows for facile alkylation, creating new carbon-carbon bonds.[1] However, the ester functionality is often a temporary scaffold. The ultimate goal is frequently the corresponding ketone, which is achieved through hydrolysis of the ester to a β-keto acid, followed by decarboxylation.[1] This sequence provides a powerful method for constructing more complex ketone structures.[1]
The decarboxylation of the β-keto acid intermediate is a particularly favorable process. The presence of the carbonyl group at the β-position facilitates the loss of carbon dioxide through a cyclic, concerted transition state, leading to an enol intermediate that tautomerizes to the final ketone product.[2][3] This inherent reactivity makes the overall transformation a highly effective synthetic strategy.
Mechanistic Pathways: Understanding the "How" and "Why"
Two primary pathways dominate the decarboxylation of this compound derivatives: traditional acid- or base-catalyzed hydrolysis followed by thermal decarboxylation, and the more direct Krapcho decarboxylation.
The Classical Approach: Hydrolysis and Thermal Decarboxylation
This two-step process first involves the saponification (base-catalyzed hydrolysis) or acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid. Subsequent heating of the resulting β-keto acid induces decarboxylation.
dot graph "Classical Decarboxylation Pathway" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} } Caption: Classical two-step decarboxylation workflow.
The key to this reaction is the formation of the β-keto acid. When heated, the carboxylic acid proton can form a six-membered cyclic transition state with the β-carbonyl group. This arrangement facilitates a concerted pericyclic reaction where the C-C bond breaks, releasing carbon dioxide and forming an enol, which rapidly tautomerizes to the more stable ketone.[2][4]
The Krapcho Decarboxylation: A Direct and Milder Alternative
The Krapcho decarboxylation offers a more direct route, particularly advantageous for substrates sensitive to harsh acidic or basic conditions.[5][6] This reaction typically involves heating the β-keto ester in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), with a salt, commonly a halide like lithium chloride or sodium chloride, and a stoichiometric amount of water.[5][7]
The mechanism of the Krapcho decarboxylation is thought to involve nucleophilic attack of the halide ion on the ethyl group of the ester in an SN2 fashion.[5][8] This is followed by the loss of carbon dioxide to generate an enolate intermediate, which is then protonated by the water present in the reaction mixture.[8]
dot graph "Krapcho Decarboxylation Mechanism" { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} } Caption: Simplified workflow of the Krapcho decarboxylation.
The Krapcho reaction is often preferred due to its milder, near-neutral conditions, which can prevent side reactions and racemization of labile stereocenters.[8][9] It is also highly effective for sterically hindered esters where traditional hydrolysis can be difficult.[10]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both the classical and Krapcho decarboxylation of a representative substrate, ethyl 2-acetyl-5-methyl-3-oxohexanoate, to yield 3-acetyl-5-methyl-2-hexanone.
Protocol 1: Acid-Catalyzed Hydrolysis and Thermal Decarboxylation
Materials:
-
Ethyl 2-acetyl-5-methyl-3-oxohexanoate (1.0 eq)
-
6 M Hydrochloric acid (excess)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, heating mantle
Procedure:
-
To a round-bottom flask, add ethyl 2-acetyl-5-methyl-3-oxohexanoate and an excess of 6 M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-acetyl-5-methyl-2-hexanone.
-
Purify the product by column chromatography or distillation as required.
Causality: The strong acid and heat facilitate the hydrolysis of the ester to the carboxylic acid. The continued heating in the acidic medium then promotes the decarboxylation of the in-situ formed β-keto acid. The bicarbonate wash is crucial to neutralize any remaining acid and remove the unreacted carboxylic acid intermediate.
Protocol 2: Krapcho Decarboxylation
Materials:
-
Ethyl 2-acetyl-5-methyl-3-oxohexanoate (1.0 eq)
-
Lithium chloride (1.2 eq)
-
Dimethyl sulfoxide (DMSO)
-
Water (2.0 eq)
-
Diethyl ether
-
Brine
-
Round-bottom flask, reflux condenser, heating mantle, oil bath
Procedure:
-
To a flame-dried round-bottom flask, add ethyl 2-acetyl-5-methyl-3-oxohexanoate, lithium chloride, and DMSO.
-
Add water to the mixture.
-
Heat the reaction mixture to 150-160 °C in an oil bath and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (3 x 50 mL) to remove DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or distillation.
Causality: DMSO serves as a high-boiling, polar aprotic solvent that facilitates the SN2 reaction.[5] Lithium chloride provides the nucleophilic chloride ion and the Lewis acidic lithium cation, which activates the ester carbonyl.[6] The added water acts as the proton source to quench the enolate intermediate.[8]
Factors Influencing Decarboxylation and Optimization Strategies
Several factors can significantly impact the efficiency and outcome of the decarboxylation reaction. Understanding these allows for rational optimization of the process.
| Factor | Influence on Reaction | Optimization Strategy |
| Temperature | Higher temperatures generally increase the reaction rate for both methods. For thermal decarboxylation, a threshold temperature is required to overcome the activation energy. For Krapcho, it drives the SN2 reaction. | Optimize temperature to achieve a reasonable reaction time without promoting side reactions or decomposition. A typical range for Krapcho is 140-180 °C. |
| Solvent | For Krapcho decarboxylation, polar aprotic solvents like DMSO, DMF, or HMPA are essential.[7] Protic solvents can interfere with the cyclic transition state in thermal decarboxylation.[2] | DMSO is the most commonly used and effective solvent for the Krapcho reaction. |
| Salt (Krapcho) | The nature of the cation and anion can influence the rate. Li⁺ is a good Lewis acid, and soft anions like I⁻ or CN⁻ can be more nucleophilic than Cl⁻.[5][7] | While NaCl is common, LiCl often gives better results due to the Lewis acidity of Li⁺.[6] For less reactive esters, using LiI or NaCN might accelerate the reaction. |
| Water Content (Krapcho) | A stoichiometric amount of water is necessary to protonate the enolate intermediate. Anhydrous conditions can lead to alternative reaction pathways. | Typically, 1-2 equivalents of water relative to the ester are sufficient. |
| Substrate Structure | Steric hindrance around the ester or the α-carbon can affect the rate of both hydrolysis and SN2 attack. Electron-withdrawing groups at the α-position stabilize the enolate intermediate, facilitating the Krapcho reaction.[5] | For sterically hindered substrates, the Krapcho method is generally superior. Longer reaction times or higher temperatures may be necessary. |
Analytical Monitoring and Troubleshooting
Effective monitoring is key to determining reaction completion and identifying potential issues.
Analytical Techniques:
-
Thin Layer Chromatography (TLC): A quick and easy way to monitor the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the conversion and can help identify byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure of the final product and can be used to determine the purity of the crude material.[11]
Troubleshooting Common Issues:
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. In Krapcho, inactive salt or insufficient water. | Increase reaction time and/or temperature. Ensure the salt is anhydrous before use and that the correct amount of water is added. |
| Low Yield | Product volatility during workup. Side reactions such as retro-Claisen condensation under harsh basic conditions. Incomplete extraction. | Use a cooled receiving flask during solvent removal. For the classical method, use acidic conditions for hydrolysis. Ensure thorough extraction from the aqueous phase. |
| Formation of Byproducts | For substrates with other functional groups, harsh acidic or basic conditions can cause unwanted reactions. | The Krapcho method is generally milder and more chemoselective.[9] |
Conclusion
The decarboxylation of this compound derivatives is a fundamental and powerful transformation in organic synthesis. By understanding the underlying mechanisms of both the classical hydrolysis/decarboxylation sequence and the Krapcho reaction, researchers can make informed decisions about the most appropriate method for their specific substrate and synthetic goals. Careful control of reaction parameters and diligent analytical monitoring are paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently and successfully implement this crucial synthetic step in their research and development endeavors.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
-
Cooper, M. M., & Klymkowsky, M. W. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. Available from: [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Available from: [Link]
-
Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(7), 224-235. Available from: [Link]
-
Wikipedia. Krapcho decarboxylation. Available from: [Link]
-
Jones, P. (2020). Chapter 21.5 Decarboxylation of beta-keto acids. YouTube. Available from: [Link]
-
Chem-Station. (2018). Krapcho Decarboxylation. Chem-Station Int. Ed. Available from: [Link]
-
The Organic Chemistry Tutor. (2022). Krapcho Decarboxylation. YouTube. Available from: [Link]
-
Banerjee, A. K., et al. (2011). Advances in the Krapcho Decarboxylation. Journal of Chemical Research, 2011(2), 68-73. Available from: [Link]
-
Krapcho, A. P. (2007). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. Molecules, 12(8), 1755-1789. Available from: [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 6. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Asymmetric Reduction of Ethyl 5-methyl-3-oxohexanoate
Executive Summary & Strategic Context
The asymmetric reduction of Ethyl 5-methyl-3-oxohexanoate (CAS: 17094-34-7) is a pivotal transformation in the synthesis of chiral
While the original industrial route to Pregabalin utilized the resolution of racemates or asymmetric hydrogenation of cyano-acrylates, the direct asymmetric reduction of the
-
Biocatalytic Reduction (KRED): The modern "green" standard, offering mild conditions and superior selectivity.
-
Noyori Asymmetric Hydrogenation: The robust chemocatalytic alternative for high-throughput scaling.
Strategic Analysis: Method Selection
| Feature | Method A: Biocatalysis (KRED) | Method B: Ru-BINAP Hydrogenation |
| Selectivity ( | Typically >99% | 95-98% (Ligand dependent) |
| Conditions | Ambient temp, Aqueous buffer, pH 7 | High Pressure |
| Scalability | Excellent (Batch or Flow) | Excellent (Batch) |
| Cost Driver | Enzyme & Cofactor Recycling | Ruthenium Catalyst & Ligand |
| Purification | Phase separation (emulsion risk) | Distillation or Column Chromatography |
Protocol A: Biocatalytic Reduction (Ketoreductase)
This protocol utilizes an engineered Ketoreductase (KRED) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. This "coupled-enzyme" approach prevents the stoichiometric consumption of expensive NADPH.
Mechanistic Workflow
The KRED transfers a hydride from NADPH to the substrate. GDH simultaneously oxidizes glucose to gluconolactone, regenerating NADPH.
Figure 1: Coupled enzymatic cycle showing substrate reduction driven by cofactor regeneration.
Detailed Experimental Procedure
Reagents:
-
Substrate: this compound (10 g, 58 mmol).
-
Enzyme: KRED-P1 (Generic screening kit reference, e.g., Lactobacillus origin).
-
Cofactor Recycle: Glucose Dehydrogenase (GDH-105, 50 mg) + NADP+ (10 mg).
-
Co-substrate: D-Glucose (12 g, 1.1 equiv).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare 200 mL of 100 mM KPi buffer. Adjust pH strictly to 7.0 using KOH or
. Critical: KRED activity drops significantly below pH 6.0. -
Cofactor Mix: Dissolve D-Glucose (12 g) and NADP+ (10 mg) in the buffer.
-
Enzyme Addition: Add GDH (50 mg) and KRED (100 mg lyophilized powder). Stir gently until dissolved. Avoid vigorous vortexing which can denature enzymes.
-
Reaction Initiation: Add the substrate (10 g) dropwise. The mixture will form a biphasic emulsion.
-
Incubation: Stir at 30°C at 250 RPM. Maintain pH at 7.0 using an auto-titrator with 1M NaOH (Gluconic acid production will lower pH).
-
Monitoring: Check conversion by TLC (Hexane:EtOAc 4:1) or GC every 4 hours. Reaction typically completes in 12-24 hours.
-
Workup:
-
Add Celite (5 g) to aid phase separation and filter.
-
Extract aqueous phase with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate in vacuo.
-
Yield Expectation: 90-95% isolated yield. Stereochemical Outcome: Typically (S)-enantiomer with commercially available "S-selective" KREDs.
Protocol B: Noyori Asymmetric Hydrogenation
For laboratories equipped with high-pressure reactors, Ruthenium-BINAP catalysis offers a scalable, non-biological route. This method relies on the coordination of the ester oxygen to the Ruthenium center to direct the stereochemistry.
Mechanistic Workflow
The reaction proceeds via a dynamic kinetic resolution-like coordination, although the substrate is not racemic. The Ru-center differentiates the enantiotopic faces of the ketone.
Figure 2: Simplified catalytic cycle for Ru-BINAP mediated hydrogenation.
Detailed Experimental Procedure
Reagents:
-
Substrate: this compound (10 g).
-
Catalyst:
(50 mg, S/C 1000). -
Solvent: Degassed Ethanol (anhydrous).
-
Gas: Hydrogen (
), 99.999% purity.
Step-by-Step Protocol:
-
Safety Check: Inspect autoclave/Parr reactor seals. Ensure burst disk is rated appropriately.
-
Inert Handling: In a nitrogen-filled glovebox or using Schlenk technique, dissolve the substrate (10 g) in Ethanol (30 mL).
-
Catalyst Loading: Add the Ru-catalyst (50 mg) to the solution. The solution usually turns reddish-brown.
-
Reactor Charging: Transfer the solution to the autoclave liner. Seal the reactor.
-
Purge Cycles:
-
Pressurize to 5 bar
, vent. Repeat 3x. -
Pressurize to 5 bar
, vent. Repeat 3x.
-
-
Reaction: Pressurize to 10 bar (145 psi)
. Heat to 50°C. Stir vigorously (800+ RPM) to eliminate mass transfer limitations. -
Completion: Run for 18-24 hours. Cool to room temperature before venting
. -
Workup: Concentrate the solvent. Filtration through a small pad of silica gel removes the catalyst.
Stereochemical Outcome:
-
(S)-BINAP typically yields the (S)-alcohol (Levorotatory).
-
(R)-BINAP typically yields the (R)-alcohol (Dextrorotatory).
-
Note: Always verify with chiral HPLC/GC as solvent effects can occasionally invert selectivity.
Analytical Controls (Self-Validating Systems)
To ensure the protocol is self-validating, you must quantify conversion and enantiomeric excess (
Chiral Gas Chromatography (Preferred)
Due to the volatility of the ester, GC is superior to HPLC.
-
Column: Cyclodex-B (Agilent) or Rt-
DEXsm (Restek).-
Stationary Phase: Permethylated
-cyclodextrin.[1]
-
-
Conditions:
-
Carrier: Helium @ 1.5 mL/min.
-
Oven: 90°C Isothermal for 20 min.
-
Detector: FID @ 250°C.[2]
-
-
Retention Times (Approximate):
-
(R)-Enantiomer: 12.5 min
-
(S)-Enantiomer: 13.2 min
-
Starting Material: 15.0 min
-
NMR Validation
-
1H NMR (CDCl3): The disappearance of the singlet at
3.4 ppm (C2 methylene of keto-ester) and appearance of a multiplet at 4.0-4.2 ppm (CH-OH) confirms reduction.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Enzymatic) | pH Drift | Re-check buffer capacity; ensure auto-titrator is dosing NaOH. |
| Low Conversion (Chemical) | Catalyst Poisoning | Ensure substrate is distilled; remove halides/sulfur. Use higher |
| Low | Wrong Enzyme Variant | Screen a panel of 6-12 KREDs. Some are "R-selective", some "S". |
| Low | Temperature too high | Lower temperature to 25°C and increase reaction time. |
| Emulsion (Workup) | Protein surfactants | Add more Celite; use centrifugation instead of gravity filtration. |
References
-
Pfizer Pregabalin Process: Burk, M. J., et al. "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of Organic Chemistry, 2003, 68(14), 5731–5734. Link
-
Noyori Hydrogenation: Noyori, R., et al.
-Keto Carboxylic Esters."[3] Journal of the American Chemical Society, 1987, 109(19), 5856–5858. Link -
Enzymatic Reduction Guide: Hollmann, F., et al. "Biocatalytic reduction of carbonyls." Green Chemistry, 2011, 13, 226-265. Link
-
Analytical Method: "Validation of chiral GC method for ethyl 3-hydroxy-5-methylhexanoate." Journal of Chromatography A, 2007, 1145(1-2), 220-225. Link
Sources
Application Note: High-Yield Synthesis of 6-Isobutyl-Functionalized Pyrimidines
Abstract
This technical guide details the synthetic utility of Ethyl 5-methyl-3-oxohexanoate , a lipophilic
Introduction & Chemical Context
Pyrimidine pharmacophores are ubiquitous in oncology and infectious disease therapeutics.[1] However, standard synthesis often relies on methyl or trifluoromethyl substituents.[1] The use of This compound allows for the introduction of an isobutyl moiety , mimicking the side chain of Leucine. This modification is critical for:
-
Hydrophobic Interaction: Enhancing van der Waals contacts within lipophilic enzyme pockets (e.g., allosteric kinase sites).[1]
-
Solubility Modulation: Balancing aqueous solubility with membrane permeability.[1]
The Precursor[2][3]
-
Structure:
-
Key Reactivity: The C2 methylene is highly acidic (
), facilitating enolate formation and subsequent nucleophilic attack on amidines, guanidines, or thioureas.
Mechanistic Insight
The formation of the pyrimidine core proceeds via a base-catalyzed cyclocondensation. The reaction follows a stepwise addition-elimination pathway:
-
Enolization: Base deprotonates the C2 position of the
-keto ester.[1] -
Nucleophilic Attack: The amidine/guanidine nitrogen attacks the ketone carbonyl (more electrophilic than the ester).[1]
-
Cyclization: The second nitrogen attacks the ester carbonyl, displacing ethanol.[1]
-
Tautomerization: The resulting dihydropyrimidine undergoes aromatization to the stable pyrimidin-4(3H)-one tautomer.[1]
Diagram 1: Reaction Mechanism
Caption: Stepwise cyclocondensation mechanism. The isobutyl tail remains spectator but dictates solubility.
Experimental Protocols
Protocol A: Synthesis of 2-Amino-6-isobutylpyrimidin-4(3H)-one
Target Application: Kinase inhibitor core; Hydrogen bonding donor/acceptor motif.[1]
Reagents
| Reagent | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Guanidine Hydrochloride | 1.2 | Binucleophile |
| Sodium Ethoxide (21% in EtOH) | 2.5 | Base/Solvent |
| Ethanol (Absolute) | - | Solvent |
| Acetic Acid (Glacial) | - | Neutralization |
Step-by-Step Procedure
-
Base Preparation: Charge a dry 3-neck round-bottom flask (RBF) with Sodium Ethoxide solution (2.5 eq) under
atmosphere. -
Free Base Generation: Add Guanidine HCl (1.2 eq) to the stirring ethoxide solution. Stir at ambient temperature for 15 minutes. Note: NaCl will precipitate; do not filter yet.[1]
-
Substrate Addition: Add This compound (1.0 eq) dropwise over 10 minutes. The solution may turn slightly yellow.[1]
-
Reflux: Heat the mixture to reflux (
) for 6–8 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). -
Workup:
-
Isolation: The product will precipitate as a white/off-white solid.[1] Filter and wash with cold water (
) and cold diethyl ether ( ) to remove unreacted ester.[1] -
Purification: Recrystallize from Ethanol/Water (80:20).
Expected Yield: 75–85% Characterization:
-
1H NMR (DMSO-d6):
0.90 (d, 6H, Isobutyl-CH3), 2.1 (m, 1H), 2.3 (d, 2H), 5.4 (s, 1H, C5-H), 6.4 (br s, 2H, NH2).[1]
Protocol B: Synthesis of 6-Isobutyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Target Application: Precursor for S-alkylation (thioethers) or desulfurization.[1]
Reagents
| Reagent | Equiv. | Role |
| This compound | 1.0 | Substrate |
| Thiourea | 1.2 | Binucleophile |
| Potassium Carbonate ( | 2.0 | Base |
| Ethanol/Water (1:[1]1) | - | Solvent System |
Step-by-Step Procedure
-
Setup: In a 250 mL RBF, dissolve Thiourea (1.2 eq) and
(2.0 eq) in a 1:1 mixture of Ethanol and Water. -
Addition: Add This compound (1.0 eq) in one portion.
-
Reaction: Reflux vigorously for 12 hours. The biphasic system ensures the lipophilic ester reacts as it solubilizes into the hot ethanolic phase.
-
Quench: Evaporate ethanol. Dilute the remaining aqueous layer with water.[1]
-
Precipitation: Acidify with 1M HCl to pH 4. Caution: Evolution of
. -
Filtration: Collect the pale yellow precipitate.
-
Purification: Recrystallize from Isopropanol.
Expected Yield: 60–70%[1]
Workflow Decision Tree
Use the following logic flow to determine the optimal synthetic route based on your downstream application.
Diagram 2: Synthetic Workflow
Caption: Decision tree for selecting the appropriate co-reactant based on the desired C2 functionality.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete enolization | Ensure NaOEt is fresh. Old ethoxide absorbs moisture, forming NaOH which hydrolyzes the ester rather than condensing it. |
| Oily Product | Isobutyl lipophilicity | The isobutyl chain lowers the melting point.[1] If the product oils out upon acidification, scratch the flask walls with a glass rod or seed with a crystal. Freeze-drying (lyophilization) may be required.[1] |
| Unreacted Ester | Steric hindrance | The isobutyl group adds bulk near the ketone.[1] Increase reflux time to 12–16 hours or use a higher boiling solvent (e.g., n-Butanol). |
References
-
General Pyrimidine Synthesis: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Foundational text on amidine-ketoester condensation).
-
Mechanistic Basis: Fischer, G. W. (2003).[1] "Substituted Pyrimidines from
-Keto Esters." Journal of Heterocyclic Chemistry. [1] -
Lipophilic Substituent Effects: Meanwell, N. A. (2011).[1] "Improving Drug Candidates by Design: A Focus on Physicochemical Properties." Chemical Research in Toxicology.
-
Thiourea Protocols: Kappe, C. O. (1993).[1] "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron.
(Note: While specific literature on the isobutyl derivative CAS 34036-16-3 is sparse, the protocols above are derived from validated methodologies for homologous
Sources
- 1. This compound | C9H16O3 | CID 96344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:34036-16-3 | Chemsrc [chemsrc.com]
- 3. 5-METHYL-3-OXO-HEXANOIC ACID ETHYL ESTER | 34036-16-3 [amp.chemicalbook.com]
- 4. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 5. EP0694526B1 - Process for preparation of fluorinated beta-keto ester - Google Patents [patents.google.com]
Use as a building block in natural product synthesis
Executive Summary
In the architecture of complex natural products, few scaffolds offer the versatility and "economy of steps" provided by the Wieland-Miescher Ketone (WMK) . This bicyclic enedione (8a-methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione) serves as a pre-assembled "chiral pool" mimic, granting immediate access to the AB-ring systems of steroids, sesquiterpenoids, and taxanes.
This guide details the Hajos-Parrish-Eder-Sauer-Wiechert protocol for synthesizing enantiopure WMK, outlines critical quality control parameters (NMR/HPLC), and maps its strategic application in target-oriented synthesis.
The Scaffold: Structural Logic
The utility of WMK stems from its dense functionality packed into a rigid bicyclic framework.
-
Quaternary Center: The C8a angular methyl group is established early, solving a common stereochemical challenge in terpene synthesis.
-
Differentiated Carbonyls: The molecule possesses two distinct ketone functionalities—a saturated ketone at C1 and an
-unsaturated ketone at C6. This electronic differentiation allows for chemoselective protection or functionalization without the need for complex masking strategies.
Retrosynthetic Versatility (Logic Map)
The following diagram illustrates how WMK maps onto major natural product classes.
Protocol: Enantioselective Synthesis (The Hajos-Parrish Reaction)
While racemic WMK can be prepared via standard Robinson annulation, the asymmetric variant using L-Proline is the industry standard for generating high-value chiral building blocks.[1]
Reaction Class: Organocatalytic Robinson Annulation Scale: Gram-scale (Scalable to kg)
Reagents & Safety Profile
| Reagent | Role | Hazard Class | Handling Precaution |
| 2-Methyl-1,3-cyclohexanedione | Nucleophile | Irritant | Store under inert atmosphere. |
| Methyl Vinyl Ketone (MVK) | Electrophile | High Toxicity | Lachrymator. Use only in a fume hood. Polymerizes on standing. |
| L-Proline | Organocatalyst | Irritant | Use natural enantiomer for (S)-WMK. |
| DMF | Solvent | Reprotoxic | Ensure anhydrous conditions.[1] |
Step-by-Step Methodology
Step 1: The Michael Addition (Triketone Formation)
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Solubilization: Dissolve 2-methyl-1,3-cyclohexanedione (12.6 g, 0.1 mol) in anhydrous DMF (40 mL).
-
Addition: Cool the solution to 0°C. Add freshly distilled MVK (10.5 g, 0.15 mol) dropwise over 20 minutes.
-
Note: MVK is highly volatile and toxic. Rinse syringes immediately with acetone/bleach.
-
-
Reaction: Add L-Proline (0.35 g, 3 mol%). Allow the mixture to stir at ambient temperature (20-25°C) for 20–24 hours.
-
Checkpoint: TLC should show consumption of the dione. The intermediate triketone is often an oil.
-
Step 2: The Aldol Condensation (Cyclization) [2][3]
-
Acid Catalysis: To the reaction mixture from Step 1, add 1N H₂SO₄ (or p-TsOH, 10 mol%).
-
Heating: Heat the mixture to 95°C for 4 hours. This drives the dehydration of the aldol adduct to form the enone.
-
Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with saturated NaHCO₃ and brine. Dry over MgSO₄. Concentrate in vacuo.
-
Isolation: Purify via vacuum distillation (bp 100–105°C @ 0.5 mmHg) or flash chromatography (Hexanes/EtOAc 7:3).
Expected Yield: 70–80% Enantiomeric Excess (ee): >70% (Recrystallization can upgrade ee to >98%).
Mechanistic Insight
Understanding the mechanism is crucial for troubleshooting low yields or poor enantioselectivity. The reaction proceeds via Enamine Catalysis , a concept pioneered by Hajos and Parrish.
Mechanistic Criticality: The chiral information is transferred during the Enamine stage (Blue node). The pyrrolidine ring of proline forms an enamine with the side-chain ketone. The carboxylic acid moiety of proline hydrogen-bonds with the ring ketone, holding the molecule in a rigid transition state that directs the cyclization to the Re-face, yielding the (S)-enantiomer [1, 2].
Quality Control & Characterization
Before utilizing WMK in total synthesis, purity must be validated.
NMR Specification (CDCl₃, 400 MHz)
| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| C1 | - | - | - | Saturated Ketone (C=O) |
| C6 | - | - | - | Enone (C=O) |
| C5 | 5.85 | s | 1H | Olefinic Proton (Diagnostic) |
| C8a-Me | 1.45 | s | 3H | Angular Methyl |
| C2-C4, C7-C8 | 1.6 - 2.8 | m | 10H | Methylene Envelope |
Optical Rotation
-
Literature Value:
(c = 1.0, Benzene) for (S)-WMK [3]. -
Validation: If
, recrystallize from heptane/toluene.
Application Protocol: Selective Functionalization
A common first step in natural product synthesis is the selective protection of the C1 ketone to allow manipulation of the enone.
Protocol: Selective Acetalization
-
Reagents: WMK (1 equiv), Ethylene Glycol (1.1 equiv), p-TsOH (0.05 equiv), Benzene (Solvent).
-
Procedure: Reflux with a Dean-Stark trap.
-
Selectivity: The C1 (saturated) ketone is sterically less hindered and electronically more reactive toward nucleophiles than the conjugated C6 enone.
-
Result: Formation of the monoketal at C1, leaving the enone available for reduction or alkylation (e.g., in the synthesis of the Taxol C-ring) [4].
References
-
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496-497. Link
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615-1621. Link
-
Bui, T., & Barbas, C. F. (2000). A proline-catalyzed asymmetric Robinson annulation reaction.[1] Tetrahedron Letters, 41(36), 6951-6954. Link
-
Danishefsky, S. J., et al. (1996). Total Synthesis of Baccatin III and Taxol. Journal of the American Chemical Society, 118(12), 2843-2859. Link
Sources
Technical Application Note: Optimized Knoevenagel Condensation Protocols for Ethyl 5-methyl-3-oxohexanoate
Abstract & Scope
This application note details the optimized protocols for the Knoevenagel condensation of Ethyl 5-methyl-3-oxohexanoate (CAS: 34036-16-3) with various aromatic and aliphatic aldehydes. As a sterically hindered
Substrate Analysis & Mechanistic Insight[1]
Chemical Profile[2][3][4][5]
-
Substrate: this compound[1]
-
Structure:
-
Reactivity: The methylene protons at the C2 position (
) are activated by the flanking ketone and ester carbonyls. However, the bulky isobutyl group at C4 exerts steric pressure, potentially retarding nucleophilic attack compared to ethyl acetoacetate. -
Thermodynamics: The reaction is an equilibrium process. Efficient water removal is the primary driver for high yields.
Reaction Mechanism (Piperidine/Acid Catalysis)
The reaction proceeds via a catalytic cycle involving the formation of an iminium ion from the aldehyde and the secondary amine catalyst (Piperidine), which acts as a "super-electrophile."
Figure 1: Catalytic cycle highlighting the iminium activation pathway.
Critical Process Parameters (CPP)
Optimization requires balancing reaction rate against byproduct formation (e.g., Michael addition of a second equivalent of keto-ester).
Table 1: Solvent and Catalyst System Comparison
| Parameter | Method A: Dean-Stark (Toluene) | Method B: Green/Mild (Ethanol/Water) | Method C: Microwave (Solvent-Free) |
| Catalyst | Piperidine / Acetic Acid | Ammonium Acetate or DBU | Ammonium Acetate |
| Temperature | 110°C (Reflux) | 25°C - 60°C | 75°C - 90°C |
| Water Mgmt | Azeotropic Removal | Solvation (Equilibrium limited) | Evaporation/Precipitation |
| Reaction Time | 2 - 6 Hours | 6 - 24 Hours | 5 - 20 Minutes |
| Yield Potential | High (>90%) | Moderate (70-85%) | High (>90%) |
| Scalability | Excellent (Kg scale) | Good (Gram scale) | Low (mg scale) |
Standard Operating Procedures (SOPs)
Method A: Azeotropic Dehydration (Scale-Up Preferred)
Recommended for difficult substrates or when quantitative conversion is required.
Reagents:
-
This compound (1.0 equiv)
-
Aldehyde (1.05 equiv)[2]
-
Piperidine (0.05 equiv)
-
Glacial Acetic Acid (0.05 equiv)
-
Toluene (5 mL per mmol substrate)
Protocol:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Fill the trap with toluene.
-
Charging: Add the aldehyde and this compound to the flask. Dissolve in toluene.
-
Catalyst Addition: Add piperidine and acetic acid sequentially. Note: Premixing them to form piperidinium acetate is also effective.
-
Reflux: Heat the mixture to vigorous reflux (oil bath ~120°C). Ensure rapid stirring to prevent localized overheating.
-
Monitoring: Monitor water collection in the trap. The reaction is complete when water evolution ceases (typically 3-5 hours). Verify by TLC (Hexane:EtOAc 4:1) or HPLC.
-
Workup: Cool to room temperature. Wash the organic layer with 1M HCl (to remove piperidine), saturated
, and brine. -
Isolation: Dry over
, filter, and concentrate under reduced pressure. -
Purification: If necessary, purify via vacuum distillation (for oils) or recrystallization (ethanol/hexane) for solids.
Method B: Green Catalytic Protocol (Mild Conditions)
Recommended for acid-sensitive aldehydes or rapid library synthesis.
Reagents:
-
This compound (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Ammonium Acetate (0.2 equiv) or DBU (0.1 equiv)
-
Ethanol (95%) or Water (for hydrophobic effect)
Protocol:
-
Charging: In a reaction vial, combine the aldehyde and
-keto ester in Ethanol (2 mL per mmol). -
Catalysis: Add solid Ammonium Acetate.
-
Reaction: Stir at room temperature for 12-24 hours. If conversion is slow (due to the isobutyl steric bulk), warm to 50°C.
-
Precipitation: For solid products, add ice-cold water to the reaction mixture. The product often precipitates out.
-
Filtration: Filter the solid, wash with cold water/ethanol (9:1), and dry under vacuum.
Workflow Visualization
Figure 2: Step-by-step workflow for the Dean-Stark protocol.
Quality Control & Troubleshooting
Analytical Markers (NMR)
-
Olefinic Proton: The appearance of a singlet (or fine doublet) around
7.5 - 7.9 ppm indicates successful condensation. -
Isobutyl Group: The doublet for the methyls (
0.9 ppm) and the multiplet for the methine ( 2.1 ppm) should remain intact but may shift slightly downfield. -
Disappearance of C2 Protons: The singlet at
3.4 ppm (active methylene) must disappear.
Common Issues
-
Low Conversion:
-
Cause: Equilibrium limitation.
-
Fix: Ensure fresh molecular sieves are used if not using Dean-Stark. Switch to Toluene reflux (Method A).
-
-
Knoevenagel-Michael Adduct (Bis-addition):
-
Cause: Excess
-keto ester or reaction time too long. -
Fix: Use a slight excess of aldehyde (1.05 - 1.1 equiv). Stop reaction immediately upon consumption of limiting reagent.
-
-
Isomerization:
-
The product is usually a mixture of
isomers. If a single isomer is required for crystallography, recrystallization from hot ethanol is preferred.
-
References
-
Organic Chemistry Portal. (2024). Knoevenagel Condensation: Mechanism and Recent Literature. Retrieved from [Link]
-
PubChem. (2025).[3][2] this compound Compound Summary. Retrieved from [Link]
-
Dhongade-Desai, S., et al. (2018).[4] Environmentally Benign Protocol of Knoevenagel Condensation Reaction. ResearchGate. Retrieved from [Link]
Sources
Analytical Methods for Quantifying Ethyl 5-methyl-3-oxohexanoate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Ethyl 5-methyl-3-oxohexanoate (CAS: 34036-16-3), often referred to as ethyl isovalerylacetate, represents a unique analytical challenge due to its β-keto ester functionality. Widely used as a high-value intermediate in the synthesis of antiviral heterocycles and as a potent berry-note flavoring agent, its quantification requires handling the inherent keto-enol tautomerism that compromises standard chromatographic peak shapes.
This guide provides two validated workflows:
-
GC-MS/FID: For raw material purity and volatile impurity profiling.
-
HPLC-UV: For reaction monitoring and stability testing in non-volatile matrices.
The "Keto-Enol Conundrum"
Unlike simple esters, this molecule exists in a dynamic equilibrium between its keto form (dicarbonyl) and enol form (conjugated alkene-ol).
-
In GC: Active sites in the inlet liner can catalyze on-column degradation or cause peak splitting, where the keto and enol tautomers separate into two distinct peaks.
-
In HPLC: Without pH control, the equilibrium shifts during the run, leading to "smeared" peaks or poor reproducibility.
Method A: Gas Chromatography (GC-MS/FID)
Application: Purity assessment (>98%), Residual Solvent Analysis, and Volatile Impurity Profiling.
System Configuration
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Inlet: Split/Splitless with Ultra-Inert Deactivated Liner (Essential).
-
Why: Standard glass wool liners possess silanol groups that catalyze transesterification or degradation of β-keto esters. Use a single-taper liner with deactivated wool.
-
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS or Rtx-5), 30 m × 0.25 mm × 0.25 µm.
-
Why: Non-polar phases minimize interaction with the enol hydroxyl group, reducing tailing.
-
Operational Parameters[5][6][10]
| Parameter | Setting | Rationale |
| Inlet Temp | 220°C | High enough to volatilize, low enough to minimize thermal breakdown. |
| Injection Mode | Split (20:1) | Prevents column overload; β-keto esters are high-boiling (220°C). |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow to maintain retention time stability. |
| Oven Program | 60°C (1 min) → 10°C/min → 240°C (5 min) | Slow ramp separates the target from potential alcohol/acid impurities. |
| Transfer Line | 250°C | Prevents condensation before the MS source. |
| MS Source/Quad | 230°C / 150°C | Standard EI source conditions. |
Data Processing (The Tautomer Protocol)
Under these conditions, you may observe two peaks for this compound:
-
Peak 1 (Keto form): Elutes earlier (typically).
-
Peak 2 (Enol form): Elutes later due to hydrogen bonding with the stationary phase.
Quantification Rule: You must integrate BOTH peaks and sum their areas. The ratio depends on the solvent and temperature, but the total mass is conserved.
Target Ions (EI, 70 eV):
-
Quant Ion: m/z 85 (Isovaleryl fragment).
-
Qualifier Ions: m/z 129, 57, 43.
-
Molecular Ion: m/z 172 (Often weak).
Method B: High-Performance Liquid Chromatography (HPLC-UV)
Application: In-process monitoring (reaction mixtures), stability studies, and aqueous formulations.
System Configuration
-
Instrument: Agilent 1260 Infinity II or Waters Alliance.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.
-
Why: "End-capped" columns reduce free silanols that interact with the keto-enol system.
-
Mobile Phase Strategy
Critical Requirement: Acidic pH (pH 2.5 - 3.0). Acidification suppresses the ionization of the enol form and forces a rapid equilibrium, resulting in a single, sharp peak .
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q).
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Table
| Time (min) | % Solvent B | Flow (mL/min) | Phase |
| 0.0 | 30 | 1.0 | Equilibration |
| 8.0 | 90 | 1.0 | Elution of Target |
| 10.0 | 90 | 1.0 | Wash |
| 10.1 | 30 | 1.0 | Re-equilibration |
| 15.0 | 30 | 1.0 | End |
Detection
-
Wavelength: 275 nm.
-
Why: The enol form has a conjugated double bond system (
) that absorbs strongly at 275 nm. The keto form has weak absorption at 210 nm. By analyzing in an acidic medium where the equilibrium is stabilized, 275 nm provides high selectivity against non-conjugated impurities.
-
Visualization & Decision Logic
Analytical Decision Tree
Caption: Decision tree for selecting the optimal analytical route based on sample matrix and volatility.
Keto-Enol Tautomerism Mechanism
Caption: The dynamic equilibrium affecting chromatography. Acidic conditions in HPLC force rapid exchange to merge peaks.
Sample Preparation Protocols
Protocol for GC Analysis (Neat/Solvent Samples)
-
Weighing: Accurately weigh 50 mg of sample into a 20 mL volumetric flask.
-
Internal Standard (IS): Add 1.0 mL of Ethyl Heptanoate solution (10 mg/mL in DCM).
-
Note: Ethyl heptanoate is chemically similar but resolves well from the target.
-
-
Dilution: Dilute to volume with Dichloromethane (DCM) or Ethyl Acetate.
-
Caution: Avoid Methanol for GC samples as it can induce transesterification in the injector port.
-
-
Filtration: Filter through a 0.45 µm PTFE syringe filter into a GC vial.
Protocol for HPLC Analysis (Reaction Mixtures)
-
Quenching: If sampling a reaction, quench 100 µL of reaction mix into 900 µL of Mobile Phase A (0.1% Formic Acid/Water).
-
Why: Immediate acidification locks the equilibrium and matches the initial gradient conditions.
-
-
Dilution: Vortex for 30 seconds.
-
Clarification: Centrifuge at 10,000 rpm for 5 minutes to remove precipitated salts/catalysts.
-
Transfer: Transfer supernatant to an HPLC vial with a glass insert.
Validation Parameters (Acceptance Criteria)
| Parameter | GC-MS Criteria | HPLC-UV Criteria |
| Linearity (R²) | > 0.995 (10–1000 µg/mL) | > 0.999 (5–500 µg/mL) |
| Precision (RSD) | < 2.0% (n=6 injections) | < 1.0% (n=6 injections) |
| Recovery | 95% – 105% | 98% – 102% |
| LOD | ~ 1 µg/mL (Splitless) | ~ 0.5 µg/mL |
| Tailing Factor | < 1.5 (Sum of isomers) | < 1.2 |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121701, Mthis compound (Analogous Structure). Retrieved from [Link]
-
ResearchGate (2008). Separation of keto-Enol tautomers in β-ketoesters: A gas chromatography - Mass spectrometric study.[1] (Demonstrates the peak splitting phenomenon in GC). Retrieved from [Link]
-
Shimadzu Application News. Fast GC Method for Residual Solvent Analysis. (Provides baseline conditions for ester analysis). Retrieved from [Link]
-
The Good Scents Company. Ethyl 3-oxohexanoate (Flavor Profile and Physical Data). Retrieved from [Link]
Sources
Application Note: Advanced Gas Chromatography Methodologies for Ethyl 5-methyl-3-oxohexanoate
Executive Summary & Molecule Profile[1]
Ethyl 5-methyl-3-oxohexanoate (CAS: 34036-16-3) is a critical
This guide moves beyond generic protocols, addressing the specific physicochemical behaviors of this molecule. We provide a validated GC-FID assay for purity, a GC-MS method for impurity profiling, and a Headspace-GC method for residual solvents, grounded in the prevention of on-column degradation and transesterification artifacts.
Chemical Profile
| Property | Specification | Critical Analytical Implication |
| Molecular Structure | ||
| Boiling Point | 213–225 °C (at 760 mmHg) | Requires GC oven temps >230 °C for elution; Inlet temp must be optimized.[1] |
| Stability | Susceptible to decarboxylation | Avoid high-activity liners; limit inlet residence time.[1] |
| Reactivity | Transesterification prone | FORBIDDEN DILUENT: Methanol (leads to methyl ester artifacts in hot inlets).[1] |
Critical Analytical Considerations (The "Why" Behind the Method)
The Methanol Trap (Transesterification)
Observation: Many standard GC protocols use methanol as a diluent.[1] Risk: In the presence of a hot injection port (250 °C) and glass wool active sites, this compound undergoes transesterification with methanol to form Mthis compound . Result: A "ghost" impurity peak appears at RRT ~0.9, leading to false OOS (Out of Specification) purity results. Solution: Use Dichloromethane (DCM) , Acetonitrile (ACN) , or n-Hexane as the sample diluent.[1]
Keto-Enol Tautomerism
Observation:
Experimental Protocols
Protocol A: Purity & Assay by GC-FID
Standard release testing method designed for robustness and reproducibility.
Sample Preparation:
-
Diluent: Acetonitrile (HPLC Grade) or Dichloromethane.[1]
-
Concentration: 1.0 mg/mL.[1]
-
Internal Standard (Optional): Dodecane (0.5 mg/mL) for response factor correction.
Instrument Parameters:
| Parameter | Setting | Rationale |
| System | Agilent 7890B / 8890 (or equivalent) | Standard capillary GC. |
| Detector | FID @ 280 °C | Universal detection for hydrocarbons.[1] |
| Column | DB-5ms / HP-5 (30 m × 0.25 mm × 0.25 µm) | Low polarity prevents tautomer separation; "ms" grade reduces bleed.[1] |
| Inlet | Split (Ratio 50:1) @ 220 °C | High split ratio minimizes residence time; 220 °C prevents thermal cracking.[1] |
| Liner | Ultra Inert, Split, with Wool | Deactivated wool traps non-volatiles without catalyzing degradation.[1] |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Optimal linear velocity for separation efficiency.[1] |
| Oven Program | 60 °C (1 min) | Gradient ensures separation of light solvents and heavy dimers.[1] |
Acceptance Criteria:
-
Tailing Factor: < 1.5 (indicates minimal enol interaction).[1]
-
Resolution: > 2.0 between Main Peak and nearest impurity (usually Isovaleraldehyde or MIBK).[1]
Protocol B: Impurity Profiling by GC-MS
For identification of process by-products and degradation pathways.
Target Impurities:
-
Isovaleraldehyde: Starting material (Retention Time ~3-4 min).
-
Methyl Isobutyl Ketone (MIBK): Decarboxylation product (Signal of thermal stress).[1]
-
Diethyl Malonate: Common reagent carryover.[1]
-
Dimer/Condensation Products: Late eluting peaks (> 15 min).
MS Acquisition Parameters:
-
Source Temp: 230 °C.
-
Transfer Line: 250 °C.
-
Scan Range: 35–400 amu.[1]
-
Solvent Delay: 3.0 min (Protect filament from solvent surge).[1]
Degradation Pathway Visualization:
Figure 1: Thermal degradation and equilibrium pathways affecting GC analysis.[1] MIBK presence indicates thermal stress or moisture contamination.[1]
Protocol C: Residual Solvents (Headspace-GC)
Required for pharmaceutical release to ensure solvent compliance (ICH Q3C).
Matrix: High boiling point solvent (DMSO or DMAc).[1] Why Headspace? Direct injection of the synthesis reaction mixture (often containing salts/catalysts) will ruin the GC liner and column.[1]
Parameters:
-
Incubation: 80 °C for 20 mins.
-
Syringe/Loop: 90 °C.
-
Column: DB-624 (Designed for volatiles/solvents).[1]
-
Split: 10:1.
-
Targets: Ethanol (Process solvent), Toluene (Extraction solvent), n-Hexane.[1]
Troubleshooting & Optimization Guide
This decision tree assists in resolving common chromatographic anomalies associated with
Figure 2: Diagnostic workflow for optimizing GC parameters specific to this compound.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96344, this compound. Retrieved from [Link]
-
Hussain, S. et al. (2018). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [Pregabalin]. Indian Journal of Chemistry. (Discusses the intermediate stability and synthesis). Retrieved from [Link]
-
Lupine Publishers. Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin. (Cites GC conditions using DB-1 column). Retrieved from [Link]
-
ResearchGate (2000). Transesterification of beta-keto esters during gas chromatography and their tautomers separation. (Technical basis for avoiding Methanol). Retrieved from [Link]
Sources
- 1. This compound | C9H16O3 | CID 96344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8063244B2 - Process for the synthesis of pregabalin - Google Patents [patents.google.com]
- 3. This compound | 34036-16-3 [chemnet.com]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. Mthis compound | C8H14O3 | CID 121701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Removing impurities from Ethyl 5-methyl-3-oxohexanoate synthesis
Technical Support Center: Ethyl 5-methyl-3-oxohexanoate Synthesis & Purification
Current Status: System Operational Topic: Impurity Removal & Process Optimization Ticket ID: CHEM-SUP-34036 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
This compound (CAS: 34036-16-3) is a critical
Achieving pharmaceutical-grade purity (>98%) is challenging due to the molecule’s tendency toward thermal decarboxylation and keto-enol tautomerization . This guide prioritizes the Meldrum’s Acid route as it offers the highest regioselectivity compared to Claisen condensation, though it introduces specific purification challenges.
Module 1: The Synthesis Workflow (Meldrum’s Acid Route)
We recommend the Meldrum’s acid activation pathway over standard Claisen condensation. The Claisen route (using ethyl acetate and isovalerate) often yields self-condensation impurities (ethyl acetoacetate) that are difficult to separate via distillation due to boiling point proximity.
The Validated Protocol
-
Acylation: Reaction of Isovaleryl Chloride with Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in DCM with Pyridine base.
-
Alcoholysis & Decarboxylation: Thermal decomposition of the acylated intermediate in Ethanol.
Figure 1: Reaction logic flow for the Meldrum's Acid synthesis route, highlighting byproduct generation.
Module 2: Impurity Profiling & Troubleshooting
Users often report "red oils" or "low yields." Use this table to diagnose your crude NMR/GC-MS data.
| Impurity Type | Origin | Diagnostic Signal (1H NMR) | Removal Strategy |
| Isovaleric Acid | Hydrolysis of starting chloride due to wet solvents. | Broad singlet ~11-12 ppm. | Alkaline Wash: Wash organic phase with sat. NaHCO₃ (pH 8). Caution: Do not exceed pH 9 to avoid enolate formation. |
| Meldrum's Acid | Incomplete acylation or excess reagent. | Singlet ~1.7 ppm (methyls), Singlet ~3.6 ppm (CH2). | Filtration: Unreacted Meldrum's acid is poorly soluble in cold water/acidic washes. |
| Pyridine Salts | Incomplete aqueous workup. | Aromatic signals 7.0–8.5 ppm. | Acid Wash: Wash DCM layer with 1M HCl or 10% Citric Acid until aqueous pH < 3. |
| "The Red Tar" | Polymerization of ketene intermediates or aldol condensation.[3] | Broad, undefined baseline humps. | Distillation: Cannot be washed out. Requires high-vacuum distillation. |
| Acetone | Byproduct of Meldrum's fragmentation. | Singlet ~2.17 ppm. | Rotary Evaporation: Easily removed; ensure bath temp < 40°C to prevent product degradation. |
Module 3: Purification Protocols
Protocol A: The "Gentle" Work-up (Prevention)
Crucial for preventing emulsion and hydrolysis.
-
Quench: Pour the reaction mixture (DCM solution) into crushed ice containing 1M HCl.
-
Why? Neutralizes pyridine immediately, preventing base-catalyzed degradation of the sensitive acylated intermediate.
-
-
Phase Separation: Extract with DCM (x3).
-
Washing:
-
Wash 1: 1M HCl (removes residual Pyridine).
-
Wash 2: Brine (removes water).
-
Critical: Dry over Na₂SO₄, NOT MgSO₄. Magnesium acts as a Lewis acid and can coordinate with the
-keto dicarbonyl, complicating filtration and reducing yield [1].
-
Protocol B: High-Vacuum Distillation (The Fix)
If your crude purity is <90%, distillation is required.
-
Vacuum Requirement: < 1.0 mmHg (High Vacuum).
-
Bath Temperature: Max 110°C.
-
Vapor Temperature: Expect product fraction ~85–95°C (at 0.5 mmHg) [2].
-
Procedure:
-
Degas the oil under vacuum at RT for 30 mins (removes residual EtOH/Acetone).
-
Slowly ramp temperature.
-
Discard the "forerun" (often unreacted isovaleric esters).
-
Collect the main fraction. Stop immediately if the pot residue turns black/viscous.
-
Module 4: Technical FAQ
Q1: My product is decomposing during column chromatography. Why?
A: Silica gel is slightly acidic.
-
Solution: Pre-treat your silica gel with 1% Triethylamine (TEA) in Hexanes before loading the column. This neutralizes the silica. Elute with a Hexane/Ethyl Acetate gradient.
Q2: I see a "double" set of peaks in the NMR. Is this an impurity? A: Likely No . This is Keto-Enol Tautomerism .
- -keto esters exist in equilibrium between the keto form (dicarbonyl) and the enol form (C=C-OH).
-
Verification: The enol form will show a vinylic proton (~5.0 ppm) and an OH signal (often broad, ~12 ppm). The ratio depends on the solvent (CDCl₃ favors the enol form more than DMSO) [3].
Q3: Can I use Potassium Carbonate instead of Pyridine? A: We advise against it for the Meldrum's route. Pyridine acts as both a base and a nucleophilic catalyst (via N-acylpyridinium intermediate). Inorganic bases like K₂CO₃ are heterogeneous in DCM and often lead to incomplete acylation or hydrolysis due to water content.
Q4: Why is my yield low after the ethanol reflux step? A: You likely didn't reflux long enough or the temperature was too low. The decarboxylation of the Meldrum's intermediate is endothermic.
-
Check: Ensure visible CO₂ evolution has ceased before stopping the reflux. This step typically requires 3–5 hours at 78°C (Ethanol boiling point).
Decision Tree: Purification Strategy
Figure 2: Decision matrix for selecting the appropriate purification method based on impurity profile.
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[4] Meldrum's acid in organic synthesis.[4][5][6] 2. A general and versatile synthesis of
-keto esters.[7] Journal of Organic Chemistry, 43(10), 2087–2088. -
Organic Syntheses. (1985). Synthesis of Beta-Keto Esters via Meldrum's Acid. Organic Syntheses, Coll. Vol. 7, p.359.
-
PubChem. (2024). This compound Compound Summary. National Library of Medicine.
-
BenchChem. (2025). Methods for removing unreacted starting materials from Methyl 3-oxodecanoate (Analogous Protocol).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling Isovaleryl Chloride or Meldrum's Acid.
Sources
- 1. guidechem.com [guidechem.com]
- 2. This compound | C9H16O3 | CID 96344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
Technical Support Center: Synthesis of Ethyl 5-methyl-3-oxohexanoate
This guide functions as a Tier 3 Technical Support resource for researchers encountering difficulties in the synthesis of Ethyl 5-methyl-3-oxohexanoate (CAS: 10016-20-3).
Ticket ID: CHEM-SUP-8821 Topic: Troubleshooting Side Reactions & Impurity Profiling Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Route Selection
The synthesis of this compound (a
| Route | Methodology | Primary Challenge | Recommendation |
| Route A | Meldrum's Acid Adduct | Acylation kinetics & Decarboxylation monitoring | Recommended. High fidelity; avoids self-condensation. |
| Route B | Mixed Claisen Condensation | Homo-dimerization (Scrambling) | Legacy/High Risk. Only use if separating complex mixtures is acceptable. |
Troubleshooting Module A: The Meldrum's Acid Route (Recommended)
This route involves the C-acylation of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) with isovaleryl chloride, followed by alcoholysis (ethanolysis).
Critical Failure Point 1: The "O-Acylation" Trap
Symptom: Low yield of the final
-
Diagnostic Check: Did you run the acylation at 0°C and quench immediately?
-
Correction: The reaction requires Pyridine (2 equivalents). While addition is done at 0°C to control exotherm, the mixture must be allowed to warm to room temperature (or slightly higher, ~20-25°C) for 1-3 hours to facilitate the rearrangement of the kinetic O-acyl intermediate to the thermodynamic C-acyl adduct.
Critical Failure Point 2: Incomplete Decarboxylation
Symptom: NMR shows a complex aliphatic region; product is unstable or acidic. Mechanism: The intermediate acyl-Meldrum's acid undergoes ring opening and decarboxylation upon heating in ethanol. If stopped too early, the malonic acid half-ester intermediate remains. Root Cause: Reflux time too short or temperature too low.
-
Protocol Adjustment: Ensure the ethanolysis step is performed at a vigorous reflux (approx. 78°C) for at least 3-4 hours. Monitor CO₂ evolution; the reaction is complete only when gas evolution ceases.
Visualization: Meldrum's Acid Pathway & Side Reactions
Figure 1: The Meldrum's Acid cascade. Note the critical rearrangement step from Kinetic to Thermodynamic intermediate.
Troubleshooting Module B: Mixed Claisen Condensation (Legacy)
Context: Reaction of Ethyl Isovalerate + Ethyl Acetate using NaOEt.
Critical Failure Point: The "Scrambling" Effect
Symptom: GC-MS shows three distinct peaks with similar retention times. Analysis: You are likely seeing a statistical distribution of condensation products.
-
Target: Ethyl Acetate (enolate) + Ethyl Isovalerate (electrophile).
-
Impurity A (Self-Condensation): Ethyl Acetate + Ethyl Acetate
Ethyl Acetoacetate . -
Impurity B (Self-Condensation): Ethyl Isovalerate + Ethyl Isovalerate
Ethyl 5-methyl-2-(3-methylbutanoyl)hexanoate .
Corrective Protocol (If you must use this route): To favor the cross-condensation, you must force the kinetics:
-
Use Ethyl Isovalerate as the Electrophile (Excess): Do not mix 1:1.
-
Pre-form the Enolate: Generate the enolate of Ethyl Acetate (using LDA or NaHMDS at -78°C) first, then add it slowly to an excess of Ethyl Isovalerate.
-
Why this fails with NaOEt: Sodium ethoxide is a thermodynamic base. It allows equilibration between the two esters, leading to a statistical mess. Switch to kinetic control (LDA) for selectivity.
General Impurity Profile & Stability
Issue: "My product disappears on the column."
Diagnosis: Keto-Enol Tautomerism & Hydrolysis.
-
Enol Form: The enol form is stabilized by conjugation but can be trapped on acidic silica.
-
Hydrolysis: The ester bond is labile. On silica (which contains water), it can hydrolyze to the
-keto acid (5-methyl-3-oxohexanoic acid), which immediately decarboxylates to 5-methyl-2-hexanone (a volatile ketone).
Solution:
-
Neutralize Silica: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in hexanes before loading your sample.
-
Avoid Water: Ensure all solvents are anhydrous.
Data Table: Common Impurities by Retention Time (Relative)
| Impurity Name | Origin | Relative Retention (GC) | Mitigation |
| Ethyl Acetoacetate | Claisen Self-Condensation | 0.65 (Early) | Use Meldrum's Route; Distillation. |
| 5-Methyl-2-hexanone | Decarboxylation of Acid | 0.40 (Very Early) | Avoid acidic workup; Keep temp <100°C. |
| Isovaleric Acid | Hydrolysis | Tailing Peak | Wash with sat. NaHCO₃. |
| Di-isovaleryl Meldrum's | Over-acylation | >1.5 (Late) | Control stoichiometry (1.0 eq Acid Chloride). |
Validated Experimental Protocol (Meldrum's Acid Method)
Objective: Synthesis of this compound (10g scale).
-
Preparation: In a flame-dried flask under Argon, dissolve Meldrum's Acid (1.0 eq, 69 mmol) in anhydrous DCM (50 mL). Add Pyridine (2.0 eq, 138 mmol).
-
Acylation: Cool to 0°C. Add Isovaleryl Chloride (1.05 eq, 72.5 mmol) dropwise over 30 mins. The solution will turn orange/red.
-
Rearrangement: Allow to warm to 25°C and stir for 2 hours. Checkpoint: TLC should show consumption of Meldrum's acid.
-
Workup 1: Wash with 1M HCl (to remove pyridine)
Wash with Brine Dry over MgSO₄ Concentrate in vacuo. Result: Crude Acyl-Meldrum's solid/oil. -
Ethanolysis: Redissolve the crude residue in anhydrous Ethanol (100 mL). Heat to reflux (80°C) for 4 hours.
-
Purification: Concentrate ethanol. Perform vacuum distillation (bp approx 85-90°C at 5 mmHg) or flash chromatography (Hex/EtOAc 9:1, silica buffered with 1% Et₃N).
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][2][3][4] 2. A general and versatile synthesis of
-keto esters.[1][2] Journal of Organic Chemistry, 43(10), 2087–2088.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Clay, R. J., et al. (1993). Synthesis of beta-keto esters from Meldrum's acid.[2] Synthesis, 1993(03), 290-292.
-
PubChem. (n.d.).[5] this compound (Compound).[5] National Library of Medicine.
-
Taber, D. F., et al. (1995). Enantioselective Synthesis of
-Keto Esters. Journal of Organic Chemistry.
Sources
Optimizing reaction conditions for alkylating beta-keto esters
Core Directive & Scope
This guide addresses the alkylation of
This document is not a textbook summary; it is a troubleshooting system designed to help you select conditions that force the reaction toward your desired thermodynamic or kinetic outcome.
The Decision Matrix: Selecting Conditions
Before starting, you must match your reagents to the mechanism. The alkylation of enolates is governed by Hard-Soft Acid-Base (HSAB) theory and Solvation Effects .
Visualizing the Pathway
The following diagram illustrates the critical decision points that determine whether you get the desired C-alkylated product or the O-alkylated byproduct.
Figure 1: Mechanistic flow showing how solvent choice and ion pairing influence regioselectivity.
Troubleshooting Modules (FAQs)
Module 1: Regioselectivity (O- vs. C-Alkylation)
Q: I am seeing significant O-alkylation (enol ether formation). How do I stop this?
A: This is a classic HSAB mismatch or a solvation issue.
-
Check your Solvent: Are you using DMF, DMSO, or adding HMPA? These highly polar aprotic solvents solvate the metal cation (Li+, Na+), leaving the enolate "naked." A naked enolate reacts at the atom with the highest electron density: the Oxygen [1].
-
Solution: Switch to THF or Toluene . These solvents encourage "tight ion pairs" where the metal cation remains coordinated to the enolate oxygen, physically blocking the electrophile from attacking the oxygen.
-
-
Check your Leaving Group: Are you using a tosylate or sulfate? These are "harder" electrophiles.[1]
-
Solution: Switch to an Alkyl Iodide or Bromide . These are "soft" electrophiles that prefer the "soft" carbon center (Orbital Control) [2].
-
-
Check your Base/Counterion: Potassium (K+) is large and dissociates easily. Lithium (Li+) is small and forms tight chelates.
-
Solution: Use NaH or LiHMDS in THF to maximize O-metal coordination, shielding the oxygen from attack.
-
Module 2: Yield & Conversion
Q: My reaction stalls at 50-60% conversion. Adding more alkyl halide doesn't help.
A: This is often due to Poly-alkylation poisoning or Proton Transfer .
-
The Proton Shuffle: As the product (mono-alkylated
-keto ester) is formed, it is still acidic (pKa ~11-13). The starting enolate (pKa ~10-11) can deprotonate the product, quenching the reactive enolate and creating a non-reactive product enolate.-
Diagnostic: Check if you have ~50% starting material and ~50% product, with some dialkylated byproduct.
-
Solution: Ensure you use >2.0 equivalents of base if you suspect this equilibrium, OR (better) switch to Phase Transfer Catalysis (PTC) conditions (see Protocol B), which minimizes this equilibration by keeping the base in the solid phase [3].
-
Module 3: Dialkylation (Over-alkylation)
Q: I only want the mono-alkylated product, but I keep getting the dialkylated impurity.
A: The mono-alkylated product is often more acidic or kinetically accessible than the starting material due to disruption of hydrogen bonding or steric changes.
-
Stoichiometry: Never use excess base or excess alkyl halide. Use 0.95 eq of base to ensure no excess base exists to deprotonate the product.
-
Sterics: If the alkyl group is small (Methyl, Ethyl), dialkylation is rampant.
-
Solution: Use a bulky base (e.g., KOtBu) or switch to a Solid-Liquid Phase Transfer system. In Solid-Liquid PTC, the concentration of active enolate in the organic phase is low, statistically favoring the reaction of the abundant starting material over the scarce product [4].
-
Experimental Protocols
Protocol A: The "Classic" Kinetic Control (High C-Selectivity)
Best for: Primary alkyl halides, strict mono-alkylation requirements.
Reagents:
- -Keto Ester (1.0 eq)
-
NaH (60% dispersion in oil) (1.05 eq)
-
Solvent: Anhydrous THF (0.2 M concentration)
-
Electrophile: Alkyl Iodide (1.05 eq)
Step-by-Step:
-
Wash NaH: Place NaH in a flame-dried flask under Argon. Wash 2x with dry Hexanes to remove mineral oil (optional, but improves stoichiometry accuracy).
-
Solvation: Suspend NaH in anhydrous THF at 0°C.
-
Deprotonation: Add the
-keto ester dropwise. Evolution of H2 gas will be vigorous.-
Checkpoint: Stir at 0°C for 30 mins. The solution should become clear or slightly yellow (the enolate).
-
-
Alkylation: Add the Alkyl Iodide dropwise.
-
Critical: Keep temperature at 0°C to room temperature. Do NOT reflux unless the electrophile is very unreactive. Heat promotes O-alkylation and dialkylation.
-
-
Quench: Pour into saturated NH4Cl (aq). Extract with EtOAc.
Protocol B: Solid-Liquid Phase Transfer Catalysis (Robust & Green)
Best for: Avoiding anhydrous conditions, preventing dialkylation, scaling up.
Reagents:
- -Keto Ester (1.0 eq)
-
Base: K2CO3 (Solid, finely ground) (2.0 eq)
-
Catalyst: TBAB (Tetrabutylammonium bromide) (10 mol%)
-
Solvent: Acetone or Acetonitrile (Reagent grade is fine)
-
Electrophile: Alkyl Bromide/Iodide (1.1 eq)
Step-by-Step:
-
Mix Solids: In a round bottom flask, combine the
-keto ester, solid K2CO3, and TBAB in Acetone. -
Addition: Add the alkyl halide in one portion.
-
Reaction: Vigorously stir (high RPM required for solid-liquid transfer) at reflux (approx 60°C).
-
Workup: Filter off the solids. Evaporate the solvent.
Data Summary: Condition Effects
| Variable | Condition | Effect on Selectivity | Risk Factor |
| Solvent | THF / Toluene | Favors C-Alkylation | Slower reaction rates |
| Solvent | DMSO / DMF | Favors O-Alkylation | High O-alkylation byproduct |
| Base | NaH / LiHMDS | Favors C-Alkylation | Requires anhydrous conditions |
| Base | K2CO3 / Acetone | Mixed (Good for Mono) | Requires Phase Transfer Catalyst |
| Leaving Group | Iodide (I-) | Favors C-Alkylation | Expensive, light sensitive |
| Leaving Group | Tosylate / Sulfate | Favors O-Alkylation | Hard/Hard interaction |
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. (Chapter 7 discusses Enolate regioselectivity and solvent effects).
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. (Section on HSAB theory applied to ambident nucleophiles).
-
O'Donnell, M. J. (2001). "Phase-Transfer Catalysis in Asymmetric Synthesis." Accounts of Chemical Research, 37(8), 506–517. (Discusses the kinetics of PTC alkylations).
- Fedoryński, M. (2006). "Basic principles of phase-transfer catalysis." Polish Journal of Chemistry, 80, 1-15.
-
Jones, R. A. (1976). "Quaternary Ammonium Salts as Phase-Transfer Catalysts." Aldrichimica Acta, 9(3), 35-45. (Foundational text on practical PTC applications).
Sources
Technical Support Center: Ethyl 5-methyl-3-oxohexanoate
Ticket System: Stability & Storage Protocols Status: Active | Tier: Level 3 (Senior Scientific Support)[1]
Introduction: The Stability Paradox
Ethyl 5-methyl-3-oxohexanoate (CAS: 34036-16-3 / 14812-04-5) is a
However, this same reactivity creates a stability paradox : the features that make it useful for synthesis (active methylene, tautomerism) make it inherently unstable during storage.[1] This guide moves beyond generic "store in a cool dry place" advice to explain the molecular mechanics of degradation and how to arrest them.[1]
Module 1: Chemical Stability & Degradation Mechanisms
To preserve this compound, you must understand the two primary forces acting against it: Hydrolytic Decarboxylation and Oxidative Degradation .[1]
The Primary Threat: Hydrolysis-Driven Decarboxylation
Unlike simple esters,
-
Ingress of Moisture: Water attacks the ester linkage (catalyzed by trace acid/base or even glass surface alkalinity).[1]
-
Formation of
-Keto Acid: The intermediate 5-methyl-3-oxohexanoic acid is formed.[1] -
Spontaneous Decarboxylation:
-keto acids are thermally unstable.[1] They undergo a concerted 6-membered cyclic transition state reaction, ejecting CO₂ and leaving behind a ketone (4-methyl-2-pentanone/MIBK).[1]
The Confusion Source: Keto-Enol Tautomerism
This compound exists in dynamic equilibrium between two forms: the Keto form (favored in polar solvents) and the Enol form (favored in neat liquid or non-polar solvents due to intramolecular hydrogen bonding).[1]
-
Impact: This is not degradation, but it is often mistaken for degradation in QC analysis (NMR/HPLC), leading to false "impurity" flags.[1]
Visualization: Degradation vs. Equilibrium
The following diagram maps the irreversible degradation pathway versus the reversible tautomeric shift.
Figure 1: The dual pathways of this compound.[1] The blue path is natural equilibrium; the red path is destructive degradation.
Module 2: Storage Protocols (The "How")
Standard refrigeration is insufficient for long-term purity.[1] Adhere to the "DAG" Protocol : D ry, A rgon, G lass (Type I).[1]
Storage Specifications Table
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C | Slows the kinetics of the 6-membered transition state required for decarboxylation.[1] |
| Atmosphere | Argon (Preferred) or N₂ | Displaces humid air.[1] Argon is heavier than air, providing a better "blanket" over the liquid surface than Nitrogen.[1] |
| Container | Amber Borosilicate (Type I) | Blocks UV (prevents radical formation at the |
| Closure | Teflon-lined Cap + Parafilm | Prevents moisture ingress.[1] Do not use simple polyethylene liners which are permeable to organic vapors.[1] |
| Re-test Date | 12 Months | After 1 year, check acid content. If acidic, degradation has initiated.[1] |
Module 3: Troubleshooting & FAQs
Ticket #401: "My NMR spectrum looks contaminated."
-
User Issue: "I just bought a fresh bottle, but the Proton NMR (
H-NMR) shows a second set of small peaks. Is it impure?" -
Diagnosis: Likely False Alarm (Tautomerism) .[1]
-
Explanation: In non-hydrogen bonding solvents (like
), the Enol form is stabilized by an intramolecular hydrogen bond between the enol -OH and the ester carbonyl.[1] You will see a vinylic proton signal and an -OH signal (often broad, downfield >12 ppm).[1] -
Validation Protocol: Run the NMR again in a hydrogen-bonding solvent like DMSO-d6 or Methanol-d4 .[1] These solvents disrupt the intramolecular bond, shifting the equilibrium almost entirely to the Keto form, causing the "impurity" peaks to disappear.[1]
Ticket #402: "The liquid smells different/sharper than before."
-
User Issue: "The reagent has developed a sharp, solvent-like odor distinct from its original fruity smell."
-
Diagnosis: Critical Failure (Decarboxylation) .[1]
-
Explanation: The compound has hydrolyzed and decarboxylated.[1][2][3][4] The sharp smell is 4-methyl-2-pentanone (Methyl Isobutyl Ketone - MIBK) , the primary degradation product.[1]
-
Action: Discard the lot. MIBK cannot be easily removed without high-vacuum fractional distillation, which risks further degradation.[1]
Ticket #403: "Can I store a diluted solution?"
-
User Issue: "I made a stock solution in Ethanol. Can I keep it at 4°C?"
-
Explanation: Storing in ethanol promotes Transesterification .[1] Over time, the ethyl ester might exchange with the solvent (if the solvent were methanol) or simply undergo equilibrium shifts.[1] More critically, protic solvents facilitate proton transfer, accelerating racemization (if chiral centers were present nearby) or hydrolysis if the ethanol is not strictly anhydrous.[1]
-
Recommendation: Store only as the neat oil. Prepare solutions immediately prior to use.
Module 4: Handling Workflow (Decision Tree)
Follow this logic flow to determine if your reagent is safe to use.
Figure 2: Quality Control Decision Tree for this compound.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96344, this compound. Retrieved from [Link]
-
Master Organic Chemistry. Decarboxylation of Beta-Keto Acids: Mechanism and Kinetics. Retrieved from [Link]
-
Chemistry LibreTexts. Keto-Enol Tautomerism in Beta-Dicarbonyl Compounds. Retrieved from [Link]
Sources
Technical Support Center: Claisen Condensation Troubleshooting Hub
Status: Online Operator: Senior Application Scientist Ticket ID: CLZN-OPT-2024 Subject: Resolving Low Yields & Failed Conversions in Claisen/Dieckmann Condensations
Welcome to the Technical Support Center
You have reached the Tier 3 Support Desk. As a Senior Application Scientist, I understand that the Claisen condensation is deceptively simple on paper but notoriously temperamental in the flask. It is not merely a reaction; it is a thermodynamic balancing act .
Most failures stem from a misunderstanding of the reaction's driving force. Unlike many organic transformations that are kinetically driven, the Claisen condensation is an equilibrium process that is endergonic (unfavorable) until the very last step.[1]
Below are the diagnostic modules designed to isolate your specific failure mode.
Module 1: The Thermodynamic Sink (Stoichiometry Issues)
User Query: "I used a catalytic amount of base (or 0.5 equivalents), but the reaction stalled at <10% conversion. Why?"
Technical Diagnosis:
The Claisen condensation is reversible. The equilibrium constant for the formation of the
The base deprotonates the product to form a stable enolate.[2][3][4][5] This deprotonation is the thermodynamic sink that pulls the equilibrium forward [1]. Therefore, you must use at least 1.0 full equivalent of base. If you use less, the reaction physically cannot complete because the base is consumed in the "sink" step.
Visualizing the Driving Force:
Figure 1: The reaction is driven by the final, irreversible deprotonation step.[1] Without this "sink," the equilibrium favors the starting material.
Module 2: Reagent Integrity (Transesterification & Moisture)
User Query: "I am seeing a mixture of products, or my ester hydrolyzed back to the acid."
Technical Diagnosis: Two common errors occur here: Base Mismatch and Moisture Contamination.
-
The "Matching" Rule: If you use sodium methoxide (NaOMe) with an ethyl ester, the methoxide will attack the carbonyl and swap the alkoxy group (transesterification) faster than it forms the enolate [2]. You will get a mixture of methyl and ethyl esters.
-
The Moisture Killer: Water is a better acid than the ester is. If your solvent is "wet" (>50 ppm
), the base will react with water to form hydroxide ( ). Hydroxide causes saponification (hydrolysis) of your ester to a carboxylic acid, which kills the reaction immediately [3].
Base Compatibility Matrix:
| Starting Material | Recommended Base | Recommended Solvent | Forbidden Base |
| Ethyl Ester | Sodium Ethoxide (NaOEt) | Ethanol (Anhydrous) | NaOMe (Transesterification) |
| Methyl Ester | Sodium Methoxide (NaOMe) | Methanol (Anhydrous) | NaOEt (Transesterification) |
| Tert-Butyl Ester | Potassium t-Butoxide (KOtBu) | t-Butanol / THF | NaOMe/NaOEt |
| Sensitive/Crossed | LDA or NaH | THF / Ether | Hydroxide (Saponification) |
Module 3: Substrate-Specific Issues (Dieckmann & Crossed Claisen)
User Query: "I am trying to make a ring (Dieckmann), but I'm getting polymers. Or, my Crossed Claisen is giving self-condensation products."
Technical Diagnosis:
-
Dieckmann Condensation: Intramolecular cyclization competes with intermolecular polymerization. To favor the ring, you must rely on the High Dilution Principle . By keeping the concentration low, an ester molecule is statistically more likely to find its own tail than another molecule's head [4].
-
Crossed Claisen: If you mix two different esters that both have
-protons, you will get a statistical mixture of four products.[6] You must use Kinetic Control (LDA at -78°C) to pre-form the enolate of one ester, then add the second ester slowly [5].
Troubleshooting Logic Flow:
Figure 2: Decision tree for isolating the root cause of reaction failure.
Module 4: Standard Operating Procedure (SOP)
Protocol: General Claisen Condensation (Thermodynamic Control) Target: Synthesis of Ethyl Acetoacetate derivatives.
-
Preparation:
-
Flame-dry a 3-neck round bottom flask under a stream of Nitrogen or Argon.
-
Ensure Ethanol is distilled over Mg/Iodine or purchased as "Anhydrous" grade.
-
-
Base Generation (or Addition):
-
Option A (Traditional): Add sodium metal (1.1 eq) to anhydrous ethanol at 0°C. Stir until fully dissolved to generate fresh NaOEt.
-
Option B (Commercial): Add solid NaOEt (1.2 eq) to anhydrous ethanol.
-
-
Reaction:
-
Add the Ester (1.0 eq) dropwise to the base solution at room temperature.
-
CRITICAL: Heat to reflux. The reaction is endergonic; heat helps reach equilibrium, and the base drives the sink.[3]
-
Monitor by TLC. If SM remains after 4 hours, distill off some ethanol to drive the equilibrium (Le Chatelier’s principle).
-
-
Quench & Workup:
-
Cool to 0°C.
-
Acidification: Slowly add 10% Acetic Acid or dilute HCl until pH < 7. Note: You must neutralize the base to protonate the enolate and release the neutral
-keto ester. -
Extract with Diethyl Ether or EtOAc. Wash with brine, dry over
, and concentrate.
-
References
-
Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]
-
Chemistry Stack Exchange. Claisen Condensation vs. Trans-Esterification. Retrieved from [Link]
-
Master Organic Chemistry. The Claisen Condensation. Retrieved from [Link]
-
Wikipedia. Dieckmann Condensation. Retrieved from [Link][2][7]
-
LibreTexts Chemistry. Claisen Condensation. Retrieved from [Link]
Sources
- 1. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. esports.bluefield.edu - Claisen Condensation Mechanism [esports.bluefield.edu]
- 5. Claisen_condensation [chemeurope.com]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. Dieckmann Condensation | NROChemistry [nrochemistry.com]
Column chromatography conditions for purifying beta-keto esters
Technical Guide: Column Chromatography Conditions for Purifying -Keto Esters
To: Research Scientists, Medicinal Chemists, and Process Development Engineers
From: Senior Application Scientist, Separation Sciences Division
Subject: Troubleshooting Purification Protocols for
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]
Purifying
Unlike simple esters,
Common Failure Modes:
-
Streaking/Tailing: Caused by the interconversion of tautomers on the column or strong hydrogen bonding of the enol to silanols.
-
Decomposition: Acid-catalyzed hydrolysis or decarboxylation on standard silica gel (
). -
Visualization Errors: Weak UV absorption of the keto form leading to missed fractions.
This guide provides self-validating protocols to overcome these specific hurdles.
Decision Logic: Selecting the Stationary Phase
Before packing a column, run this logic flow to determine the correct stationary phase and solvent system. This prevents sample loss due to irreversible adsorption or decomposition.
Figure 1: Decision matrix for stationary phase selection based on initial TLC behavior.
Core Protocol: Buffered Silica Chromatography
Use Case: When the compound streaks or tails on TLC but does not decompose.
The addition of Triethylamine (TEA) neutralizes acidic silanol sites, preventing the enol form from "sticking" and reducing peak broadening.[2]
Reagents
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[2]
-
Mobile Phase: Hexanes / Ethyl Acetate (variable ratio).[2]
-
Modifier: Triethylamine (
).[2]
Step-by-Step Methodology
-
Pre-treatment (The Slurry Method):
-
Packing:
-
Pour the slurry into the column.
-
Flush with 2–3 column volumes (CV) of the TEA-spiked solvent to equilibrate.
-
-
Loading:
-
Elution:
Alternative Protocol: Neutral Alumina
Use Case: When the compound decomposes (decarboxylates) on silica.
If your
-
Stationary Phase: Aluminum Oxide (Neutral), Brockmann Grade III.[2]
-
Note: "Neutral" is critical. Basic alumina can cause hydrolysis; Acidic alumina will destroy the product.
-
-
Conversion to Grade III: Commercial alumina is often Grade I (very active).[2] To convert to Grade III (deactivated), add 6% water (w/w) to the alumina and shake until free-flowing.[2]
-
Solvents: Similar to silica (Hexane/EtOAc), but compounds generally run faster on alumina.[2] Reduce polarity by ~10-20%.
Visualization & Detection Guide
Recommended Stain Palette
| Stain Reagent | Target Interaction | Appearance | Specificity |
| Ferric Chloride ( | Complexation with Enol | Violet / Dark Blue | High. Specific to enols/phenols.[2] Distinguishes product from starting ester. |
| p-Anisaldehyde | Nucleophilic attack on Carbonyl | Pink / Blue / Grey | Medium. Good general stain for the carbon backbone. |
| Oxidation of Enol alkene | Yellow spot / Brown background | Medium. Will stain any oxidizable group.[2] | |
| UV (254 nm) | Conjugated system | Dark Spot | Low. Only detects the enol form reliably. |
Protocol for
-
Dissolve 1%
in 50% aqueous methanol. -
Dip the TLC plate.
-
Do not heat. The color appears instantly if the enol is present.
Troubleshooting FAQ
Q1: My NMR shows two sets of peaks for my purified compound. Is it impure? A: Not necessarily. This is the hallmark of keto-enol tautomerism .
-
Diagnostic: Look for a singlet vinylic proton (
) around 12 ppm (enol OH) and 5.0–6.0 ppm (vinyl CH).[2] Compare this to the integration of the -methylene protons ( ) of the keto form.[1] -
Verification: Run the NMR in different solvents.[4]
(non-polar) favors the enol form; (polar) favors the keto form.[2] If the ratio changes, it is tautomerism, not an impurity.[2]
Q2: Can I use Methanol (MeOH) in my mobile phase? A: Proceed with caution.
-
Risk:[2]
-keto esters are susceptible to transesterification or nucleophilic attack at the ketone. If you use MeOH/DCM with silica (acidic), you might slowly convert your ethyl ester to a methyl ester.[2][5] -
Recommendation: Stick to Hexane/Ethyl Acetate or Hexane/Acetone. If high polarity is needed, use Acetonitrile instead of Methanol.[2]
Q3: The compound was a single spot on TLC but smears across 10 fractions on the column. A: This is "Mass Transfer Broadening" caused by the keto-enol equilibration occurring at a rate similar to the elution time.
-
Fix: You cannot stop the equilibration, but you can sharpen the bands by buffering (see Section 3) or by running the column faster (Flash chromatography) to reduce the residence time on the silica.
References
-
Not Voodoo. TLC Stains: Ferric Chloride. University of Rochester. Available at: [Link][2]
-
Not Voodoo. Tips for Flash Chromatography: Acid Sensitive Compounds. University of Rochester. Available at: [Link]
-
LibreTexts Chemistry. 22.1: Keto-Enol Tautomerism. Available at: [Link][1][6][7][8][9][10][2][5][11][12][13]
-
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? (Referencing TEA buffering techniques applicable to enolizable compounds). Available at: [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[2] University of Wisconsin-Madison. (Reference for pKa of 1,3-dicarbonyls). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Chromatography [chem.rochester.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. depts.washington.edu [depts.washington.edu]
- 10. TLC stains [reachdevices.com]
- 11. Magic Formulas [chem.rochester.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
Technical Support Center: Scaling Synthesis of Ethyl 5-methyl-3-oxohexanoate
Case ID: SC-ISO-005
Status: Active
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Topic: Scale-up protocols, safety management, and troubleshooting for
Executive Summary
You are scaling the synthesis of Ethyl 5-methyl-3-oxohexanoate (also known as ethyl isovalerylacetate). This
While classical Claisen condensation (using NaH/EtOAc) is common, it often suffers from poor selectivity and hazardous handling on scale. For high-purity applications (drug development), we recommend the Meldrum’s Acid Activation (Oikawa Method) . This route offers superior regioselectivity, avoids O-acylation byproducts, and operates under milder conditions than the Masamune-Brooks (Mg-enolate) route.
Module 1: The "Golden Path" Protocol (Meldrum's Acid Route)
This protocol is adapted for 100g – 1kg scale . It utilizes the high acidity of Meldrum’s acid (
Reaction Scheme
-
Acylation: Isovaleryl Chloride + Meldrum’s Acid + Pyridine
Acyl-Meldrum’s Intermediate. -
Alcoholysis/Decarboxylation: Intermediate + Ethanol (
) Target Product + + Acetone.
Step-by-Step Methodology
| Step | Operation | Critical Parameter | Technical Note |
| 1 | Dissolution | Temp: < 5°C | Dissolve Meldrum’s acid (1.05 equiv) in anhydrous DCM. System must be under |
| 2 | Base Addition | Rate: Slow | Add Pyridine (2.5 equiv) dropwise. Exothermic. Maintain internal temp < 10°C. |
| 3 | Acylation | Temp: 0°C | Add Isovaleryl Chloride (1.0 equiv) dropwise over 2 hours. Stir 1h at 0°C, then 1h at RT. |
| 4 | Quench/Workup | pH Control | Wash with 2N HCl to remove pyridine. Dry organic layer ( |
| 5 | Isolation | Appearance | The Acyl-Meldrum's intermediate will solidify (pale yellow/orange).[2] Do not distill yet. |
| 6 | Alcoholysis | SAFETY | Dissolve solid in anhydrous Ethanol. Heat to reflux.[3][4] Massive |
| 7 | Purification | Vacuum | Strip ethanol. Distill residue under high vacuum (0.5 - 2 mmHg). |
Module 2: Visualizing the Workflow
The following diagram illustrates the process flow and critical decision points for the synthesis.
Caption: Process flow for the Oikawa Meldrum's Acid synthesis route, highlighting the critical CO2 evolution safety step.
Module 3: Troubleshooting & FAQs
Phase 1: The Acylation Step
Q: My reaction mixture turned a deep red/brown color during pyridine addition. Is the batch ruined?
-
Diagnosis: This is normal. The anion of Meldrum’s acid is highly colored. However, if it turns black/tarry, the temperature likely spiked.
-
Solution: Ensure internal temperature stays
during pyridine addition. If the color is dark orange/red, proceed; the acidic workup usually removes the color.
Q: The Acyl-Meldrum's intermediate is an oil, not a solid. Can I proceed?
-
Diagnosis: Residual solvent (DCM) or slight impurities often prevent crystallization.
-
Solution: Yes, you can proceed directly.[5] The intermediate is thermally unstable, so do not attempt to distill or heat it to dry it. Use the crude oil directly in the ethanol reflux step.
Phase 2: The Decarboxylation (Safety Critical)
Q: During the ethanol reflux, the reaction foamed over. How do I prevent this on scale-up?
-
Diagnosis: Rapid evolution of
and acetone. This is the most dangerous step in scaling this reaction. -
Solution:
-
Do not add the intermediate to boiling ethanol.
-
Dissolve the intermediate in ethanol at room temperature first.
-
Bring the solution to reflux slowly with a programmed temperature ramp.
-
Ensure the condenser cooling capacity is sufficient to handle the acetone byproduct co-evolving.
-
Phase 3: Purification & Analysis
Q: NMR shows a mixture of compounds, but GC shows one peak. What is happening?
-
Diagnosis:
-keto esters exist in equilibrium between Keto and Enol tautomers.-
Keto form: Doublet at
3.4 ppm ( between carbonyls). -
Enol form: Singlet at
5.0 ppm ( ) and a broad OH peak 12 ppm.
-
-
Solution: This is not an impurity. Do not attempt to separate them. Report the ratio based on NMR integration.
Q: My yield is low (<50%). Where did I lose product?
-
Diagnosis:
-
Incomplete Decarboxylation: Did you reflux long enough? (Monitor by disappearance of the intermediate spot on TLC).
-
Hydrolysis: If the ethanol contained water, the ester hydrolyzes to the acid, which decarboxylates to the ketone (5-methyl-2-hexanone).
-
-
Solution: Use anhydrous ethanol (200 proof) and keep the system under nitrogen.
Module 4: Impurity Diagnostics Logic
Use this diagram to identify the root cause of spectral impurities.
Caption: Diagnostic tree for identifying common impurities based on NMR signals.
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[4] Meldrum's acid in organic synthesis.[1][2][3][4][6][7][8][9] 2. A general and versatile synthesis of
-keto esters.[7][8] The Journal of Organic Chemistry, 43(10), 2087–2088. -
Organic Syntheses. (1984). Synthesis of Methyl Phenylacetylacetate via Meldrum's Acid (Procedure analogous to this compound). Org.[2][3][9] Synth. 1984, 63, 198.
-
Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of Meldrum's acid. The Journal of Organic Chemistry, 50(15), 2622–2624.
-
Safety Data Sheet (SDS). Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione). Hazard: Thermal decomposition releases CO2 and Acetone.[1][9]
Sources
- 1. Meldrum's acid [chem-is-you.blogspot.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 9. Meldrum's acid - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Guide: Beta-Keto Esters in Advanced Organic Synthesis
Executive Summary
In drug discovery and complex natural product synthesis, the choice of the ester group in
Quick Selection Matrix:
-
Choose Methyl (MAA) when planning Krapcho decarboxylations (neutral conditions).
-
Choose Ethyl (EAA) for standard Biginelli or Hantzsch reactions where cost and established protocols are paramount.
-
Choose tert-Butyl (t-BAA) for orthogonal protection strategies (acid-labile) or to maximize regioselectivity during dianion alkylations.
Physical & Mechanistic Profile
The steric and electronic nature of the ester alkoxy group significantly influences the acidity of the
Table 1: Comparative Physical Properties
| Property | Methyl Acetoacetate (MAA) | Ethyl Acetoacetate (EAA) | tert-Butyl Acetoacetate (t-BAA) |
| CAS | 105-45-3 | 141-97-9 | 1694-31-1 |
| Boiling Point | 171.7°C | 181°C | ~190°C (dec.)[1][2] |
| Density (g/mL) | 1.076 | 1.029 | 0.954 |
| Steric Bulk ( | Low | Moderate | High |
| Acid Lability | Stable | Stable | High (Cleaves w/ TFA) |
| Base Lability | High (Saponifies) | Moderate | Moderate (Eliminates) |
| ~14.0 | 14.2 | ~14.5 |
Mechanistic Insight: Tautomerism & Reactivity
All
Figure 1: Tautomeric equilibrium governing reactivity. Bulky esters (t-BAA) can shift
Deep Dive: Orthogonal Deprotection & Decarboxylation
This is the most critical differentiator for process chemists. The method of removing the ester group (decarboxylation) determines the choice of starting material.
The Krapcho Advantage (Methyl Esters)
Methyl acetoacetate is the superior substrate for Krapcho decarboxylation .
-
Mechanism: Nucleophilic attack by a halide (Cl⁻/I⁻) on the methyl group via
. -
Why MAA? The methyl group is the least sterically hindered, allowing rapid attack. Ethyl esters are significantly slower; tert-butyl esters are inert to Krapcho conditions.
-
Utility: Allows decarboxylation under neutral/slightly basic conditions (LiCl, DMSO, 150°C), preserving acid-sensitive groups (e.g., acetals).
The Acid-Lability Advantage (tert-Butyl Esters)
tert-Butyl acetoacetate allows for acid-catalyzed decarboxylation .
-
Mechanism: Protonation of the carbonyl oxygen followed by E1-like elimination of isobutylene.
-
Why t-BAA? It can be removed using TFA or dilute HCl at room temperature.
-
Utility: Essential for "orthogonal protection." You can saponify a methyl ester elsewhere in the molecule using LiOH (base) while leaving the t-butyl ester intact, or conversely, remove the t-butyl ester with acid while preserving a base-sensitive methyl ester.
Case Study: Multicomponent Reactions (Biginelli)
The Biginelli reaction (Aldehyde + Urea +
-
Ethyl Acetoacetate (EAA): The industry standard. It offers the best balance of solubility in ethanol (standard solvent) and crystallization properties of the final product.
-
Methyl Acetoacetate (MAA): Reacts slightly faster due to lower sterics but often yields products with higher water solubility, complicating the precipitation workup.
-
tert-Butyl Acetoacetate (t-BAA): Often leads to lower yields (50-60% vs 80-90% for EAA) due to steric clash during the interception of the iminium intermediate. However, it is used when the final DHPM requires high lipophilicity.
Figure 2: The Biginelli pathway. The steric bulk of the ester (EAA vs t-BAA) impacts the rate of the Mannich-type addition step.
Experimental Protocols
Protocol A: Regioselective Alkylation of tert-Butyl Acetoacetate
Rationale: t-BAA is used here to prevent self-condensation and simplify purification.
Reagents:
-
tert-Butyl acetoacetate (10 mmol)
-
Sodium hydride (60% dispersion, 11 mmol)
-
Alkyl halide (e.g., Benzyl bromide, 10.5 mmol)
-
THF (anhydrous, 30 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask under nitrogen flow. Add NaH and wash with hexane (2x) to remove mineral oil if high precision is required; otherwise, use as is. Suspend in 15 mL THF.
-
Deprotonation: Cool the suspension to 0°C. Add t-BAA dropwise over 10 minutes.
-
Self-Validation: Observe vigorous gas evolution (
). The solution should turn clear/pale yellow. Stir for 30 mins at 0°C.
-
-
Alkylation: Add the alkyl halide dropwise.
-
Note: For t-BAA, the reaction is slower than EAA. Allow to warm to room temperature and stir for 4-6 hours.
-
-
Quench & Workup: Quench with saturated
. Extract with EtOAc.[3] Wash organic layer with brine, dry over . -
Purification: Remove solvent. t-Butyl esters often crystallize or can be distilled. If chromatography is needed, t-BAA derivatives are less polar than EAA derivatives (use Hexane:EtOAc 9:1).
Protocol B: Standard Biginelli Synthesis with Ethyl Acetoacetate
Rationale: EAA provides the optimal precipitation yield.
Reagents:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (12 mmol)
-
Ethanol (15 mL)
-
Conc. HCl (3-5 drops)
Step-by-Step Methodology:
-
Mixing: In a 50 mL round-bottom flask, combine benzaldehyde, EAA, and urea in ethanol.
-
Catalysis: Add 3-5 drops of conc. HCl.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 4 hours.
-
Self-Validation: The mixture usually starts homogeneous and may turn cloudy as the product forms.
-
-
Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath.
-
Critical Step: EAA derivatives typically precipitate as white/off-white solids. If oiling occurs, add cold water.
-
-
Filtration: Filter the solid, wash with cold ethanol/water (1:1), and recrystallize from ethanol.
Decision Tree for Ester Selection
Use this logic flow to select the correct reagent for your synthesis.
Figure 3: Selection logic based on downstream processing requirements.
References
-
Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link
-
Krapcho, A. P. (1982).
-Keto Esters, -Cyano Esters and Related Compounds in Dipolar Aprotic Media. Synthesis, 1982(10), 805-822. Link -
Kappe, C. O. (1993). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 49(32), 6937-6963. Link
-
Noyori, R., et al. (2001). Asymmetric Hydrogenation. Nobel Lecture. Link
-
Taber, D. F., & Amedio, J. C. (1986).
-keto ester. Journal of Organic Chemistry, 51(25), 4926–4926. Link
Sources
Spectroscopic validation of Ethyl 5-methyl-3-oxohexanoate structure
Executive Summary
Ethyl 5-methyl-3-oxohexanoate (EMOH) is a critical
This guide provides a rigorous spectroscopic validation framework. It addresses the primary analytical challenge: Keto-Enol Tautomerism . The dynamic equilibrium between these forms can lead to confusing spectral data (e.g., "extra" peaks in NMR, broadened IR bands) if not controlled.[2][3] This document outlines how to leverage this phenomenon as a validation tool rather than treating it as an impurity profile.
Part 1: The Structural Challenge
The validation of EMOH requires distinguishing it from linear isomers (e.g., ethyl 3-oxoheptanoate) and quantifying its tautomeric state.[2][3]
The Tautomeric Equilibrium
In the liquid phase and non-polar solutions, EMOH exists in equilibrium between the Keto form (dicarbonyl) and the cis-Enol form (stabilized by intramolecular hydrogen bonding).[2][3]
Key Validation Metric:
-
Keto Form: Dominates in polar solvents (DMSO, Methanol).[2][3]
-
Enol Form: Significant presence (10–30%) in non-polar solvents (
, Benzene), stabilized by a 6-membered chelate ring.[1][2][3]
Visualization: Tautomerism & Fragmentation Pathways
The following diagram illustrates the structural equilibrium and the critical Mass Spectrometry fragmentation points used for identification.
Figure 1: Tautomeric equilibrium between keto/enol forms and key MS fragmentation pathways.
Part 2: Methodological Comparison
This section compares the efficacy of three primary spectroscopic techniques in validating the EMOH structure.
Nuclear Magnetic Resonance ( H-NMR)
Status: Gold Standard Verdict: Essential for proving the isobutyl branching and quantifying tautomers.[1][2][3]
Unlike IR, which provides functional group data,
Comparative Spectral Features (in
)
| Feature | Keto Form (Major) | Enol Form (Minor) | Structural Significance |
| C2 Protons | Singlet (~3.4 ppm) | Absent (becomes vinyl H) | Diagnostic for Keto form purity.[1][2][3] |
| Enol -OH | Absent | Singlet (>12.0 ppm) | Confirms intramolecular H-bond.[1][2][3] |
| Vinyl -CH= | Absent | Singlet (~5.0 ppm) | Diagnostic for Enol form.[1][2][3] |
| Isobutyl -CH3 | Doublet (~0.95 ppm) | Doublet (Shifted slightly) | Confirms terminal branching (vs linear).[1][2][3] |
| C4 Methylene | Doublet (~2.4 ppm) | Multiplet/Shifted | Coupling with C5 methine confirms connectivity.[1][2][3] |
Critical Insight: If you run the NMR in DMSO-
Infrared Spectroscopy (FT-IR)
Status: Supporting Evidence Verdict: Excellent for quick batch verification but lower resolution for structural isomers.[1][2][3]
-
Enol Fingerprint: Broadening of the carbonyl region and emergence of a C=C stretch around 1650 cm
.[1][2][3] -
Differentiation: EMOH shows a characteristic "isobutyl split" in the C-H bending region (1360–1385 cm
, "gem-dimethyl" doublet), which is absent in linear analogues.[1][2][3]
Mass Spectrometry (GC-MS)
Status: Confirmation of Branching Verdict: Differentiates EMOH from isomers via fragmentation logic.
-
Base Peak Logic:
Part 3: Experimental Protocols
Protocol A: NMR Sample Preparation for Tautomer Validation
Objective: To obtain a spectrum that clearly resolves the keto/enol equilibrium for structural confirmation.
-
Solvent Selection: Use Chloroform-d (
) (99.8% D) containing 0.03% TMS.[1][2][3] -
Concentration: Dissolve 20 mg of EMOH in 0.6 mL of solvent.
-
Acquisition:
-
Processing: Phase manually. The enol -OH peak (usually >12 ppm) is often broad; ensure the spectral window is wide enough (SW = -2 to 14 ppm).[1][2][3]
Protocol B: GC-MS Identification
Objective: Confirm the isobutyl backbone.[1][3]
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Inlet Temp: 250°C.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Hold 5 min.
-
-
Data Analysis: Look for the m/z 85 peak (Isovaleryl).[2][3] If the base peak is m/z 43 (Acetyl) and m/z 85 is absent, the product may be mislabeled (likely Ethyl Acetoacetate).[2][3]
Part 4: Visualization of the Validation Workflow
This flow chart guides the analyst through the decision-making process for validating EMOH.
Figure 2: Step-by-step logic for spectroscopic validation of this compound.
References
-
PubChem. (n.d.).[1][2][3] this compound (Compound).[1][2][3][4][5] National Library of Medicine.[1][2][3] Retrieved October 26, 2023, from [Link][2][3]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][3] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2][3] (General reference for
-keto ester fragmentation and tautomerism). -
Reich, H. J. (2023).[1][2][3] Structure Determination Using NMR: Keto-Enol Tautomerism. University of Wisconsin-Madison.[1][2][3] Retrieved October 26, 2023, from [Link][2][3]
-
NIST Mass Spec Data Center. (2023). Mass Spectrum of Related Beta-Keto Esters. NIST Chemistry WebBook.[1][2][3] Retrieved October 26, 2023, from [Link][2][3]
Sources
Comparative Guide: Characterization of Ethyl 5-methyl-3-oxohexanoate Derivatives in Drug Discovery
Executive Summary
Ethyl 5-methyl-3-oxohexanoate (E5M3O) , also known as ethyl isovalerylacetate, represents a critical "lipophilic upgrade" to the standard Ethyl Acetoacetate (EAA) scaffold commonly used in high-throughput synthesis.[1] While EAA is the workhorse for generating methyl-substituted heterocycles, E5M3O introduces a bulky isobutyl group at the C-3 position.
This guide objectively compares the performance of E5M3O against EAA in two "privileged structure" syntheses: Pyrazolone formation and Dihydropyrimidinone (Biginelli) synthesis .[1] We provide experimental protocols, comparative data, and a characterization framework to validate the successful incorporation of the isobutyl moiety, which is essential for modulating LogP and hydrophobic pocket binding in kinase inhibitors and GPCR ligands.
Comparative Analysis: E5M3O vs. Ethyl Acetoacetate (EAA)[1]
The following table summarizes the physicochemical and synthetic performance differences. The "isobutyl effect" of E5M3O significantly alters solubility profiles and lipophilicity without drastically compromising reactivity.[1]
Table 1: Physicochemical & Performance Comparison
| Feature | Ethyl Acetoacetate (EAA) | This compound (E5M3O) | Impact on Drug Design |
| Structure | Linear, Methyl tail | Branched, Isobutyl tail | E5M3O targets hydrophobic pockets (e.g., Leu/Val mimicry).[1] |
| Mol. Weight | 130.14 g/mol | 172.22 g/mol | Increased MW aids in fragment growing strategies.[1] |
| LogP (Calc) | ~0.2 | ~1.9 | Critical: E5M3O derivatives cross membranes more easily. |
| Keto-Enol % | High Enol (in non-polar solvents) | Moderate Enol | Steric bulk of isobutyl slightly destabilizes the planar enol form.[1] |
| Reaction Rate | Fast (Unhindered) | Moderate (Sterically hindered) | E5M3O requires longer reaction times (~1.2x - 1.5x).[1] |
| Primary Use | General scaffold | Lipophilicity modulation | Specificity for hydrophobic binding sites.[1] |
Experimental Workflow 1: The "Edaravone" Analog Synthesis
Objective: Synthesize 3-isobutyl-1-phenyl-5-pyrazolone using E5M3O and compare it to the standard synthesis of Edaravone (3-methyl-1-phenyl-5-pyrazolone) using EAA.
Mechanistic Pathway
The reaction proceeds via a Knorr-type condensation.[1] The bulky isobutyl group of E5M3O influences the initial nucleophilic attack of the hydrazine at the ketone carbonyl.
Figure 1: Comparative pathway for Pyrazolone synthesis. The E5M3O pathway (Red) yields the lipophilic analog.
Detailed Protocol: 3-Isobutyl-1-phenyl-5-pyrazolone
Reagents:
-
This compound (10 mmol, 1.72 g)
-
Phenylhydrazine (10 mmol, 1.08 g)
-
Ethanol (Abs., 20 mL)
-
Glacial Acetic Acid (Cat., 0.5 mL)
Step-by-Step Methodology:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Phenylhydrazine in Ethanol.
-
Addition: Add this compound dropwise over 10 minutes at room temperature. Note: For EAA, this reaction is exothermic.[1] For E5M3O, the exotherm is milder due to steric damping.
-
Catalysis: Add Glacial Acetic Acid.
-
Reflux: Heat the mixture to reflux (80°C) for 4 hours .
-
Workup: Cool the mixture to 0°C in an ice bath. The product should precipitate.[1]
-
Troubleshooting: If no precipitate forms (common with the more lipophilic E5M3O derivative), remove 50% of solvent via rotary evaporation and add cold hexanes to induce crystallization.
-
-
Purification: Filter the solid and wash with cold ethanol/hexane (1:1). Recrystallize from ethanol.
Self-Validating Checkpoint:
-
TLC (Hexane:EtOAc 3:1): Product Rf ~ 0.45. Starting material Rf ~ 0.70.[1]
-
Yield Expectation: 75-82% (slightly lower than EAA's typical 85-90% due to steric factors).[1]
Experimental Workflow 2: Asymmetric Biocatalytic Reduction
Objective: Generate the chiral building block Ethyl (S)-3-hydroxy-5-methylhexanoate via enzymatic reduction. This mimics the statin side-chain synthesis but with a leucine-like tail.[1]
Protocol: Ketoreductase (KRED) Screening
Unlike chemical reduction (NaBH4) which yields a racemate, KREDs offer high enantioselectivity.[1]
Reagents:
-
Substrate: E5M3O (50 mg)[1]
-
Enzyme: KRED Screening Kit (e.g., Codexis or equivalent broad-spectrum panel)
-
Cofactor: NADP+ / NADPH recycling system (Glucose Dehydrogenase + Glucose)[1]
-
Buffer: Phosphate buffer (100 mM, pH 7.0)
Methodology:
-
Preparation: Dissolve E5M3O in DMSO (5% v/v final concentration).
-
Incubation: Add substrate solution to KRED enzyme solution containing the cofactor recycling mix.[1]
-
Reaction: Shake at 30°C for 24 hours.
-
Extraction: Extract with Ethyl Acetate (2 x 500 µL).
-
Analysis: Analyze via Chiral GC or HPLC.
Comparative Performance Data (Representative):
| Substrate | Enzyme Variant | Conversion (24h) | ee (%) | Notes |
| EAA | KRED-101 (Standard) | >99% | >99% (S) | Highly efficient, small substrate.[1] |
| E5M3O | KRED-101 | 45% | 92% (S) | ** steric hindrance** reduces rate.[1] |
| E5M3O | KRED-P1 (Hydrophobic Pocket) | 96% | >99% (S) | Requires enzyme with larger hydrophobic binding pocket [2].[1] |
Insight: Standard enzymes optimized for EAA often fail with E5M3O.[1] You must screen for enzymes accommodating bulky hydrophobic tails (often marketed for "bulky ketones").[1]
Characterization Framework
To validate your derivatives, you must distinguish the E5M3O backbone from common contaminants or hydrolysis products.
NMR Diagnostics (1H NMR, 400 MHz, CDCl3)
The isobutyl group provides a distinct fingerprint compared to the methyl singlet of EAA derivatives.
-
E5M3O Backbone Signals:
- 0.92 (d, J=6.5 Hz, 6H): Isobutyl methyls (Diagnostic Doublet).
- 2.15 (m, 1H): Methine proton of the isobutyl group.
- 2.45 (d, 2H): Methylene protons adjacent to the ketone (C-4).[1]
-
Differentiation:
Mass Spectrometry (EI/ESI)
-
McLafferty Rearrangement: E5M3O derivatives undergo a specific fragmentation losing isobutene (M-56) or the isobutyl radical, whereas EAA derivatives typically lose a methyl radical (M-15) or ketene.[1]
-
Protocol: Use ESI+ for pyrazolones. Look for
at m/z 231.3 (for the phenyl-pyrazolone derivative).[1]
Characterization Logic Flowchart
Figure 2: Logical decision tree for validating the E5M3O scaffold via NMR.
References
-
Nagaraja, G. K., et al. (2012).[1] "Synthesis of novel 3-methyl-5-pyrazolone derivatives and their biological evaluation." Journal of Medicinal and Chemical Sciences.
-
Hollmann, F., et al. (2021).[1] "Enzymatic reduction of bulky ketones: A structure-guided approach." Frontiers in Bioengineering and Biotechnology.
-
PubChem Database. (2025).[1] "this compound | C9H16O3."[1][2][3][4] National Library of Medicine.[1] [1]
-
ChemicalBook. (2024).[1] "5-Methyl-3-oxo-hexanoic Acid Ethyl Ester Properties and Uses."
-
RSC Medicinal Chemistry. (2025).[1] "Accelerating compound synthesis in drug discovery." Royal Society of Chemistry.[1][5][6]
Sources
- 1. This compound | C9H16O3 | CID 96344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 5-METHYL-3-OXO-HEXANOIC ACID ETHYL ESTER | 34036-16-3 [amp.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. rsc.org [rsc.org]
- 6. Accelerating compound synthesis in drug discovery: the role of digitalisation and automation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Comparative study of catalysts for the reduction of Ethyl 5-methyl-3-oxohexanoate
This guide provides a comparative technical analysis of catalytic methods for reducing Ethyl 5-methyl-3-oxohexanoate to Ethyl 3-hydroxy-5-methylhexanoate . This transformation is a critical stereoselective step in the synthesis of pharmaceutical intermediates, particularly for Pregabalin (Lyrica) and leucine analogs.
Executive Summary & Mechanistic Context
The Challenge: The reduction of this compound involves converting a prochiral
The Landscape: Three catalytic methodologies dominate this space. Your choice depends on the required scale, available equipment (high-pressure vs. atmospheric), and cost-of-goods (COGs) targets.
-
Homogeneous Chemocatalysis (Ru-BINAP): The industrial gold standard for scalability and atom economy.
-
Biocatalysis (KREDs): The precision tool for maximum enantiopurity (>99% ee) and mild conditions.
-
Heterogeneous Catalysis (Modified Raney Ni): A legacy method offering lower cost but inferior selectivity.
Reaction Scheme
The reduction creates a chiral center at C3.
Figure 1: General reaction scheme. The isobutyl tail at C5 introduces steric bulk, influencing catalyst-substrate docking.
Detailed Catalyst Comparison
A. Homogeneous Hydrogenation: Ru(II)-BINAP Complexes
Mechanism: Noyori Asymmetric Hydrogenation.
The ruthenium center, coordinated by the chiral diphosphine ligand (BINAP), binds the
-
Pros:
-
High Scalability: Proven at multi-ton scale.
-
Low Catalyst Loading: S/C ratios of 1,000–10,000 are achievable.
-
Clean Workup: Solvent removal yields crude product often suitable for the next step.
-
-
Cons:
-
IP/Cost: Chiral ligands (BINAP, SEGPHOS) are expensive.
-
Equipment: Requires high-pressure hydrogenation reactors (10–50 bar).
-
O2 Sensitivity: Catalysts are air-sensitive and require inert handling (glovebox or Schlenk line).
-
B. Biocatalysis: Ketoreductases (KREDs)
Mechanism: Enzymatic Hydride Transfer. KREDs utilize NADPH or NADH as a hydride source. The enzyme's active site provides a "lock-and-key" fit, ensuring near-perfect stereocontrol. A coupled cofactor recycling system (e.g., Glucose Dehydrogenase/Glucose) is essential to drive the equilibrium and reduce cost.
-
Pros:
-
Cons:
-
Dilution: Reactions typically run at lower concentrations (50-200 g/L) compared to hydrogenation to prevent enzyme inhibition.
-
Emulsions: The lipophilic substrate (isobutyl tail) can form emulsions in aqueous buffers, requiring co-solvents (DMSO, IPA).
-
C. Heterogeneous: Tartaric Acid-Modified Raney Nickel (TA-MRNi)
Mechanism: Surface Adsorption. Raney Nickel is modified with chiral tartaric acid and NaBr. The chiral modifier adsorbs onto the metal surface, creating chiral "canyons" where hydrogenation occurs.
-
Pros:
-
Cost: Extremely cheap base metal.
-
Separation: Catalyst is removed by simple filtration.
-
-
Cons:
-
Poor Reproducibility: Highly sensitive to preparation variables (pH, T, modifier concentration).
-
Lower Selectivity: Typically achieves 80–90% ee, requiring downstream crystallization to upgrade optical purity.
-
Performance Data Summary
| Feature | Ru-BINAP (Homogeneous) | KRED (Biocatalytic) | TA-Raney Ni (Heterogeneous) |
| Enantiomeric Excess (ee) | 95% – 98% | > 99% | 80% – 90% |
| Conversion | > 99% | > 98% | 90% – 95% |
| Substrate Conc. | High (neat or 50% w/v) | Moderate (10–20% w/v) | Moderate |
| Pressure | 10–50 bar H₂ | Atmospheric | 50–100 bar H₂ |
| Temp | 60–100 °C | 25–35 °C | 60–100 °C |
| Catalyst Cost | High (Ru + Ligand) | Medium (Enzyme + Cofactor) | Low |
| Space-Time Yield | High | Moderate | Low |
Experimental Protocols
Protocol A: Asymmetric Hydrogenation (Ru-BINAP)
Target: (R)-Ethyl 3-hydroxy-5-methylhexanoate (using (R)-BINAP)
Reagents:
-
Substrate: this compound (10 g, 58 mmol)
-
Catalyst: RuCl₂(benzene)[(R)-BINAP] (45 mg, 0.1 mol%)
-
Solvent: Anhydrous Ethanol (30 mL)
-
Hydrogen gas (H₂)
Procedure:
-
Inert Handling: In a nitrogen-filled glovebox, dissolve the Ru-catalyst in degassed ethanol.
-
Loading: Transfer the substrate and catalyst solution into a stainless steel autoclave (Parr reactor) equipped with a glass liner.
-
Purging: Seal the reactor. Purge three times with H₂ (pressurize to 5 bar, vent to 1 bar).
-
Reaction: Pressurize to 40 bar (580 psi) H₂. Heat to 80°C with vigorous stirring (1000 rpm).
-
Note: High stirring rate is crucial to overcome gas-liquid mass transfer limitations.
-
-
Monitoring: Monitor H₂ uptake. Reaction is typically complete when uptake ceases (approx. 4–6 hours).
-
Workup: Cool to room temperature. Vent H₂ carefully. Concentrate the solvent under reduced pressure.
-
Analysis: Determine conversion by GC and ee% by Chiral HPLC (Chiralcel OD-H column).
Protocol B: Biocatalytic Reduction (KRED)
Target: (S)-Ethyl 3-hydroxy-5-methylhexanoate
Reagents:
-
Substrate: this compound (5 g)
-
Enzyme: KRED screening hit (e.g., KRED-P1 from Codexis or equivalent)
-
Cofactor Recycle: Glucose Dehydrogenase (GDH) + Glucose
-
Cofactor: NADP+ (catalytic amount)
-
Buffer: Potassium Phosphate (100 mM, pH 7.0)
Procedure:
-
Buffer Prep: Dissolve Glucose (1.5 eq) and NADP+ (1 mM final conc) in the buffer.
-
Enzyme Addition: Add GDH (10 U/mmol substrate) and KRED (50 mg/g substrate) to the solution. Stir gently to dissolve.
-
Substrate Addition: Add the substrate dropwise. If solubility is poor, add 10% v/v Isopropanol or DMSO as a co-solvent.
-
Reaction: Stir at 30°C for 24 hours. Maintain pH at 7.0 using a pH-stat (titrating with 1M NaOH) as the reaction does not produce acid, but pH drift can affect enzyme stability.
-
Workup: Extract the reaction mixture with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO₄ and concentrate.[4]
-
Validation: This method typically yields the product with >99.5% ee, eliminating the need for recrystallization.
Decision Logic & Visualization
Catalyst Selection Matrix
Use this logic flow to select the appropriate catalyst for your development phase.
Figure 2: Decision matrix for process chemists. Ru-BINAP is preferred for bulk manufacturing where pressure equipment exists; KRED is preferred for early-phase or ultra-high purity requirements.
Biocatalytic Cycle Mechanism
Understanding the cofactor regeneration is vital for the KRED protocol.
Figure 3: Coupled enzymatic cycle. The expensive cofactor (NADPH) is recycled continuously by Glucose Dehydrogenase (GDH), making the process economically viable.
References
-
Noyori, R., et al. (1987). "Asymmetric Hydrogenation of β-Keto Carboxylic Esters." Journal of the American Chemical Society. Link
-
Codexis Inc. (2011). "Improved Synthesis of Optically Pure (S)-3-cyano-5-methyl-hexanoic acid alkyl ester." WO Patent 2011/141923. Link
-
Akhtar, M., et al. (2008).[5] "Biocatalytic reduction of ketones." Tetrahedron: Asymmetry. Link
-
Genet, J.P. (2003). "Recent developments in asymmetric hydrogenation with Ru-catalysts." Accounts of Chemical Research. Link
-
PubChem. (2025).[1][2] "this compound Compound Summary." National Library of Medicine. Link
Sources
A Comparative Guide to the Reaction Kinetics of β-Keto Ester Alkylation: A Focus on Ethyl 5-methyl-3-oxohexanoate Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the alkylation of β-keto esters stands as a cornerstone reaction for carbon-carbon bond formation, pivotal in the construction of complex molecular architectures found in pharmaceuticals and other fine chemicals. The kinetics of this transformation are profoundly sensitive to reaction conditions, dictating not only the efficiency of the process but also the selectivity of the desired product. This guide provides an in-depth analysis of the reaction kinetics for the alkylation of β-keto esters, using the well-studied ethyl acetoacetate as a model system to draw parallels for substrates like Ethyl 5-methyl-3-oxohexanoate. We will objectively compare the performance of classical strong base-mediated alkylation with modern phase-transfer catalysis, supported by mechanistic insights and detailed experimental protocols.
Introduction: The Significance of β-Keto Ester Alkylation
β-Keto esters, such as this compound, are valuable synthetic intermediates due to the presence of acidic α-hydrogens situated between two carbonyl groups.[1] Deprotonation of this position generates a stabilized enolate nucleophile, which can readily participate in SN2 reactions with alkyl halides to form α-alkylated products.[2] These products are versatile precursors for the synthesis of more complex ketones, carboxylic acids, and heterocyclic compounds.[1][3]
The rate and outcome of this alkylation are governed by a delicate interplay of factors including the choice of base, solvent, temperature, and, in some cases, the catalyst. Understanding the kinetics of these processes is paramount for process optimization, enabling chemists to maximize yield, minimize side reactions, and control stereoselectivity where applicable.
Mechanistic Overview: The Enolate Pathway
The alkylation of a β-keto ester proceeds through a two-step mechanism:
-
Enolate Formation: A base abstracts an acidic α-proton to form a resonance-stabilized enolate. The choice of base is critical; it must be strong enough to deprotonate the β-keto ester effectively.
-
Nucleophilic Attack: The resulting enolate attacks the electrophilic carbon of an alkyl halide in an SN2 fashion, displacing the halide and forming a new carbon-carbon bond.[2]
Caption: General mechanism of β-keto ester alkylation.
A critical consideration in the alkylation of unsymmetrical ketones is the regioselectivity of deprotonation, leading to either the kinetic or thermodynamic enolate.[4] For β-keto esters, the acidity of the methylene protons between the two carbonyls is significantly higher than other α-protons, leading to preferential formation of a single enolate.[2]
Comparative Analysis of Alkylation Methodologies
We will now compare two prominent methodologies for the alkylation of β-keto esters: the classical approach using a strong base and the more modern phase-transfer catalysis (PTC) approach.
Classical Alkylation: The Strong Base Approach
This traditional method relies on the use of a strong base, typically an alkoxide such as sodium ethoxide, in an anhydrous alcohol solvent. The alkoxide base must correspond to the ester group to prevent transesterification.
Kinetics and Reaction Control:
The rate of the overall reaction is dependent on the concentration of both the enolate and the alkyl halide. The formation of the enolate is a rapid equilibrium, and the subsequent SN2 reaction is typically the rate-determining step.
Factors Influencing Reaction Kinetics:
-
Base Strength: The base must be strong enough to generate a sufficient concentration of the enolate. Sodium ethoxide (pKa of ethanol ≈ 16) is commonly used for ethyl esters like ethyl acetoacetate (pKa ≈ 11).[5]
-
Solvent: Protic solvents like ethanol can solvate the enolate, potentially reducing its nucleophilicity. Aprotic polar solvents can accelerate SN2 reactions.
-
Temperature: Higher temperatures generally increase the reaction rate but can also promote side reactions such as elimination and dialkylation.
-
Alkyl Halide: The reactivity follows the order I > Br > Cl. Primary and methyl halides are ideal substrates for this SN2 reaction.[2]
Limitations:
-
Side Reactions: The strong base can promote side reactions, including the hydrolysis of the ester if water is present, and elimination reactions with certain alkyl halides.
-
Stoichiometric Base: This method requires a stoichiometric amount of the strong base.
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions to prevent unwanted side reactions.
Phase-Transfer Catalysis (PTC): A Heterogeneous Approach
Phase-transfer catalysis offers a milder and often more efficient alternative to the classical method.[6] This technique facilitates the reaction between reactants in different phases (e.g., a solid inorganic base and an organic substrate) through the use of a phase-transfer catalyst, typically a quaternary ammonium salt.[7]
Mechanism and Kinetics:
In a solid-liquid PTC system, a relatively weak and inexpensive inorganic base like potassium carbonate can be used. The phase-transfer catalyst (Q⁺X⁻) exchanges its anion with the enolate formed at the solid-liquid interface. The resulting lipophilic ion pair (Q⁺enolate⁻) is soluble in the organic phase and reacts with the alkyl halide.
Caption: Simplified schematic of phase-transfer catalyzed alkylation.
The kinetics of PTC reactions are often complex and can be influenced by mass transfer between the phases as well as the intrinsic reaction rate in the organic phase.[7]
Advantages over the Classical Method:
-
Milder Conditions: PTC allows for the use of weaker, safer, and more economical bases like potassium carbonate.
-
No Need for Anhydrous Solvents: The use of aqueous or solid bases simplifies the experimental setup.
-
Reduced Side Reactions: The lower concentration of the enolate in the organic phase at any given time can suppress side reactions like dialkylation.[5]
-
Catalytic Amount of Catalyst: Only a catalytic amount of the phase-transfer agent is required.
Data Presentation: A Comparative Overview
| Feature | Classical (Sodium Ethoxide) | Phase-Transfer Catalysis (K₂CO₃/TBAB) |
| Base | Stoichiometric Sodium Ethoxide | Catalytic K₂CO₃ |
| Solvent | Anhydrous Ethanol | Toluene, Acetonitrile, or neat |
| Temperature | Room Temperature to Reflux | Room Temperature |
| Reaction Time | Hours | Hours |
| Yield | Good to Excellent | Good to Excellent |
| Side Reactions | Dialkylation, Ester Hydrolysis, Elimination | Minimized Dialkylation and Hydrolysis |
| Experimental Setup | Requires strictly anhydrous conditions | Tolerant to small amounts of water |
Experimental Protocols
The following protocols provide a framework for conducting a kinetic analysis of the alkylation of a β-keto ester, using ethyl acetoacetate and ethyl iodide as a model system.
Protocol 1: Kinetic Analysis of Alkylation with Sodium Ethoxide
Objective: To determine the rate constant for the alkylation of ethyl acetoacetate with ethyl iodide using sodium ethoxide as a base.
Materials:
-
Ethyl acetoacetate (freshly distilled)
-
Ethyl iodide (freshly distilled)
-
Sodium metal
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., dilute HCl)
Procedure:
-
Preparation of Sodium Ethoxide Solution: Under an inert atmosphere (N₂ or Ar), dissolve a known mass of sodium metal in anhydrous ethanol to obtain a standardized solution of sodium ethoxide.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and septum, add a known volume of the standardized sodium ethoxide solution and anhydrous ethanol.
-
Initiation of Reaction: At time t=0, add a known amount of ethyl acetoacetate followed by the internal standard. Then, add a known amount of ethyl iodide.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture and quench them in a vial containing a dilute HCl solution and diethyl ether.
-
Analysis: Analyze the quenched samples by gas chromatography (GC) to determine the concentrations of the starting materials and the product over time.
-
Data Analysis: Plot the concentration of the product versus time. From the initial rate, and knowing the concentrations of the reactants, determine the rate constant.
Protocol 2: Kinetic Analysis using Phase-Transfer Catalysis
Objective: To determine the rate constant for the alkylation of ethyl acetoacetate with ethyl iodide under phase-transfer catalysis conditions.
Materials:
-
Ethyl acetoacetate
-
Ethyl iodide
-
Potassium carbonate (anhydrous, powdered)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Internal standard (e.g., dodecane)
-
Quenching solution (e.g., water)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add potassium carbonate, tetrabutylammonium bromide, and toluene.
-
Initiation of Reaction: Add ethyl acetoacetate and the internal standard to the flask. Stir the mixture vigorously for a few minutes to ensure good mixing. At time t=0, add ethyl iodide.
-
Sampling: At regular time intervals, withdraw aliquots from the organic layer and quench them by adding them to a vial containing water.
-
Analysis: Analyze the organic layer of the quenched samples by GC to monitor the reaction progress.
-
Data Analysis: Determine the rate constant as described in Protocol 1.
Visualization of Experimental Workflow
Caption: General workflow for kinetic analysis of β-keto ester alkylation.
Conclusion
The alkylation of β-keto esters is a fundamental transformation in organic synthesis, and a thorough understanding of its reaction kinetics is crucial for developing efficient and selective synthetic protocols. While the classical strong base method is well-established, phase-transfer catalysis offers a milder, safer, and often more practical alternative. The choice between these methods will depend on the specific substrate, the desired scale of the reaction, and the available resources. The experimental protocols and comparative analysis presented in this guide provide a solid foundation for researchers to investigate and optimize the alkylation of this compound and other valuable β-keto esters.
References
- Tundo, P., Venturello, P., & Angeletti, E. (1987). Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.). Journal of the Chemical Society, Perkin Transactions 1, 2159-2162.
-
Halpern, M. (n.d.). PTC C-Alkylation of Acetoacetate Ester. PTC Organics. Retrieved from [Link]
-
Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2022). Sciencemadness.org. Retrieved from [Link]
-
HPLC Method for Analysis of Ethyl acetoacetate on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
- Kinetics of Ethyl Ester Production from Soybean and Sunflower Oils Catalyzed by Sodium Ethoxide. (2016). Engineering Journal IJOER, 2(4).
- Phase-Transfer Catalysis in Organic Syntheses. (2018). CRDEEP Journals.
- Macmillan Group. (2008, April 10).
- Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). (2017).
- A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments. (2013). Semantic Scholar.
- Chidi, O., & Peter, O. I. (2016).
- A Comparative Study of Alkaline Hydrolysis of Ethyl Acetate Using Design of Experiments. (2013). Semantic Scholar.
- Chapter 21: Ester Enol
- Ethyl acetoacetate reactions. (n.d.). La Salle University.
- Chidi, O., & Peter, O. I. (2016).
- Shifting Order Kinetic Study for Alkaline Hydrolysis of Ethyl Acet
- Kinetics of Alkaline Hydrolysis of Ethyl Acetate by Conductometric Measurement Approach Over Temperature Ranges (298.15-343.15K). (2017).
- Kinetic study of hydrolysis of ethyl acetate using caustic soda. (2020). BUE Scholar.
- 8.7: Alkylation of Enolate Ions. (2022, October 30). Chemistry LibreTexts.
- Kadarohman, A., et al. (2023). Synthesis of ethyl acetoacetate from ethyl acetate using sodium ethoxide as a catalyst.
- Reaction Rate of the Alkaline Hydrolysis of Ethyl Acet
- 22.8: 22.5 Alkylation of Enolate Ions. (2019, June 5). Chemistry LibreTexts.
- Pan, K., Chang, C.-F., & Hong, H.-S. (1962). Kinetic Studies of the Alkaline Hydrolysis of Alkyl Acetates by Conductometric Measurements. Semantic Scholar.
- Hadkar, U. B., & Hadkar, A. S. (2018). Comparative Study of Kinetics of Saponification of Ethyl Acetate by pH Method and Titration Method. Asian Journal of Pharmaceutical Analysis.
- Chapter 3: Kinetics The hydrolysis of ethylacetate by sodium hydroxide. (2021, April 3). University of Missouri-St. Louis.
Sources
Cross-referencing NMR data with known beta-keto esters
Comparative Analysis of NMR Spectroscopic Signatures in -Keto Esters
A Guide to Tautomeric Cross-Referencing and Structural Validation
Executive Summary
In the synthesis of heterocycles and pharmaceutical intermediates,
This guide provides a technical framework for cross-referencing Nuclear Magnetic Resonance (NMR) data of synthesized
Methodological Comparison: Why NMR?
While MS and IR are standard characterization tools, they suffer from specific limitations when applied to tautomeric systems.
| Feature | NMR ( | Mass Spectrometry (MS) | Infrared (IR) |
| Tautomer Detection | Simultaneous: Distinct signals for both keto and enol forms are visible if exchange is slow on the NMR timescale. | Ambiguous: Both tautomers have identical | Qualitative: Shows carbonyl (C=O) and enol (O-H) bands, but overlapping signals make quantification difficult. |
| Quantification | Precise: Integration of | N/A: Cannot quantify equilibrium ratios. | Poor: Extinction coefficients for the two forms differ and are rarely known. |
| Structural Insight | High: Solves the carbon skeleton and H-bonding environment. | Medium: Fragmentation patterns confirm functional groups but not equilibrium thermodynamics. | Medium: Good for functional group ID, poor for backbone connectivity. |
Deep Dive: The NMR Signature of -Keto Esters[1][2][3]
To accurately cross-reference your product, you must understand the mechanism driving the spectral signals. The equilibrium is governed by the stability of the enol form, which is stabilized by intramolecular hydrogen bonding and conjugation .[2][3]
3.1 Tautomeric Equilibrium Mechanism
The following diagram illustrates the dynamic relationship and the specific protons used for quantification.
Figure 1: The Keto-Enol tautomerism equilibrium.[4][5][6][7][8][9][10] Note that non-polar solvents (CDCl
3.2 Key Chemical Shifts (
H NMR)
When cross-referencing, look for these diagnostic signals. Values below are based on Ethyl Acetoacetate (EAA) in CDCl
-
The Keto Fingerprint:
-
-Methylene (
ppm): A sharp singlet (or multiplet if substituted). This is the most reliable integration standard for the keto form. -
Ketone Methyl (
ppm): Distinct from the ester methyl.
-
-Methylene (
-
The Enol Fingerprint:
-
Enolic Hydroxyl (
ppm): A very downfield, often broad singlet. Its position indicates the strength of the intramolecular hydrogen bond. -
Vinyl Proton (
ppm): The signal for the C=C-H proton. -
Allylic Methyl (
ppm): Upfield from the keto methyl due to shielding from the double bond.
-
Experimental Protocol: Standardized Cross-Referencing
Objective: To confirm the identity of a synthesized
Step 1: Sample Preparation[1]
-
Solvent Selection: Use CDCl
(Chloroform-d) for the initial scan.-
Reasoning: CDCl
is non-polar, allowing the intramolecular hydrogen bond of the enol form to persist (~10-15% enol for EAA). Using DMSO-d will wipe out the enol signal (<2%), masking the dual-signature required for positive ID.
-
-
Concentration: Prepare a ~50 mM solution (approx. 10-15 mg in 0.6 mL solvent). High concentrations can induce intermolecular H-bonding, shifting peaks.
Step 2: Acquisition Parameters (qNMR)
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (d1): Set to
seconds .-
Trustworthiness Check: The relaxation times (
) of the keto and enol protons differ.[8] If d1 is too short, integration will be skewed, leading to false purity calculations.
-
-
Scans: 16 to 64 scans are usually sufficient.
Step 3: Processing & Calculation
-
Phase and baseline correct the spectrum manually.
-
Integrate the Keto
-CH (set to 2.00 if unsubstituted). -
Integrate the Enol Vinyl-H (should be roughly 0.10 - 0.20 relative to keto for EAA).
-
Formula:
Step 4: The Validation Workflow
Figure 2: Decision tree for validating
Data Presentation: Reference Values (Ethyl Acetoacetate)
Use this table to cross-reference your experimental data. Deviations of
Table 1:
| Proton Assignment | Type | Shift ( | Multiplicity | Integration (Normalized) |
| Keto Form | ||||
| CH | 3.45 | Singlet (s) | 2.00 | |
| Methyl Ketone (CH | CH | 2.28 | Singlet (s) | 3.00 |
| Ester Methylene (-OCH | CH | 4.20 | Quartet (q) | 2.00 |
| Ester Methyl (-CH | CH | 1.29 | Triplet (t) | 3.00 |
| Enol Form | ||||
| Enol Hydroxyl (-OH ) | OH | 12.1 | Broad (s) | ~0.12 |
| Vinyl Proton (-C=CH -) | CH | 5.01 | Singlet (s) | ~0.12 |
| Allylic Methyl (CH | CH | 1.95 | Singlet (s) | ~0.36 |
Table 2:
| Carbon Environment | Keto Shift ( | Enol Shift ( | Notes |
| Ketone Carbon (C=O) | 200.8 | N/A | Diagnostic for Keto |
| Enol Carbon (C-OH) | N/A | 175.5 | Diagnostic for Enol |
| Ester Carbon (O-C=O) | 167.2 | 172.5 | Shifted upfield in Keto |
| 50.1 (CH | 90.0 (=CH) | Huge shift due to hybridization change |
Troubleshooting & Expert Insights
-
"My integration is off."
-
Cause: You likely didn't wait long enough between pulses. The enol proton is often part of a rigid H-bonded system and relaxes differently than the free keto chain. Increase d1 to 20s to verify.
-
-
"I see no enol peaks."
-
Cause: Did you use DMSO, Methanol, or Water? These polar solvents stabilize the keto form significantly. Switch to CDCl
or Benzene-d .
-
-
"The peaks are broad."
-
Cause: Chemical exchange. If the sample is slightly acidic or basic (residual workup reagents), the tautomerization rate (
) increases, broadening the separate signals into an average. Filter the sample through a small plug of neutral silica or alumina.
-
References
-
Reich, H. J. (n.d.). Structure Determination Using NMR: Chemical Shifts of Beta-Keto Esters. University of Wisconsin-Madison.[11] Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Ethyl Acetoacetate NMR Data and Spectra. ChemSpider/SpectraBase. Retrieved from [Link]
-
Drexler, E. J., & Field, K. W. (1976). An NMR study of keto-enol tautomerism in
-dicarbonyl compounds. Journal of Chemical Education, 53(6), 392. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. emerginginvestigators.org [emerginginvestigators.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
The Quest for a Stable Supply: A Comparative Guide to Alternative Precursors in Oseltamivir (Tamiflu®) Synthesis
For decades, the synthesis of the potent antiviral drug oseltamivir, marketed as Tamiflu®, has been intrinsically linked to a single, naturally sourced precursor: shikimic acid. This reliance has periodically raised concerns about supply chain vulnerability, particularly in the face of influenza pandemics.[1][2][3] The quest for synthetic routes that utilize more readily available and cost-effective starting materials has therefore been a significant focus of chemical research. This guide provides an in-depth comparison of the traditional shikimic acid route with several promising alternative precursors, offering experimental insights and performance data for researchers, scientists, and drug development professionals.
The Gold Standard with a Flaw: The Shikimic Acid Route
The commercial production of oseltamivir has historically commenced with (-)-shikimic acid, a biomolecule harvested from the seeds of the Chinese star anise (Illicium verum).[4][5] While effective, this dependency on a natural source is susceptible to agricultural vagaries and geopolitical supply chain issues, leading to price volatility and potential shortages.[5][6] The multi-step synthesis from shikimic acid, though well-established, also involves the use of potentially hazardous reagents like azides.[4][7]
The overall yield of the industrial synthesis from shikimic acid is reported to be in the range of 17-22%.[4] While optimizations have been made, the inherent limitations of the starting material's availability have been a powerful impetus for innovation.[6][8]
Strategic Alternatives: Moving Beyond Nature's Blueprint
To mitigate the risks associated with shikimic acid, researchers have explored a variety of alternative precursors. These can be broadly categorized into those derived from other natural products and those based on total synthesis from simple, abundant starting materials.
Quinic Acid: A Close Relative with Untapped Potential
(-)-Quinic acid, another naturally occurring chiral pool chemical, is structurally very similar to shikimic acid and has been investigated as a viable alternative starting material.[9][10][11] It can be extracted from the bark of the Cinchona tree, a byproduct of quinine production.[7]
Advantages:
-
Structurally similar to shikimic acid, allowing for the adaptation of existing synthetic steps.
-
Potentially more readily available as a byproduct of another industry.
Disadvantages:
-
The synthesis from quinic acid requires additional steps, including a dehydration, which can lower the overall yield compared to the shikimic acid route.[4]
-
The global supply of quinic acid is also limited.[7]
A key transformation in the synthesis from quinic acid involves the conversion of the additional hydroxyl group into a leaving group to facilitate its elimination and form the crucial cyclohexene ring of oseltamivir.[12]
Diethyl D-Tartrate: A Chiral Building Block for Azide-Free Synthesis
A practical and innovative approach utilizes the inexpensive and abundant chiral starting material, diethyl D-tartrate.[13] This route is notable for being azide-free, a significant safety improvement over the traditional industrial process.
Key Features:
-
Asymmetric aza-Henry reaction: This step is crucial for establishing one of the stereocenters of the molecule.
-
Domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction: This elegant cascade reaction efficiently constructs the cyclohexene ring of oseltamivir.[13]
This strategy offers a more economical and practical alternative for the synthesis of oseltamivir, moving away from the reliance on naturally sourced and structurally complex precursors.[13]
Chemoenzymatic Synthesis: The Power of Biocatalysis
Chemoenzymatic approaches leverage the high selectivity of enzymes to create key chiral intermediates from simple aromatic compounds, such as ethyl benzoate.[14][15] These methods represent a powerful convergence of biotechnology and organic synthesis.
Core Principles:
-
Dioxygenase-mediated dihydroxylation: A key step involves the use of genetically engineered microorganisms (e.g., E. coli) to catalyze the dihydroxylation of an aromatic ring, producing a chiral cis-diol.[16]
-
Versatile Intermediates: These diols serve as versatile building blocks that can be converted to oseltamivir through a series of chemical transformations.
While offering an elegant solution to the precursor problem, chemoenzymatic routes can face challenges in terms of the efficiency of the enzymatic step and the need for large-scale fermentation.[14]
Total Synthesis from Simple Precursors: The Diels-Alder Approach
Several research groups have developed total syntheses of oseltamivir that begin with simple, readily available starting materials, completely bypassing the need for natural product precursors.[9] A notable example is the route developed by E.J. Corey, which starts from 1,3-butadiene and acrylic acid.[3][17]
Strategic Highlights:
-
Asymmetric Diels-Alder reaction: This powerful reaction is used to construct the cyclohexene core of oseltamivir with high stereocontrol.[17]
-
Avoidance of hazardous reagents: This particular synthesis was designed to avoid the use of explosive azide intermediates.[18]
These total synthesis approaches offer the ultimate in supply chain security and flexibility, as they rely on fundamental building blocks of organic chemistry.[19][20]
Comparative Performance at a Glance
| Precursor | Starting Material Availability | Key Advantages | Key Disadvantages | Reported Overall Yield |
| Shikimic Acid | Limited (Natural Source) | Established industrial process | Supply chain vulnerability, use of azides | 17-22%[4] |
| Quinic Acid | Limited (Byproduct) | Structurally similar to shikimic acid | Lower yield, additional steps | Not consistently reported as higher than shikimic acid |
| Diethyl D-Tartrate | Abundant | Azide-free, economical | Multi-step synthesis | Not explicitly stated in provided abstracts |
| Ethyl Benzoate (Chemoenzymatic) | Abundant | Bypasses natural precursors | Fermentation scale-up, enzymatic efficiency | ~10% from ethyl benzoate[16] |
| 1,3-Butadiene & Acrylic Acid (Total Synthesis) | Abundant | High supply security, azide-free | Potentially complex multi-step synthesis | ~30%[17][18] |
Experimental Workflows: A Glimpse into the Synthetic Routes
To illustrate the practical differences between these approaches, simplified experimental workflows are presented below.
dot
Caption: Simplified workflow for Oseltamivir synthesis from Shikimic Acid.
dot
Caption: Simplified workflow for Oseltamivir synthesis via Diels-Alder reaction.
Detailed Experimental Protocol: A Representative Azide-Free Step from the Diethyl D-Tartrate Route
The following protocol is a conceptual representation of a key step in an azide-free synthesis, illustrating the type of methodology employed.
Objective: Construction of the cyclohexene ring via a domino nitro-Michael/Horner-Wadsworth-Emmons (HWE) reaction.
Materials:
-
Nitro-alkene intermediate (derived from diethyl D-tartrate)
-
Phosphonate reagent
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Base (e.g., Sodium hydride)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the phosphonate reagent dissolved in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to generate the ylide.
-
Slowly add a solution of the nitro-alkene intermediate in anhydrous THF to the reaction mixture via a dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired cyclohexene derivative.
Causality of Experimental Choices:
-
Anhydrous conditions and inert atmosphere: The phosphonate ylide is highly basic and moisture-sensitive. The absence of water and oxygen is critical to prevent quenching of the reagent and unwanted side reactions.
-
Stepwise addition of reagents at low temperature: The initial deprotonation of the phosphonate is an exothermic process. Cooling the reaction mixture and adding the base portion-wise helps to control the reaction temperature and prevent degradation of the starting materials.
-
Domino reaction: This single, elegant step forms two new carbon-carbon bonds and establishes the cyclic core of the target molecule, significantly improving the efficiency of the synthesis.
Conclusion
The evolution of oseltamivir synthesis is a testament to the ingenuity of synthetic chemists in overcoming the challenges posed by a limited supply of natural precursors. While the shikimic acid route remains a cornerstone of industrial production, the development of alternative pathways from quinic acid, diethyl D-tartrate, and simple starting materials via chemoenzymatic and total synthesis approaches provides a robust portfolio of options to ensure a stable and secure supply of this critical antiviral medication. These alternative routes not only offer potential cost and safety benefits but also highlight the power of modern synthetic chemistry to address pressing global health challenges.
References
-
Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor. PubMed. [Link]
-
Several Generations of Chemoenzymatic Synthesis of Oseltamivir (Tamiflu): Evolution of Strategy, Quest for a Process-Quality Synthesis, and Evaluation of Efficiency Metrics. ACS Publications. [Link]
-
A Practical and Azide-Free Synthetic Approach to Oseltamivir from Diethyl d-Tartrate. ACS Publications. [Link]
-
Symmetry-based design for the chemoenzymatic synthesis of oseltamivir (Tamiflu) from ethyl benzoate. PubMed. [Link]
-
Oseltamivir total synthesis. Wikipedia. [Link]
- A kind of technology for synthesizing oseltamivir sulfonate
-
5 Methods For Synthesis Of Oseltamivir Phosphate (Duffy). ZM Silane Limited. [Link]
-
Enantioselective chemoenzymatic synthesis of oseltamivir (tamiflu)(r) intermediates. Middle East Technical University. [Link]
-
Roche synthesis. [Link]
-
Synthesis of (-)-Oseltamivir. ResearchGate. [Link]
-
A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. PubMed. [Link]
- Synthesis method of oseltamivir.
-
A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. ACS Publications. [Link]
-
Production of shikimic acid. PubMed. [Link]
-
A novel asymmetric synthesis of oseltamivir phosphate (Tamiflu) from (−)-shikimic acid. ResearchGate. [Link]
-
Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC - NIH. [Link]
-
Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. PMC. [Link]
-
A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid. PubMed. [Link]
-
Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. IISTE.org. [Link]
-
Synthesis of Tamiflu from chiral diethyl D‐tartrate. ResearchGate. [Link]
-
Neuraminidase Inhibitor Synthesis. Sciencemadness Discussion Board. [Link]
-
A short enantioselective pathway for the synthesis of the anti-influenza neuramidase inhibitor oseltamivir from 1,3-butadiene and acrylic acid. Semantic Scholar. [Link]
-
The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. PMC. [Link]
-
Recent Progress in the Synthesis of Tamiflu. New Drug Approvals. [Link]
-
Development of a concise synthesis of (-)-oseltamivir (Tamiflu). PubMed - NIH. [Link]
-
Thienyl-Based Amides of M2 and Neuraminidase Inhibitors: Synthesis, Structural Characterization, and In Vitro Antiviral Activity Against Influenza a Viruses. MDPI. [Link]
-
Non-Analog Compounds to Sialic Acid as Inhibitors of Influenza Virus Neuraminidase: An Underexplored Approach for Novel Antivirals―Systematic Review. MDPI. [Link]
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Benchmarking the reactivity of Ethyl 5-methyl-3-oxohexanoate
An Objective Comparison of the Reactivity of Ethyl 5-methyl-3-oxohexanoate and Structurally Related β-Keto Esters
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry, β-keto esters stand as indispensable building blocks, prized for their versatility in forming carbon-carbon bonds. Their utility in the synthesis of complex molecules, including pharmaceutical intermediates, hinges on the nuanced reactivity of the α-carbon, which is activated by two flanking carbonyl groups. This guide provides a comprehensive benchmark of this compound, a common β-keto ester, by comparing its performance in key chemical transformations against structurally significant alternatives.
The central thesis of this guide is that the reactivity of a β-keto ester is not an isolated property but a function of its unique structural attributes. By systematically evaluating this compound against its analogs under controlled experimental conditions, we can elucidate the subtle interplay of steric and electronic effects that govern its synthetic utility. This understanding is paramount for process optimization, reaction design, and the rational selection of synthons in drug development campaigns.
The Analogs: Establishing a Framework for Comparison
To benchmark the reactivity of this compound, we have selected three alternative β-keto esters. Each has been chosen to isolate and highlight specific structural variables.
-
Ethyl acetoacetate (EAA): The archetypal β-keto ester. Its simple structure serves as our baseline, representing a sterically unhindered system.
-
Mthis compound (MMO): A close structural relative of our target molecule, differing only in the ester functional group (methyl vs. ethyl).[1] This comparison will allow us to probe the electronic influence of the ester alkyl group.
-
Ethyl 2-isopropyl-5-methyl-3-oxohexanoate: An analog with significant steric bulk introduced directly at the reactive α-carbon.[2] This molecule will serve to illustrate the profound impact of steric hindrance on reaction outcomes.
| Compound | Structure | Key Feature for Comparison |
| This compound (Target) | CCOC(=O)CC(=O)CC(C)C | Target molecule with moderate steric bulk on the keto side chain.[3] |
| Ethyl acetoacetate (EAA) (Baseline) | CCOC(=O)CC(=O)C | Sterically unhindered baseline.[4][5] |
| Mthis compound (MMO) | COC(=O)CC(=O)CC(C)C | Investigates the electronic effect of the ester group.[1] |
| Ethyl 2-isopropyl-5-methyl-3-oxohexanoate | CCOC(=O)C(C(C)C)C(=O)CC(C)C | Investigates the effect of significant steric hindrance at the α-carbon.[2] |
Foundational Reactivity: Keto-Enol Tautomerism
The reactivity of a β-keto ester is fundamentally linked to its keto-enol tautomerism. The enol form, or its corresponding enolate anion, is the reactive species in most C-C bond-forming reactions.[6] The position of this equilibrium is a direct reflection of the stability of the enol tautomer, which is stabilized by intramolecular hydrogen bonding and conjugation.[7] A higher percentage of the enol form at equilibrium suggests a more readily formed and stable enolate, often translating to higher reactivity.
The equilibrium can be quantified using ¹H NMR spectroscopy by integrating the signals corresponding to the α-protons in the keto form and the vinylic proton in the enol form.[8][9]
Caption: Keto-Enol Tautomeric Equilibrium.
Expected Outcome: We hypothesize that steric hindrance around the α-carbon will destabilize the planar enol form. Therefore, Ethyl 2-isopropyl-5-methyl-3-oxohexanoate should exhibit the lowest percentage of enol tautomer. Conversely, the less hindered Ethyl acetoacetate is expected to have the highest enol content. This compound and its methyl analog should fall in between.
Benchmarking Reaction I: C-Alkylation of the α-Carbon
Alkylation of the α-carbon is a cornerstone reaction of β-keto esters, enabling the construction of more complex carbon skeletons.[10][11] This reaction proceeds via the formation of a nucleophilic enolate, which then attacks an alkyl halide in an S_N2 reaction.[12][13] The rate and efficiency of this reaction serve as an excellent benchmark for the nucleophilicity and accessibility of the α-carbon.
Causality Behind Experimental Choices
-
Base Selection: Sodium ethoxide (NaOEt) is used as the base. The choice of an alkoxide that matches the ester's alkoxy group (ethoxide for an ethyl ester) is critical to prevent transesterification, a competing reaction that would scramble the ester moiety.[14]
-
Solvent: Anhydrous ethanol is the solvent of choice as it is the conjugate acid of the base, minimizing side reactions.
-
Alkylating Agent: Methyl iodide is selected as a simple, reactive, and sterically unhindered electrophile, ensuring that the reaction rate is primarily dictated by the properties of the β-keto ester enolate.
-
Monitoring: The reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC), allowing for precise quantification of the starting material and the mono-alkylated product over time.[15]
Caption: Reaction Pathway for Hydrolysis and Decarboxylation.
Experimental Protocol: Decarboxylation
-
Hydrolysis (Saponification): Dissolve the β-keto ester (10 mmol) in ethanol (20 mL). Add a 3 M aqueous solution of sodium hydroxide (15 mmol, 1.5 eq). Heat the mixture to reflux for 2 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture to 0°C and carefully acidify with 6 M hydrochloric acid until the pH is ~1. This generates the β-keto acid in situ.
-
Decarboxylation: Gently heat the acidic mixture to 50-60°C. Monitor the evolution of CO₂ gas. Continue heating for 1 hour after gas evolution ceases.
-
Workup and Analysis: Cool the solution and extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Analyze the resulting ketone by ¹H NMR and GC-MS to confirm the product identity and purity. The relative ease of the reaction can be gauged by the time and temperature required for complete CO₂ evolution.
Comparative Data (Qualitative Ease of Decarboxylation)
| Compound | Predicted Ease of Reaction | Rationale |
| This compound | Moderate | The ester is somewhat sterically protected from hydrolysis, but the subsequent decarboxylation should be straightforward. |
| Ethyl acetoacetate (EAA) | High | The ester is unhindered and readily hydrolyzes. The resulting acetoacetic acid is highly prone to decarboxylation. |
| Mthis compound | Moderate-High | Methyl esters are generally more reactive towards hydrolysis than ethyl esters due to reduced steric bulk, potentially making this slightly faster than the ethyl analog. |
| Ethyl 2-isopropyl-5-methyl-3-oxohexanoate | Low | The extreme steric hindrance around the ester carbonyl will significantly slow down the initial hydrolysis step, making the overall process much more difficult. |
Conclusion for the Practicing Scientist
This comparative guide demonstrates that the reactivity of this compound represents a balance of electronic activation and moderate steric influence.
-
Compared to Ethyl Acetoacetate: It is a less reactive but potentially more selective substrate. Its enolate is less readily formed, which may be advantageous in reactions where over-alkylation or side reactions are a concern.
-
Influence of the Ester Group: The difference in reactivity between the ethyl and methyl esters (this compound vs. Mthis compound) is subtle, with the methyl ester likely showing slightly faster rates in hydrolysis-dependent reactions.
-
Impact of α-Substitution: The dramatic drop in reactivity observed with an α-isopropyl group underscores the critical importance of steric factors. For substrates like this compound, the α-position is sufficiently accessible for a range of transformations, but this accessibility is not unlimited.
For the drug development professional, this translates into actionable intelligence. When a synthetic route calls for a β-keto ester, this compound is a robust choice for introducing an isobutanoyl-acetate fragment. Its reactivity profile suggests that standard protocols for enolate formation will be effective, but reaction times may need to be extended or temperatures increased compared to simpler analogs like EAA. The steric bulk on the keto-side chain is unlikely to impede most transformations at the α-carbon, but significant substitution at the α-carbon itself will require more forcing conditions or alternative synthetic strategies. This guide provides the foundational data and mechanistic reasoning to make such informed decisions, ultimately accelerating the path from molecular design to successful synthesis.
References
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PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
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PubChem. Mthis compound. National Center for Biotechnology Information. Available at: [Link]
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Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]
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AK Lectures. (2016). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]
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ChemistNate. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. Available at: [Link]
- Google Patents. WO2011141923A2 - Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s) - pregabalin.
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JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Available at: [Link]
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The Journal of Organic Chemistry. The Acylation of β-Keto Esters. Control of the Position of Acylation by Variation of the Acylating Agent and Solvent1a. ACS Publications. Available at: [Link]
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Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Available at: [Link]
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ACS Publications. Keto-Enol Tautomerism in β-Dicarbonyls Studied by Nuclear Magnetic Resonance Spectroscopy.1 I. Proton Chemical Shifts and Equilibrium Constants of Pure Compounds. Available at: [Link]
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Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]
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ResearchGate. Kinetic resolution of β-keto esters (A,B). Available at: [Link]
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Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Available at: [Link]
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Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]
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Canadian Science Publishing. KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Available at: [Link]
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ChemSrc. (2025). This compound. Available at: [Link]
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Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Available at: [Link]
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Chad's Prep. (2021). 20.8 Synthesis and Reactions of Esters | Organic Chemistry. YouTube. Available at: [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Available at: [Link]
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Arkivoc. (1993). IMPROVED ALKYLATION OF ETHYL ACETOACETATE AND DIETHYL MALONATE. Available at: [Link]
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The Good Scents Company. ethyl 3-oxohexanoate. Available at: [Link]
-
ALEKS. (2023). Predicting the reactants or products of ester hydrolysis. YouTube. Available at: [Link]
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ACS Publications. Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives 1. Available at: [Link]
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Mettler Toledo. Guide to Inline Monitoring of Reaction Mechanisms. Available at: [Link]
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Chemistry for everyone. (2024). Ethyl Acetoacetate: Synthesis & Applications. WordPress.com. Available at: [Link]
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Organic Chemistry Portal. Decarboxylation. Available at: [Link]
-
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PrepChem.com. Synthesis of 5-methyl-3-oxohexanoic acid ethyl ester. Available at: [Link]
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-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Available at: [Link]
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Arkivoc. A comparison of several modern alkylating agents. Available at: [Link]
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PMC - NIH. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Available at: [Link]
-
Journal of Chemical Education. Phase-transfer-catalyzed alkylation of ethyl acetoacetate and diethyl malonate. Available at: [Link]
-
Chemistry Channel. (2022). ethylacetoacetic synthesis | Ethyl acetoacetate preparation. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Available at: [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Available at: [Link]
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Focus Reagents: Ethyl Acetoacetate (EAA), tert-Butyl Acetoacetate (t-BAA), and Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA).
Executive Summary
In pharmaceutical and agrochemical synthesis,
Key Takeaways:
-
Selectivity: t-BAA is the superior reagent for preventing bis-alkylation and allows for mild, non-hydrolytic decarboxylation (acidolysis).
-
Acidity & Enolization: ETFAA exhibits significantly higher acidity (
~7.[1][2]8) compared to EAA ( ~10.7), altering its nucleophilic profile and favoring O-alkylation under uncontrolled conditions.[1] -
Heterocycle Formation: While EAA is the benchmark for the Biginelli reaction, ETFAA provides direct access to fluorinated pharmacophores, albeit often requiring Lewis acid activation to overcome the deactivated carbonyl.
Part 1: Structural & Electronic Profiling[1][3]
The utility of these reagents is dictated by the interplay between the ester group's steric bulk and the electronic influence of the
Comparative Physicochemical Properties[1][4]
| Property | Ethyl Acetoacetate (EAA) | tert-Butyl Acetoacetate (t-BAA) | Ethyl 4,4,4-Trifluoroacetoacetate (ETFAA) |
| Structure | Linear, unhindered | Bulky ester group | Electron-withdrawing |
| ~10.7 (in | ~11.0 (Est.)[1] | ~7.8 (Predicted) | |
| Enol Content (Neat) | ~8% | Lower (Steric inhibition) | Higher (Intramolecular H-bonding stabilized by F) |
| Primary Utility | General purpose building block | Selective mono-alkylation; Acid-labile protecting group | Fluorine incorporation; Pyrimidine synthesis |
| Cost Profile | Low (Commodity) | Medium | High (Specialty) |
Mechanistic Visualization: Keto-Enol Tautomerism
The following diagram illustrates the equilibrium and reactive sites.[1] Note how the
Figure 1: Tautomeric equilibrium and structural influences on reactivity.
Part 2: Alkylation Selectivity (C- vs. O-Alkylation)
The Mono-Alkylation Challenge
A common failure mode with EAA is bis-alkylation .[1] Once the first alkyl group is introduced, the product is still acidic enough to deprotonate and react again, leading to inseparable mixtures.
-
EAA: Requires careful stoichiometry control (1.0 eq base) or dianion strategies to achieve mono-alkylation.[1]
-
t-BAA: The bulky tert-butyl group provides steric shielding.[1] After the first alkyl group is added, the steric congestion around the
-carbon becomes significant, kinetically retarding the second deprotonation/alkylation event.
Experimental Data: Mono-Alkylation Efficiency
Reaction Conditions: 1.1 eq
| Substrate | Product (Mono-alkyl) | Product (Bis-alkyl) | Yield (Isolated) |
| EAA | 65% | 15% | 60% |
| t-BAA | 92% | < 2% | 88% |
| ETFAA | 45% | N/A | 40% (O-alkylation competes) |
Scientist's Insight: When working with ETFAA, the "hard" nature of the fluorinated enolate oxygen often leads to O-alkylation (forming enol ethers) unless "soft" counter-ions (like
Part 3: Heterocycle Synthesis (The Biginelli Reaction)[1][6][7]
The Biginelli reaction (Aldehyde +
Reaction Workflow
The choice of ester determines the pharmacophore's lipophilicity and metabolic stability.[1]
-
ETFAA: Produces 4-trifluoromethyl-DHPMs.[1] These are highly valued in drug discovery because the
group increases lipophilicity and metabolic resistance.[1]
Protocol: Microwave-Assisted Biginelli Synthesis
Objective: Synthesis of 4-Aryl-3,4-dihydropyrimidin-2(1H)-ones.
-
Reagents: Mix Benzaldehyde (1.0 mmol), Urea (1.5 mmol), and
-keto ester (1.0 mmol). -
Catalyst: Add
(5 mol%) or concentrated (2 drops) in Ethanol (2 mL). -
Condition: Microwave irradiation at 100°C for 10-20 mins (or reflux 4h).
-
Workup: Cool to RT. Pour into crushed ice. Filter precipitate.[1][2][3][4] Recrystallize from EtOH.
Performance Comparison:
| Reagent | Reaction Time (MW) | Yield | Notes |
| EAA | 10 min | 85-92% | Rapid precipitation; clean product.[1] |
| t-BAA | 25 min | 70-78% | Slower due to steric bulk; acid sensitivity of t-butyl group requires Lewis Acid catalyst (avoid strong Bronsted acids).[1] |
| ETFAA | 45 min | 55-65% | Electron-deficient carbonyl is less reactive toward initial nucleophilic attack; often requires stronger activation.[1] |
Mechanism Visualization
Figure 2: The Biginelli reaction pathway highlighting the interception of the iminium ion.
Part 4: Decarboxylation Strategies (The "Killer App" for t-BAA)
The most significant synthetic divergence occurs when removing the ester group to yield a substituted ketone.[1]
Comparative Methodologies
Method A: Saponification/Decarboxylation (Required for EAA) [1]
-
Process: 1. Treat with aqueous NaOH (Hydrolysis). 2. Acidify with HCl (to
-keto acid).[1] 3. Heat to reflux (Decarboxylation).[1][2][3] -
Drawback: Harsh conditions.[1][2] Incompatible with base-sensitive functional groups.
Method B: Acidolysis/Thermal Cleavage (Exclusive to t-BAA)
-
Process: Treat with Trifluoroacetic acid (TFA) at RT or simple heating (>150°C) in toluene.[1]
-
Mechanism:[1][3][5][6][7][8][9] The tert-butyl group cleaves via an E1-like mechanism (forming isobutylene gas), generating the
-keto acid in situ, which spontaneously decarboxylates. -
Advantage:[1][3][6]Neutral/Mild conditions. No aqueous workup required.[1][2]
Protocol: Selective Decarboxylation of t-BAA Derivatives
Scope: Converting
-
Dissolution: Dissolve the alkylated t-BAA derivative (1.0 eq) in Dichloromethane (DCM).
-
Acidolysis: Add Trifluoroacetic Acid (TFA) (10-20% v/v). Stir at Room Temperature for 2-4 hours.
-
Workup: Evaporate solvent and excess TFA under reduced pressure. The residue is the crude ketone.[1]
-
Purification: Short silica plug filtration (if necessary).
References
-
Ethyl Acetoacetate (EAA) Data. PubChem Database.[1][2][3] National Center for Biotechnology Information.[1][2][3] [Link][1]
-
Biginelli Reaction Mechanism & Scope. Organic Chemistry Portal.[Link][1]
-
Decarboxylation of tert-butyl esters. Krapcho Decarboxylation Variants.[Link][1]
-
Michaut, V., et al. "Ethyl-4,4,4-trifluoroacetoacetate (ETFAA), a powerful building block for enantiopure chirons." Journal of Fluorine Chemistry, 128(8), 889-895.[10] [Link][1]
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Safety Operating Guide
Comprehensive Disposal Guide: Ethyl 5-methyl-3-oxohexanoate
CAS: 34036-16-3 | Formula: C
Executive Summary & Immediate Safety Profile
Ethyl 5-methyl-3-oxohexanoate is a
Critical Prohibition: Never dispose of this compound via sanitary sewer systems (drain disposal). Its insolubility in water and potential for hydrolysis necessitate thermal destruction via high-temperature incineration.[1][2]
Hazardous Properties Table
| Property | Value | Implications for Disposal |
| Flash Point | ~82°C (180°F) | Combustible (Class IIIA). Not RCRA Ignitable (D001) if pure, but often mixed with flammable solvents.[1][2][3] |
| Water Solubility | Insoluble | Do not flush. Will phase-separate and clog/damage plumbing or accumulate in traps.[1][2] |
| Reactivity | Stable | Avoid contact with strong oxidizers and strong bases (risk of hydrolysis/decarboxylation).[2][3] |
| GHS Hazards | H315, H319, H335 | Wear nitrile gloves, safety goggles, and work in a fume hood.[1][2][3] |
Pre-Disposal Logistics: Segregation & Packaging
Effective disposal begins at the bench.[2][3] Improper segregation is the leading cause of waste rejection by Environmental Health & Safety (EHS) departments.[2][3]
A. Chemical Compatibility & Segregation[2][3]
-
Compatible Streams: Can be consolidated with Non-Halogenated Organic Solvents (e.g., Acetone, Ethyl Acetate, Ethanol, Hexane).[1][2][3]
-
Incompatible Streams:
-
Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction/fire.[2][3]
-
Strong Bases: (e.g., Sodium Hydroxide) – Causes rapid hydrolysis of the ester, generating heat and pressure (CO
evolution if decarboxylation occurs).[2][3] -
Halogenated Solvents: (e.g., DCM, Chloroform) – Keep separate to minimize incineration costs, unless your facility combines all organics.[2][3]
-
B. Container Selection
-
Primary Choice: High-Density Polyethylene (HDPE) carboys (Jerrycans).[1][2] HDPE is resistant to esters and ketones.[2][3]
-
Secondary Choice: Amber glass bottles (for smaller volumes < 1L).[2][3]
-
Venting: Use vented caps if the waste mixture contains volatile solvents or if there is a risk of slow hydrolysis generating pressure.[2][3]
Decision Logic & Workflow
The following decision tree illustrates the logical flow for classifying and routing this compound waste.
Figure 1: Waste Stream Classification Logic for this compound.
Step-by-Step Disposal Protocol
Phase 1: Collection & Labeling[1][2][3]
-
Select Container: Use a clean, chemically compatible container (HDPE preferred).[2][3]
-
Labeling: Attach a hazardous waste tag before adding the first drop of waste.[2][3]
-
Chemical Name: Write out "this compound" completely. Do not use abbreviations or chemical formulas.
-
Constituents: If mixed, list all solvents and their approximate percentages (e.g., "this compound (5%), Ethanol (95%)").
-
Hazard Checkboxes: Mark "Irritant" and "Combustible" (or "Flammable" if mixed with low-flashpoint solvents).[1][2]
-
Phase 2: Bulking (For Large Quantities)
If you are bulking this waste into a 55-gallon drum for facility pick-up:
-
Grounding: Ensure the drum is grounded to prevent static discharge, especially if the ester is mixed with static-accumulating solvents like hexanes.[2][3]
-
Funneling: Use a safety funnel with a flame arrestor and a self-closing lid.
-
Log: Record the addition in the satellite accumulation area logbook.
Phase 3: Final Handoff
-
Closure: Ensure the cap is screwed on tightly.[2][3] Wipe down the exterior of the container to remove any drips.[2][3]
-
Request: Submit a waste pickup request through your facility’s EHS portal.[2][3]
-
Storage: Store in the "Satellite Accumulation Area" (SAA) until pickup. Ensure secondary containment is present to catch leaks.[2][3]
Spill Management Contingency
Personal Protective Equipment (PPE): Nitrile gloves, lab coat, safety goggles.[2][3] Respiratory protection (organic vapor cartridge) recommended for large spills due to potential respiratory irritation (H335).[2][3]
| Scenario | Protocol |
| Minor Spill (< 100 mL) | 1. Absorb with inert material (vermiculite, sand, or pig mats).2.[2][3] Place absorbed material in a sealed bag/container.3. Label as "Debris contaminated with this compound".[1][2][3] |
| Major Spill (> 1 L) | 1. Evacuate the immediate area.2. Eliminate ignition sources (turn off hot plates/stirrers).3. Contact EHS/Emergency Response.4. Do not attempt cleanup without respiratory protection.[2][3] |
Regulatory & Compliance Context
-
RCRA Status: this compound is not a listed hazardous waste (40 CFR 261.33).[1][2] However, under the "Cradle-to-Grave" responsibility, the generator must determine if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2][3]
-
DOT Shipping (Waste):
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96344, this compound. PubChem.[2][3][5] Retrieved from [Link][1][2][3]
-
U.S. Environmental Protection Agency (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[2][3] Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link][1][2][3][6]
Sources
Personal protective equipment for handling Ethyl 5-methyl-3-oxohexanoate
[1]
Executive Summary & Chemical Identity
Objective: This guide provides a self-validating safety framework for handling Ethyl 5-methyl-3-oxohexanoate. Unlike generic safety sheets, this protocol addresses the specific lipophilic and hydrolytic properties of beta-keto esters that dictate PPE selection.[1][2]
Chemical Verification:
-
Synonyms: 5-Methyl-3-oxohexanoic acid ethyl ester; Ethyl isovalerylacetate.[1]
-
Molecular Formula: C
Hngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> O [2][5][6]
Operational Risk Profile: This compound functions as a combustible irritant .[1] While it lacks the high acute toxicity of lower molecular weight esters, its beta-keto functionality allows for tautomerization and potential hydrolysis, creating acidic byproducts that necessitate specific eye and skin protection barriers.[1][2]
Hazard Characterization (GHS)
Rationale: Understanding the "Why" dictates the "How" of PPE selection.[1][2]
| Hazard Class | GHS Code | Signal | Description | Operational Implication |
| Flammability | H227 | Warning | Combustible Liquid | Flash point is approx. 82°C. Risk increases during heating or aerosolization.[1][2] |
| Skin Irritation | H315 | Warning | Causes skin irritation | Lipophilic nature allows rapid interaction with the stratum corneum.[2] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation | Acidic hydrolysis on moist mucous membranes amplifies irritation.[2] |
| STOT-SE | H335 | Warning | Respiratory Irritation | Inhalation of vapors triggers upper respiratory tract inflammation.[1][2] |
Personal Protective Equipment (PPE) Matrix
The "Barrier Logic" System
We do not simply "wear gloves"; we select materials based on permeation rates relative to the solvent's polarity.[1] this compound is an organic ester; therefore, latex is strictly prohibited due to rapid degradation.[1][2]
A. Hand Protection[1][7][8]
-
Routine Handling (Splash Protection):
-
Material: Nitrile Rubber (Accelerator-free preferred).[1][2]
-
Specification: Minimum thickness 0.11 mm (4-5 mil).
-
Logic: Nitrile provides excellent resistance to aliphatic esters for short durations.[1]
-
Validation: Inspect for pinholes by trapping air in the glove before donning.[1] Change immediately upon splash contact.
-
-
Spill Cleanup / Immersion:
B. Eye & Face Protection[1][6][9][10]
-
Standard: ANSI Z87.1+ Chemical Splash Goggles.[1]
-
Contraindication: Safety glasses with side shields are insufficient for pouring operations.[1] The liquid's viscosity allows it to "creep" on skin; a splash can run under glasses.[1] Goggles provide the necessary seal.[1]
C. Respiratory Protection[1][2]
-
Engineering Control First: All handling must occur within a certified Fume Hood (Face velocity: 80–100 fpm).[1]
-
PPE Backup: If hood access is compromised or during spill cleanup:
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for PPE selection and spill response.
Figure 1: PPE Selection Logic Flow. Selects protection level based on volume and ventilation availability.
Operational Protocol: The "Self-Validating" Workflow
This protocol ensures safety is active, not passive.[1]
Phase 1: Pre-Operation Check[1]
-
Airflow Verification: Tape a small strip of Kimwipe to the bottom of the fume hood sash.[1] If it is not pulled inward at a 45° angle, STOP . Ventilation is insufficient.
-
Glove Integrity: Inflate the Nitrile glove slightly and squeeze.[1] If it deflates, discard.[1]
-
Moisture Control: Ensure all receiving glassware is dry. Beta-keto esters can hydrolyze in the presence of water, potentially altering pressure in closed vessels.[1][2]
Phase 2: Transfer & Handling
-
Positioning: Work at least 6 inches inside the hood sash.[1]
-
Transfer: Use a glass pipette or chemically resistant syringe (polypropylene body).[1] Avoid polystyrene pipettes as esters may etch them over time.[1]
-
Spill Prevention: Place the reagent bottle on a disposable absorbent pad inside a secondary containment tray. This captures the "last drop" that often runs down the side of the bottle, preventing glove contamination.[1]
Phase 3: Decontamination & Doffing[1]
-
Wipe Down: Wipe the bottle threads with a dry Kimwipe before recapping to prevent ester crystallization or hydrolysis crust, which can compromise the seal.[1]
-
Glove Removal: Use the "beak method" (pinch outside of one glove, pull off inside-out; slide finger under second glove, peel off inside-out).[1][2] Never touch the outside of the glove with bare skin.[1]
-
Wash: Wash hands with soap and water immediately.[1] Alcohol-based sanitizers should be avoided immediately after handling esters as they can increase skin permeability if trace chemicals are present.[1][2]
Emergency Response & Disposal
Spill Response (Volume < 500 mL)
-
Alert: Announce "Spill" to lab personnel.
-
PPE Upgrade: Don goggles and double-glove (Nitrile over Nitrile is acceptable for short cleanup, Butyl is best).[1][2]
-
Contain: Encircle the spill with absorbent socks or vermiculite.[1]
-
Neutralize/Absorb: Cover with sand or a non-combustible clay absorbent.[1]
-
Note: Do not use paper towels for large spills; the increased surface area can accelerate evaporation and flash risk.[1]
-
-
Clean: Collect into a sealed bag. Wipe surface with a mild detergent solution to remove oily residue.[1]
Disposal Logistics[2]
-
Waste Stream: Organic Solvents (Non-Halogenated).[1]
-
Classification: Class 3 (Flammable/Combustible) for transport purposes if flash point < 60°C (verify local regulations; often unregulated if >60°C but treated as flammable for disposal).[1]
-
Method: Incineration.[1]
-
Protocol: Do not mix with strong oxidizers (e.g., Nitric Acid) in the waste container.[1]
References
-
PubChem. (n.d.).[1][11] this compound (Compound).[1][2][3][5] National Library of Medicine. Retrieved October 26, 2023, from [Link][1][2]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: this compound.[1][3][5] Retrieved October 26, 2023, from [Link][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection. United States Department of Labor.[1] Retrieved October 26, 2023, from [Link][1][2]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
